[3,3'-Bipyridine]-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBZQYAJHFPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406239 | |
| Record name | [3,3'-Bipyridine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1970-81-6 | |
| Record name | [3,3'-Bipyridine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[3,3'-Bipyridine]-5-carboxylic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of [3,3'-Bipyridine]-5-carboxylic Acid
Introduction
This compound is a heterocyclic organic compound featuring a bipyridine core functionalized with a single carboxylic acid group. Bipyridine derivatives are of significant interest in medicinal chemistry and materials science due to their ability to act as versatile bidentate ligands, forming stable complexes with a wide array of metal ions. The incorporation of a carboxylic acid moiety provides an additional coordination site and modulates the molecule's solubility, electronic properties, and biological activity.[1][2] This guide provides a comprehensive overview of the chemical properties, spectral characteristics, and experimental considerations for this compound, intended for researchers in drug discovery and materials science.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. Data for closely related isomers are included for comparison where direct data is unavailable.
| Property | Value | Source |
| IUPAC Name | 5-(pyridin-3-yl)pyridine-3-carboxylic acid | - |
| CAS Number | 1970-81-6 | [3] |
| Molecular Formula | C₁₁H₈N₂O₂ | [4] |
| Molecular Weight | 200.19 g/mol | [4] |
| Appearance | White to off-white crystalline solid (typical for related compounds) | [5] |
| pKa | ~4-5 (Estimated based on similar pyridine carboxylic acids) | [6] |
Solubility
The solubility of bipyridine carboxylic acids can be challenging. While often described as soluble in common organic solvents, experimental evidence suggests limitations.
| Solvent | Solubility Profile | Notes |
| Water | Sparingly soluble | Solubility increases significantly in aqueous base (pH > 8) due to deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[7] |
| DMSO, DMF | Slightly soluble to sparingly soluble | Heating may improve solubility to an extent.[7] |
| Acetonitrile, THF | Generally insoluble | [7] |
| Aqueous Buffers | Sparingly soluble | To prepare aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the chosen buffer. A solubility of ~0.25 mg/mL was achieved for a related compound in a 1:3 DMSO:PBS solution. |
Spectroscopic Properties
The spectroscopic data provides structural confirmation of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features of the carboxylic acid and the aromatic pyridine rings.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad, strong band, often overlapping with C-H stretches.[8][9] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium-to-weak bands. |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, sharp band.[9] |
| C=C, C=N Stretch (Aromatic) | 1600 - 1450 | Multiple medium-to-strong bands. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium intensity.[9] |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 & 950 - 910 | Medium intensity, may be coupled with other vibrations.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR chemical shifts are based on the functional groups present.
| Type | Nucleus | Chemical Shift (ppm) | Notes |
| ¹H NMR | -COOH | 10.0 - 13.0 | Broad singlet, concentration-dependent. |
| Aromatic -H | 7.0 - 9.0 | Complex multiplet pattern due to the two pyridine rings. | |
| ¹³C NMR | -C =O | 160 - 180 | Deshielded due to the electronegative oxygens.[10] |
| Aromatic -C | 120 - 150 | Multiple signals corresponding to the different carbon environments in the pyridine rings. |
UV-Visible (UV/Vis) Spectroscopy
For the related 2,2'-Bipyridine-5,5'-dicarboxylic acid, maximum absorbance wavelengths (λmax) are observed at 249 nm and 298 nm, corresponding to π→π* transitions within the aromatic system. Similar absorption patterns are expected for this compound.
Experimental Protocols & Methodologies
Synthesis via Suzuki Coupling
A common and effective method for synthesizing unsymmetrical bipyridines is the palladium-catalyzed Suzuki coupling reaction.[11]
Reaction:
-
Reactant A: An ester of 5-bromopyridine-3-carboxylic acid
-
Reactant B: 3-Pyridinylboronic acid
-
Catalyst: Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Base: Aqueous Na₂CO₃ or K₂CO₃
-
Solvent: Toluene, Dioxane, or DMF
General Protocol:
-
To a reaction vessel under an inert atmosphere (N₂ or Ar), add the 5-bromopyridine-3-carboxylic acid ester, 3-pyridinylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (1-5 mol%).
-
Add the solvent, followed by the aqueous base solution.
-
Heat the mixture with vigorous stirring (typically 80-110 °C) for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester product by column chromatography.
-
Perform saponification (hydrolysis) of the ester using a base like NaOH or LiOH in a water/alcohol mixture, followed by acidic workup to yield the final this compound product.
Applications in Research and Drug Development
Coordination Chemistry and Materials Science
The primary application of this compound is as a ligand in coordination chemistry. The two nitrogen atoms of the pyridine rings chelate to a metal center, while the carboxylic acid group can either remain as a pendant functional group or participate in further coordination, leading to the formation of complex structures like metal-organic frameworks (MOFs).[12] These materials have applications in catalysis, gas storage, and separation.[5]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ivychem.com [ivychem.com]
- 4. (2,2'-Bipyridine)-5-carboxylic acid | C11H8N2O2 | CID 192752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of [3,3'-Bipyridine]-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3,3'-Bipyridine]-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of both a chelating bipyridine unit and a carboxylic acid functional group make it a valuable scaffold for the development of novel pharmaceuticals, functional materials, and catalysts. The bipyridine moiety is renowned for its ability to coordinate with a wide range of metal ions, while the carboxylic acid group provides a handle for further chemical modification or can act as a pharmacophore itself. This guide provides a detailed overview of the primary synthetic routes to this important molecule, focusing on palladium-catalyzed cross-coupling reactions followed by ester hydrolysis.
Core Synthesis Strategy: A Two-Step Approach
The most prevalent and efficient method for the synthesis of this compound involves a two-step process:
-
Formation of the Bipyridine Core: A palladium-catalyzed cross-coupling reaction, typically a Suzuki or Negishi coupling, is employed to construct the 3,3'-bipyridine skeleton. This is generally achieved by coupling a pyridine derivative bearing the carboxylic acid functionality (or its ester precursor) with another pyridine-derived organometallic reagent.
-
Ester Hydrolysis: If the coupling reaction is performed on an ester derivative of the carboxylic acid (which is common to improve solubility and prevent interference with the catalyst), a subsequent hydrolysis step is required to yield the final carboxylic acid product.
This two-step approach allows for a modular and high-yielding synthesis.
Route 1: Suzuki Coupling Followed by Hydrolysis
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[1] In this route, a halogenated pyridine-5-carboxylate is coupled with a pyridylboronic acid in the presence of a palladium catalyst and a base.
Step 1: Synthesis of Methyl [3,3'-bipyridine]-5-carboxylate via Suzuki Coupling
The first step involves the coupling of methyl 5-bromonicotinate with 3-pyridylboronic acid.
Caption: Suzuki coupling of methyl 5-bromonicotinate and 3-pyridylboronic acid.
Quantitative Data for Suzuki Coupling
| Parameter | Value | Reference |
| Reactants | ||
| Methyl 5-bromonicotinate | 1.0 eq | |
| 3-Pyridylboronic acid | 1.2 eq | |
| Reagents | ||
| Pd(PPh₃)₄ | 0.05 eq (5 mol%) | [1] |
| Na₂CO₃ | 2.0 eq | [1] |
| Reaction Conditions | ||
| Solvent | Toluene/Ethanol/Water (4:1:1) | |
| Temperature | 90 °C | |
| Reaction Time | 12 hours | |
| Outcome | ||
| Yield | 85-95% |
Experimental Protocol: Synthesis of Methyl [3,3'-bipyridine]-5-carboxylate
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 5-bromonicotinate (1.0 mmol, 1.0 eq), 3-pyridylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: A degassed solvent mixture of toluene, ethanol, and water (4:1:1, 10 mL) is added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).
-
Reaction Execution: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours under the inert atmosphere.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl [3,3'-bipyridine]-5-carboxylate as a white solid.
Step 2: Hydrolysis of Methyl [3,3'-bipyridine]-5-carboxylate
The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.[2][3]
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Quantitative Data for Hydrolysis
| Parameter | Value | Reference |
| Reactant | ||
| Methyl [3,3'-bipyridine]-5-carboxylate | 1.0 eq | |
| Reagents | ||
| Lithium Hydroxide (LiOH) | 2.0 - 3.0 eq | [2] |
| Hydrochloric Acid (HCl) | to pH ~4-5 | |
| Reaction Conditions | ||
| Solvent | Tetrahydrofuran (THF)/Water | |
| Temperature | Room Temperature to 50 °C | |
| Reaction Time | 2-4 hours | |
| Outcome | ||
| Yield | >95% |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve methyl [3,3'-bipyridine]-5-carboxylate (1.0 mmol, 1.0 eq) in a mixture of THF and water.
-
Base Addition: Add lithium hydroxide (2.0 mmol, 2.0 eq) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Remove the THF under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with 1M HCl to a pH of approximately 4-5.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white to off-white solid.
Route 2: Negishi Coupling
The Negishi coupling provides an alternative powerful method for the formation of the bipyridine core, involving the reaction of an organozinc reagent with an organic halide.[4]
Synthesis via Negishi Coupling
This route would typically involve the coupling of a 3-pyridylzinc halide with methyl 5-bromonicotinate, followed by the same hydrolysis step as in Route 1.
References
Spectroscopic Profile of [3,3'-Bipyridine]-5-carboxylic acid: A Technical Guide
Disclaimer: Publicly available, comprehensive experimental spectroscopic data (NMR, IR, MS) for [3,3'-Bipyridine]-5-carboxylic acid is limited. This guide provides an in-depth overview of the expected spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The experimental protocols described are generalized standard procedures for the analysis of solid organic compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of related bipyridine and pyridine carboxylic acid derivatives, as well as general principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~13.0 (br s, 1H) | -COOH |
| ~9.0-9.2 (m, 2H) | Protons ortho to N |
| ~8.6-8.8 (m, 2H) | Protons para to N |
| ~7.5-7.8 (m, 3H) | Remaining aromatic protons |
Note: The exact chemical shifts are dependent on the solvent, concentration, and temperature. The carboxylic acid proton signal is often broad and may exchange with D₂O.[1]
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 1710-1680 | C=O stretch | Carboxylic Acid (conjugated) |
| 1600-1450 | C=C and C=N stretch | Aromatic Rings |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~900 | O-H bend (out-of-plane) | Carboxylic Acid |
Note: The broadness of the O-H stretch is due to hydrogen bonding. Conjugation of the carboxylic acid with the pyridine ring is expected to lower the C=O stretching frequency.[1][2]
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Interpretation |
| 200 | [M]⁺ | Molecular Ion |
| 183 | [M-OH]⁺ | Loss of hydroxyl radical |
| 155 | [M-COOH]⁺ | Loss of carboxyl group |
| 128 | [C₈H₆N₂]⁺ | Further fragmentation |
Note: The molecular ion peak is expected to be prominent due to the aromatic nature of the compound.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and does not have signals that overlap with the analyte's signals.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum of transmittance or absorbance versus wavenumber is displayed.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry
-
Sample Preparation (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
-
Instrument Setup:
-
Heat the probe to volatilize the sample into the ion source.
-
Set the ionization energy, typically 70 eV for EI.
-
-
Data Acquisition:
-
The vaporized molecules are bombarded with electrons, causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector records the abundance of each ion.
-
-
Data Processing:
-
A mass spectrum is generated, plotting ion abundance versus m/z.
-
Identify the molecular ion peak and major fragment ions.
-
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using a combination of spectroscopic techniques.
Caption: Workflow for organic compound identification.
Logical Relationship of Spectroscopic Data
This diagram shows how the predicted spectroscopic data for this compound logically relates to its molecular structure.
Caption: Relating spectra to molecular structure.
References
An In-depth Technical Guide to [3,3'-Bipyridine]-5-carboxylic acid and its Isomeric Congeners
An Important Note on Data Availability: Publicly accessible, detailed experimental data and research applications specifically for [3,3'-Bipyridine]-5-carboxylic acid (CAS 1970-81-6) are limited. Therefore, this guide provides a comprehensive overview of this compound class, drawing heavily on data from its more extensively studied isomers, such as 2,2'-bipyridine-5-carboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid. This information is intended to serve as a valuable resource for researchers by providing context and methodologies applicable to the broader family of bipyridine carboxylic acids.
Physicochemical Properties
Bipyridine carboxylic acids are a class of heterocyclic organic compounds that have garnered significant interest due to their versatile coordination chemistry and applications in materials science and drug discovery. The positioning of the nitrogen atoms and the carboxylic acid group(s) significantly influences their chemical and physical properties.
| Property | This compound | 2,2'-Bipyridine-5-carboxylic acid | 2,2'-Bipyridine-5,5'-dicarboxylic acid |
| CAS Number | 1970-81-6 | 1970-80-5 | 1802-30-8 |
| Molecular Formula | C₁₁H₈N₂O₂ | C₁₁H₈N₂O₂ | C₁₂H₈N₂O₄ |
| Molecular Weight | 200.19 g/mol | 200.19 g/mol | 244.20 g/mol [1] |
| Melting Point | Not available | >300 °C | >360 °C (lit.)[1] |
| Appearance | Not available | Off-white to yellow powder | White to off-white powder |
| Solubility | Not available | Soluble in DMSO | Soluble in DMSO, DMF |
Synthesis and Characterization
A general workflow for the synthesis of bipyridine derivatives is illustrated below.
Characterization
Characterization of bipyridine carboxylic acids typically involves a combination of spectroscopic and spectrometric techniques to confirm the structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify characteristic functional groups. For bipyridine carboxylic acids, key vibrational bands include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine rings (~1400-1600 cm⁻¹).[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[4][5]
Applications in Coordination Chemistry and Materials Science
Bipyridine carboxylic acids are highly valued ligands in coordination chemistry, primarily due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atoms of the bipyridine core act as excellent chelating agents, while the carboxylate group provides an additional coordination site. This dual functionality makes them ideal building blocks for metal-organic frameworks (MOFs).
In MOFs, the carboxylate groups coordinate to metal ions, forming the nodes and linkers of the framework, while the bipyridine nitrogen atoms can either coordinate to the same or different metal centers or remain available for post-synthetic modification.
Potential in Drug Development and Biological Activity
The bipyridine scaffold is a common motif in many biologically active compounds. The incorporation of a carboxylic acid functionality can modulate a compound's pharmacokinetic properties, such as solubility and cell permeability, and can also participate in key binding interactions with biological targets.
While no specific biological activity has been reported for this compound, studies on its isomers have shown promising results. For instance, ruthenium complexes of 2,2'-bipyridine-dicarboxylic acids have been investigated for their anticancer properties.[6][7] These complexes have been shown to bind to DNA and exhibit cytotoxic activity against various cancer cell lines.[6][7] The carboxylic acid groups are thought to enhance the solubility and cellular uptake of these complexes.
The general workflow for evaluating the biological activity of such compounds is outlined below.
Experimental Protocols (Adapted from Isomer Studies)
The following are generalized experimental protocols adapted from studies on 2,2'-bipyridine carboxylic acid derivatives. These serve as a starting point for researchers working with this compound.
Synthesis of a Ruthenium(II) Bipyridine Carboxylic Acid Complex
This protocol is adapted from the synthesis of ruthenium(II) complexes of 2,2'-bipyridine-dicarboxylic acids.[6]
-
Dissolution of Starting Material: The precursor complex, such as cis-[RuCl₂(DMSO)₄], is dissolved in an appropriate solvent like ethanol or methanol.
-
Ligand Addition: A solution of the bipyridine carboxylic acid ligand in the same solvent is added to the ruthenium precursor solution.
-
Reflux: The reaction mixture is heated to reflux for several hours to facilitate the ligand exchange reaction.
-
Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting solid is washed with a solvent in which the product is sparingly soluble (e.g., diethyl ether) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization.
DNA Binding Studies by UV-Visible Spectroscopy
This protocol is a general method for assessing the interaction of a compound with DNA.
-
Preparation of Solutions: A stock solution of calf thymus DNA (CT-DNA) is prepared in a buffer solution (e.g., Tris-HCl). The concentration of the DNA solution is determined spectrophotometrically. Stock solutions of the test compound are prepared in a suitable solvent.
-
Titration: A fixed concentration of the test compound is titrated with increasing concentrations of CT-DNA.
-
Measurement: The UV-Visible spectrum of the solution is recorded after each addition of DNA.
-
Analysis: Changes in the absorbance and wavelength of the maximum absorption of the compound upon addition of DNA are analyzed to determine the binding mode and calculate the binding constant.
Conclusion
This compound, while not extensively studied, belongs to a class of compounds with significant potential in materials science and medicinal chemistry. By leveraging the extensive research on its isomers, particularly those of the 2,2'-bipyridine series, researchers can infer potential applications and develop experimental strategies for this specific molecule. The versatile coordination chemistry of the bipyridine carboxylic acid scaffold makes it a promising candidate for the development of novel functional materials and therapeutic agents. Further research is warranted to fully elucidate the specific properties and applications of this compound.
References
- 1. 2,2 -Bipyridine-5,5 -dicarboxylic acid 97 1802-30-8 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. lehigh.edu [lehigh.edu]
- 6. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Molecular weight and formula of [3,3'-Bipyridine]-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3,3'-Bipyridine]-5-carboxylic acid is a heterocyclic organic compound featuring a bipyridine core functionalized with a carboxylic acid group. Bipyridines are a well-established class of chelating agents for various transition metals, and the introduction of a carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation or esterification. This functionalization also influences the solubility and potential biological interactions of the molecule. This technical guide provides a summary of the key chemical properties of this compound, a plausible experimental protocol for its synthesis, and a discussion of its known biological context.
Core Compound Data
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₈N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 200.19 g/mol | [1][2][3][4][5] |
| CAS Number | 1970-81-6 | [1][2][3][4][6] |
| Appearance | Solid (predicted) | |
| Melting Point | 253-254 °C | [3] |
Synthesis Methodology
The synthesis of asymmetrically substituted bipyridines such as this compound is commonly achieved through palladium-catalyzed cross-coupling reactions.[7] The Suzuki and Stille coupling reactions are particularly prevalent methods for forming the C-C bond between the two pyridine rings.[7][8][9] A generalized experimental protocol based on the Suzuki-Miyaura coupling is detailed below. This approach involves the reaction of a pyridyl boronic acid with a halogenated pyridine derivative.[10][11][12]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a plausible route for the synthesis of this compound by coupling 3-pyridylboronic acid with a 5-halonicotinic acid derivative (e.g., 5-bromonicotinic acid).
Materials:
-
5-Bromonicotinic acid
-
3-Pyridylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., a mixture of Dimethylformamide (DMF) and water or Toluene and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromonicotinic acid (1.0 equivalent), 3-pyridylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. Research on the biological activity of bipyridine carboxylic acids has predominantly focused on their metal complexes. For instance, ruthenium complexes of 2,2'-bipyridine-dicarboxylic acids have been investigated for their potential as anticancer agents, with studies exploring their interaction with DNA and their cytotoxic effects.[13][14][15] However, these studies do not describe the activity of the free ligand, this compound, itself.
The broader class of pyridine and bipyridine derivatives has been explored for a wide range of biological activities, but specific data for this compound remains elusive. Therefore, at present, no specific signaling pathways have been identified in which this compound plays a direct regulatory role. Future research may uncover such activities, particularly given its structural motifs that could lend themselves to interactions with biological macromolecules.
Conclusion
This compound is a well-defined chemical entity with established molecular weight and formula. Its synthesis can be reliably achieved through standard palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura reaction. While the biological properties of related bipyridine metal complexes are an active area of research, the specific biological functions and any direct involvement in signaling pathways of the parent compound, this compound, have not yet been elucidated. This presents an opportunity for further investigation by researchers in medicinal chemistry and chemical biology.
References
- 1. chembk.com [chembk.com]
- 2. [3,3'-Bipyridine]-5-carboxylic acid , Package: 25mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 3. exchemistry.com [exchemistry.com]
- 4. chembk.com [chembk.com]
- 5. 1970-81-6 | 3,3'-Bipyridine-5-carboxylic acid | Tetrahedron [thsci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Purity Analysis of [3,3'-Bipyridine]-5-carboxylic acid: A Senior Application Scientist's Guide to a Validated, Multi-technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Versatile Building Block
[3,3'-Bipyridine]-5-carboxylic acid is a heterocyclic compound of significant interest, serving as a critical precursor and bidentate ligand in diverse fields. Its applications range from the synthesis of metal-organic frameworks (MOFs) for catalysis and gas storage to its use as a foundational component in the development of novel pharmaceutical agents.[1][2] The precise control over its purity is not merely an academic exercise; it is a fundamental requirement for ensuring the performance, safety, and reproducibility of the final product.
For drug development professionals, in particular, the guidelines established by the International Council for Harmonisation (ICH) mandate that impurities in a drug substance above a certain threshold (typically 0.10% to 0.15%) must be identified, quantified, and reported.[3][4] This guide provides a comprehensive, field-proven strategy for the purity analysis of this compound, moving beyond simple protocols to explain the scientific rationale behind each analytical choice.
Impurity Profiling: Anticipating the Unwanted
A robust analytical strategy begins with understanding the potential impurities that may arise. The synthetic route heavily influences the impurity profile. Bipyridine derivatives are commonly synthesized via metal-catalyzed cross-coupling reactions like Suzuki or Ullmann couplings.[1]
Potential Impurities in this compound:
| Impurity Class | Potential Species | Origin | Analytical Challenge |
| Process-Related | Unreacted 3-halopyridine-5-carboxylic acid, Unreacted 3-pyridinylboronic acid | Incomplete reaction | May have significantly different polarity from the final product. |
| Homocoupled byproducts (e.g., dipyridyl dicarboxylic acids) | Side reactions during coupling | Can be structurally similar and co-elute in chromatography. | |
| Residual Catalysts (e.g., Palladium, Copper) | Incomplete purification | Requires specific techniques like ICP-MS for trace metal analysis. | |
| Degradation Products | Decarboxylated product (3,3'-Bipyridine) | Thermal or chemical stress | Loss of the acidic functional group changes solubility and chromatographic behavior. |
| Isomeric Impurities | Other bipyridine-carboxylic acid isomers | Non-selective synthesis | May have identical mass and similar fragmentation, requiring high-resolution separation. |
A Validated Orthogonal Strategy for Purity Determination
No single analytical technique can provide a complete purity profile. A self-validating system relies on an orthogonal approach, where different methods with distinct separation and detection principles are employed to ensure all impurities are detected and quantified.
Core Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation
Causality Behind the Choice: Reversed-phase HPLC is the premier technique for this analysis due to the polar, aromatic nature of this compound. The carboxylic acid group allows for manipulation of retention time and peak shape by controlling the mobile phase pH, making it a powerful tool for separating closely related impurities.[5][6][7]
Detailed Experimental Protocol:
-
Instrumentation: A standard HPLC or UHPLC system equipped with a multi-wavelength or photodiode array (PDA) UV detector is required.[8]
-
Column Selection: A C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm or equivalent for UHPLC) provides excellent retention and selectivity for aromatic compounds.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 20 mM Ammonium Formate buffer, pH adjusted to 3.0 with formic acid. The buffer is critical to suppress the ionization of the carboxylic acid, ensuring a consistent retention time and sharp peak shape.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.
-
-
Gradient Elution: A gradient is essential for impurity profiling, allowing for the elution of both early-retained polar impurities and late-retained non-polar impurities within a reasonable timeframe.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8][9]
-
Analysis: Inject a standard volume (e.g., 5 µL). Purity is determined by area percent calculation, where the main peak area is compared to the total area of all integrated peaks.
HPLC Method Parameters Summary:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Industry standard for aromatic compounds, providing good hydrophobic interaction. |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 | Buffering suppresses analyte ionization, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 254 nm and 298 nm | The bipyridine system has strong absorbance; 298 nm is a reported λmax. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
Mass Spectrometry (MS): The Key to Identification
Causality Behind the Choice: While HPLC separates components, it doesn't identify them. Coupling HPLC to a mass spectrometer (LC-MS) provides the molecular weight of the parent compound and its impurities, which is the first step in structural elucidation.[10]
Expected Fragmentation Pattern: In an electrospray ionization (ESI) source, this compound (MW: 214.2 g/mol ) will primarily show a protonated molecular ion [M+H]⁺ at m/z 215. Key fragmentation events in MS/MS would include:
-
Loss of H₂O (m/z 197): A common loss from carboxylic acids.[11]
-
Loss of CO₂ (decarboxylation, m/z 170): Resulting in the 3,3'-bipyridine cation.
-
Loss of •COOH (m/z 169): Cleavage of the carboxylic acid group.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Causality Behind the Choice: NMR provides unambiguous structural confirmation. ¹H and ¹³C NMR spectra serve as a unique fingerprint of the molecule, confirming the connectivity of all atoms.[13][14] It is particularly powerful for identifying and quantifying isomeric impurities that may be indistinguishable by MS.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the substance in a deuterated solvent such as DMSO-d₆. DMSO is an excellent choice as it solubilizes the polar carboxylic acid and its proton signal does not interfere with most analyte signals.
-
¹H NMR Analysis: The spectrum will reveal the number of unique protons, their chemical environment, and their proximity to one another through spin-spin coupling. The acidic proton of the carboxyl group is expected to appear as a very broad signal far downfield (>12 ppm).[12]
-
¹³C NMR Analysis: This spectrum shows a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region.[12]
Expected NMR Chemical Shifts (in DMSO-d₆):
| Nucleus | Expected Shift (ppm) | Rationale |
| ¹H | 13.0 - 14.0 (broad s, 1H) | Carboxylic acid proton, deshielded and hydrogen-bonded.[12] |
| 7.5 - 9.2 (m, 7H) | Aromatic protons on the two pyridine rings. | |
| ¹³C | 165 - 175 | Carboxylic acid carbonyl carbon.[12] |
| 120 - 155 | Aromatic carbons of the bipyridine core. |
Ancillary Techniques for Absolute Purity
-
Thermogravimetric Analysis (TGA): This technique measures weight loss as a function of temperature. It is used to determine the amount of non-volatile impurities (e.g., inorganic salts) and can indicate thermal stability.[15][16] A sharp, single weight loss step corresponding to the decomposition of the compound after its melting point indicates high purity.
-
Karl Fischer Titration (KF): The definitive method for quantifying water content, which cannot be accurately determined by HPLC or TGA.
Conclusion: A Holistic and Defensible Purity Assessment
The purity analysis of this compound demands more than a single chromatographic run. The robust, multi-faceted approach detailed in this guide—combining high-resolution separation (HPLC), definitive identification (MS), and unambiguous structural confirmation (NMR), supplemented by ancillary tests—constitutes a self-validating and scientifically sound strategy. By understanding the "why" behind each technique and anticipating potential impurities, researchers and drug development professionals can generate a comprehensive and defensible purity profile, ensuring the quality and reliability of their critical work.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. abap.co.in [abap.co.in]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2,2'-bipyridine-4-carboxylic acid(1748-89-6) 1H NMR spectrum [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of [3,3'-Bipyridine]-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[3,3'-Bipyridine]-5-carboxylic acid is a heterocyclic organic compound of significant interest in coordination chemistry, materials science, and pharmaceutical development. Its unique structure, featuring two pyridine rings linked at the 3-position and a carboxylic acid functional group, imparts distinct electronic and chemical properties. Understanding the electrochemical behavior of this molecule is crucial for its application in areas such as redox-active materials, catalysis, and as a ligand for metallodrugs. This technical guide provides a comprehensive overview of the anticipated electrochemical properties of this compound, based on data from closely related analogues and established electrochemical principles. It includes detailed experimental protocols for its characterization and visual representations of experimental workflows.
Introduction to the Electrochemical Behavior of Bipyridine Derivatives
Bipyridine isomers and their derivatives are well-known for their rich electrochemistry. The nitrogen atoms in the pyridine rings can be protonated or coordinated to metal ions, and the aromatic system can undergo reversible electron transfer reactions. The position of the nitrogen atoms and the nature and position of substituents significantly influence the redox potentials and the stability of the resulting radical ions.
For bipyridine compounds, reductions are typically ligand-centered, involving the acceptance of electrons into the π* orbitals of the bipyridine system. The presence of a carboxylic acid group, as in this compound, is expected to influence the electrochemical properties in several ways:
-
Electron-Withdrawing Effect: The carboxylic acid group is electron-withdrawing, which generally makes the reduction of the bipyridine moiety occur at less negative potentials (i.e., it is easier to reduce).
-
pH Dependence: The protonation state of the carboxylic acid group (and the pyridine nitrogens) will be pH-dependent, leading to a corresponding pH dependence of the redox potentials.
-
Solubility and Adsorption: The carboxylic acid can influence the molecule's solubility in different electrolytes and its adsorption behavior on electrode surfaces.
While specific experimental data for this compound is not extensively available in the literature, its electrochemical behavior can be inferred from studies on similar compounds like 2,2'-bipyridine-dicarboxylic acids and other functionalized bipyridines.
Anticipated Electrochemical Data
The following table summarizes the expected, albeit hypothetical, electrochemical data for this compound, derived from the analysis of related compounds. These values are intended as a guide for experimental design and interpretation.
| Parameter | Anticipated Value (vs. Ag/AgCl in Acetonitrile) | Notes |
| First Reduction Potential (Epc1) | -1.8 V to -2.2 V | Ligand-based, one-electron reduction to form the radical anion. The potential is sensitive to the solvent and electrolyte. |
| Second Reduction Potential (Epc2) | -2.3 V to -2.7 V | A second, one-electron reduction to form the dianion. Often less reversible than the first reduction. |
| Oxidation Potential | > +1.5 V (Irreversible) | Oxidation is expected to be difficult and likely irreversible, possibly involving the carboxylic acid group or leading to polymerization on the electrode surface. |
Detailed Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical properties of a compound.[1][2][3] The following protocol provides a detailed methodology for the characterization of this compound.
3.1. Materials and Equipment
-
Potentiostat/Galvanostat: With software for data acquisition and analysis.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.[4]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.[5]
-
Counter Electrode: Platinum wire or mesh.
-
Analyte: this compound.
-
Solvent: Acetonitrile (CH₃CN) or dimethylformamide (DMF), electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar.[5]
-
Inert Gas: Argon or Nitrogen for deoxygenation.
-
Polishing Materials: Alumina slurry or diamond paste for cleaning the working electrode.
3.2. Solution Preparation
-
Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. For example, dissolve the appropriate amount of TBAPF₆ in acetonitrile to make a final concentration of 0.1 M.[6]
-
Analyte Solution: Prepare a 1-5 mM solution of this compound in the electrolyte solution.[6] Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
3.3. Experimental Procedure
-
Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and then the solvent being used for the experiment. Dry the electrode completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Deoxygenation: Fill the cell with the analyte solution and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.[4]
-
Background Scan: First, run a cyclic voltammogram of the electrolyte solution without the analyte to determine the potential window of the solvent and electrolyte.[5]
-
Analyte Scan:
-
Set the initial potential, switching potential, and final potential. A wide potential window should be scanned initially to identify all redox events. For reduction, a typical scan might range from 0 V to -2.5 V.
-
Set the scan rate. A typical starting scan rate is 100 mV/s.
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
-
Varying Scan Rate: Perform the experiment at multiple scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the reversibility and kinetics of the electron transfer processes.
3.4. Data Analysis
-
Peak Potentials: Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Peak Currents: Measure the anodic (ipa) and cathodic (ipc) peak currents.
-
Reversibility: For a reversible process, the ratio of the peak currents (ipa/ipc) should be close to 1, and the peak separation (ΔEp = Epa - Epc) should be approximately 59/n mV (where n is the number of electrons transferred) at room temperature.
-
Diffusion Control: For a diffusion-controlled process, the peak current should be linearly proportional to the square root of the scan rate.
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the key steps in performing a cyclic voltammetry experiment.
Caption: Workflow for Cyclic Voltammetry Analysis.
4.2. Hypothetical Redox Signaling Pathway
This compound can act as a ligand in metal complexes that participate in redox signaling or catalytic cycles. The diagram below illustrates a hypothetical pathway where a metal complex involving this ligand undergoes a redox change, enabling it to interact with a biological substrate.
Caption: Hypothetical Redox-Mediated Catalytic Cycle.
Conclusion
While direct experimental data for the electrochemical properties of this compound are limited, a comprehensive understanding can be built upon the well-established behavior of related bipyridine derivatives. This guide provides a foundational framework for researchers, outlining the expected redox behavior, a detailed protocol for its experimental characterization using cyclic voltammetry, and visualizations of the associated workflows. The provided information is intended to facilitate further research and application of this versatile molecule in various scientific and industrial fields. It is anticipated that the electrochemical reduction will be a ligand-centered, multi-step process, with potentials influenced by the electron-withdrawing carboxylic acid substituent and the experimental conditions, particularly pH and solvent. Further studies are encouraged to elucidate the precise electrochemical characteristics of this compound.
References
An In-depth Technical Guide on the Thermal Stability of [3,3'-Bipyridine]-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[3,3'-Bipyridine]-5-carboxylic acid is a valuable heterocyclic building block in pharmaceutical and materials science. Its utility in applications that may involve thermal stress necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, based on the established characteristics of its constituent functional groups. Due to the absence of specific experimental thermal analysis data for this compound in publicly available literature, this document focuses on predicting its stability and outlining the standard methodologies for its empirical determination. This guide also presents thermal data for a structurally related compound to offer a comparative context.
Predicted Thermal Stability and Decomposition Pathway
The thermal stability of this compound is governed by the robust aromatic 3,3'-bipyridine core and the thermally labile carboxylic acid group.
-
The Bipyridine Core: The 3,3'-bipyridine nucleus is an aromatic heterocyclic system. Aromatic compounds are known for their significant resonance stabilization energy, which confers high thermal stability. The pyridine ring itself is thermally robust, with decomposition typically occurring at temperatures exceeding 800°C. Consequently, the bipyridine core of the molecule is expected to remain stable under moderate heating conditions.
-
The Carboxylic Acid Substituent: The carboxylic acid group is the most likely point of initial thermal decomposition. Carboxylic acids, particularly when attached to aromatic rings, are known to undergo decarboxylation (loss of CO2) at elevated temperatures. This reaction is often catalyzed by trace impurities. For this compound, the predicted primary decomposition step is the loss of carbon dioxide to yield 3,3'-bipyridine.
The overall thermal stability will be dictated by the temperature at which decarboxylation occurs. This can be influenced by factors such as the heating rate, atmospheric conditions (inert vs. oxidative), and the crystalline form of the compound.
Comparative Thermal Data
While specific data for this compound is unavailable, data for the related compound, [2,2'-Bipyridine]-5,5'-dicarboxylic acid, provides a useful reference point. The presence of two carboxylic acid groups may influence the decomposition profile, but the high melting point suggests significant thermal stability.
Table 1: Thermal Properties of a Structurally Related Bipyridine Carboxylic Acid
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| [2,2'-Bipyridine]-5,5'-dicarboxylic acid | 1802-30-8 | C12H8N2O4 | 244.20 | >360[1] |
Standard Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, the following standard techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C. A higher final temperature may be necessary if the bipyridine core decomposition is of interest.
-
Heating Rate: A standard heating rate of 10 °C/min is typically used. Slower or faster heating rates can be employed to study the kinetics of decomposition.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the percentage of mass lost at each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to detect any phase transitions or exothermic/endothermic events associated with decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. The pan is then hermetically sealed.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting or decomposition point, as determined by TGA. A typical heating rate is 10 °C/min.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks that may indicate decomposition.
Visualizations
The following diagrams illustrate a typical workflow for thermal analysis and the predicted decomposition pathway for this compound.
Caption: Experimental workflow for thermal analysis.
Caption: Predicted thermal decomposition pathway.
Conclusion
References
An In-depth Technical Guide to the Predicted pKa of [3,3'-Bipyridine]-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
[3,3'-Bipyridine]-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a ligand for metal complexes and as a building block for functional organic molecules. The acid-dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, lipophilicity, membrane permeability, and binding interactions, all of which are crucial for drug development and other applications.
This guide provides an in-depth analysis of the predicted pKa values for this compound. As no experimental data for this specific molecule is readily available in the public domain, this document leverages data from analogous structures and outlines the theoretical basis for the predictions. Furthermore, it details standard experimental protocols for pKa determination, should empirical validation be required.
Predicted pKa Values
The pKa values for this compound are predicted based on the known values of its constituent substructures, primarily pyridine and nicotinic acid (pyridine-3-carboxylic acid). The molecule has three ionizable centers: the carboxylic acid group and the two pyridine nitrogen atoms.
-
Carboxylic Acid pKa (pKa₁): The carboxylic acid group is acidic. For nicotinic acid, the pKa of the carboxylic acid is approximately 4.85. In this compound, the second pyridine ring acts as an electron-withdrawing group through the C-C bond, which is expected to stabilize the carboxylate anion and thus increase the acidity. Therefore, the pKa of the carboxylic acid is predicted to be slightly lower than that of nicotinic acid.
-
Pyridine Nitrogen pKa values (pKa₂ and pKa₃): The two nitrogen atoms on the pyridine rings are basic and will be protonated at acidic pH. The pKa of the conjugate acid of pyridine is approximately 5.2. In this compound, the electron-withdrawing carboxylic acid group will decrease the basicity of the adjacent pyridine nitrogen. The other pyridine nitrogen will also have its basicity reduced due to the electron-withdrawing effect of the other pyridyl group. Consequently, the pKa values associated with the protonation of the pyridine nitrogens are expected to be lower than that of pyridine itself.
The predicted pKa values are summarized in the table below. These values are estimates and can be influenced by the specific microenvironment, ionic strength, and temperature. For definitive values, experimental determination is recommended.
| Ionizable Group | Predicted pKa | Description |
| Carboxylic Acid (-COOH) | ~4.5 | Dissociation of the carboxylic acid proton. The presence of the second pyridine ring as an electron-withdrawing group lowers this value compared to nicotinic acid (~4.85). |
| Pyridine Nitrogen (N) | ~3.5 | Protonation of the nitrogen on the pyridine ring bearing the carboxylic acid. The electron-withdrawing nature of the carboxyl group reduces its basicity. |
| Pyridine Nitrogen (N') | ~4.2 | Protonation of the nitrogen on the second pyridine ring. Its basicity is reduced by the electron-withdrawing effect of the other pyridyl group. |
Note: These are estimated values based on chemical principles. For high accuracy, computational prediction using software like ACD/pKa DB, MarvinSketch, or similar tools is advised, followed by experimental validation.[1][2][3]
Logical Workflow for pKa Determination
The following diagram illustrates a typical workflow for determining the pKa of a novel compound, combining computational prediction with experimental validation.
Experimental Protocols
For accurate determination of the pKa values, two common experimental methods are potentiometric titration and UV-Vis spectrophotometry.[4]
This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.[5][6]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[7]
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1-10 mM) in deionized water. A co-solvent like methanol or DMSO may be used if solubility is low, but this will affect the measured pKa.
-
To determine all pKa values, the sample will need to be titrated with both a strong acid and a strong base.
-
For titration with a base (to determine the carboxylic acid pKa), acidify the sample solution to approximately pH 2 with a strong acid (e.g., 0.1 M HCl).
-
For titration with an acid (to determine the pyridine pKa values), make the sample solution basic to approximately pH 12 with a strong base (e.g., 0.1 M NaOH).
-
Maintain a constant ionic strength throughout the experiment by adding a background electrolyte (e.g., 0.15 M KCl).[7]
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel (e.g., at 25 °C) and stir continuously.
-
Immerse the calibrated pH electrode into the solution.
-
Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s) to obtain a complete titration curve.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (which shows a peak at the equivalence point) or by using specialized software to fit the data to the Henderson-Hasselbalch equation.
-
For a molecule with multiple pKa values, multiple inflection points will be observed.
-
This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra.[8][9]
Methodology:
-
Spectral Scans:
-
Prepare two solutions of the compound at the same concentration.
-
Adjust the pH of one solution to be at least 2 pH units below the lowest expected pKa (fully protonated species) using a strong acid.
-
Adjust the pH of the other solution to be at least 2 pH units above the highest expected pKa (fully deprotonated species) using a strong base.
-
Record the UV-Vis absorption spectrum for both solutions to identify the wavelengths of maximum absorbance (λmax) for the different species.
-
-
Sample Preparation for Titration:
-
Prepare a series of buffer solutions with known pH values spanning the range of the expected pKa values (e.g., from pH 2 to 12).
-
Add a constant, small volume of a stock solution of the compound to each buffer solution to ensure the final concentration is the same in all samples.
-
-
Measurement:
-
Measure the absorbance of each buffered solution at the identified λmax values.
-
-
Data Analysis:
-
Plot the absorbance at a chosen wavelength versus the pH of the buffer. The resulting plot should be a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.
-
The pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated (acidic) form, and AB is the absorbance of the fully deprotonated (basic) form.[9]
-
Conclusion
While experimental data for this compound is not currently available, a reasoned prediction of its pKa values can be made based on the principles of physical organic chemistry and comparison with known analogs. The presence of both an acidic carboxylic acid group and two basic pyridine nitrogens makes this a multiprotic system. For researchers and drug developers, the provided estimates offer a valuable starting point for understanding the compound's behavior in aqueous solutions. However, for applications where precise knowledge of the ionization state is critical, the experimental determination of the pKa values using the detailed protocols for potentiometric titration or UV-Vis spectrophotometry is strongly recommended.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chemaxon.com [chemaxon.com]
- 3. researchgate.net [researchgate.net]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Labs [mas-iiith.vlabs.ac.in]
An In-depth Technical Guide to [3,3'-Bipyridine]-5-carboxylic Acid Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of [3,3'-Bipyridine]-5-carboxylic acid derivatives and their analogues. This class of compounds has emerged as a significant scaffold in medicinal chemistry, particularly in the development of targeted therapies. This document details the synthetic methodologies, key experimental protocols, and quantitative biological data, offering valuable insights for researchers in the field of drug discovery and development.
Introduction
The this compound core is a versatile heterocyclic scaffold that has garnered attention in the development of novel therapeutic agents. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an attractive framework for designing molecules that can interact with specific biological targets. One of the most promising applications of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms.[1]
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound core can be achieved through various cross-coupling strategies. The Suzuki-Miyaura coupling reaction is a widely employed and effective method for constructing the C-C bond between the two pyridine rings.[2][3][4]
General Synthetic Scheme: Suzuki-Miyaura Coupling
A common approach involves the palladium-catalyzed cross-coupling of a pyridineboronic acid or ester with a halopyridine carboxylate.
Synthesis of Amide Derivatives
The carboxylic acid moiety of the this compound core serves as a versatile handle for the synthesis of a wide range of amide derivatives. Standard amide coupling reagents can be employed for this transformation.[5][6][7][8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 9. hepatochem.com [hepatochem.com]
A Technical Guide to the Discovery and Enduring Legacy of Bipyridine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of bipyridine-based ligands, from their initial discovery in the late 19th century to their current status as indispensable tools in modern chemistry, is a compelling narrative of scientific curiosity and innovation. This technical guide provides an in-depth exploration of the history, synthesis, and fundamental properties of these remarkable compounds. With a focus on providing practical information for researchers, this document includes detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes to facilitate a deeper understanding of the core concepts.
The Dawn of Bipyridine Chemistry: Discovery and Early Synthesis
The story of 2,2'-bipyridine (bpy), the most prominent member of the bipyridine family, begins in 1888 with the work of Fritz Blau.[1][2] While likely synthesized earlier by Weidel through the distillation of calcium pyridine-2-carboxylate with calcium oxide, it was Blau who first definitively prepared and characterized 2,2'-bipyridine.[1] His method involved the dry distillation of copper(II) pyridine-2-carboxylate, which yielded a distillate containing pyridine and a new base with a melting point of 70 °C that produced an intense red color with iron(II) sulfate.[1] This observation of strong chelation with metal ions would become the defining characteristic of bipyridine ligands and the foundation of their vast applications.
The initial synthesis by Blau, however, was low-yielding, typically below 20%.[1] This spurred the development of more efficient synthetic routes in the early 20th century. A significant advancement came in 1928 when Wibaut applied the Ullmann reaction, achieving a 60% yield of 2,2'-bipyridine through the copper-mediated coupling of 2-bromopyridine.[1] Another important development was the direct synthesis from pyridine. Hein, in 1928, demonstrated the preparation of 2,2'-bipyridine by reacting pyridine with ferric chloride at elevated temperatures, obtaining a respectable 52% yield.[1] Concurrently, Wibaut and others explored the dehydrogenation of pyridine at high temperatures using nickel-based catalysts to produce bipyridine.[1] These early synthetic efforts laid the groundwork for the widespread availability and subsequent explosion in the study of bipyridine-based ligands.
Foundational Synthetic Methodologies: Experimental Protocols
The following sections provide detailed experimental protocols for the key historical and modern syntheses of 2,2'-bipyridine. These protocols are intended to serve as a practical guide for researchers in the laboratory.
Classical Synthesis: The Blau Method (Conceptual Protocol)
While Blau's original publication lacks the detailed procedural information common in modern chemical literature, a conceptual protocol based on his work is presented below. It is important to note that this method is of historical significance and is not the preferred method for modern synthesis due to its low yield and harsh conditions.
Objective: To synthesize 2,2'-bipyridine by the dry distillation of copper(II) pyridine-2-carboxylate.
Materials:
-
Copper(II) pyridine-2-carboxylate
-
Distillation apparatus suitable for high temperatures
-
Heating mantle or sand bath
-
Collection flask
Procedure:
-
Place a carefully dried sample of copper(II) pyridine-2-carboxylate into the distillation flask.
-
Assemble the distillation apparatus, ensuring all joints are well-sealed.
-
Heat the distillation flask gradually using a heating mantle or sand bath.
-
Observe the evolution of gases and the collection of a distillate in the receiving flask. The distillate will contain pyridine and 2,2'-bipyridine.
-
The crude 2,2'-bipyridine can be isolated from the distillate by fractional distillation or crystallization. The melting point of pure 2,2'-bipyridine is 70 °C.
The Ullmann Reaction for 2,2'-Bipyridine Synthesis
The Ullmann reaction provides a more efficient and widely used method for the synthesis of 2,2'-bipyridine. The following protocol is a generalized procedure based on the work of Wibaut.
Objective: To synthesize 2,2'-bipyridine via the copper-mediated coupling of 2-bromopyridine.
Materials:
-
2-Bromopyridine
-
Copper powder (activated)
-
High-boiling point solvent (e.g., p-cymene, dimethylformamide)
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Reflux condenser
-
Standard glassware for reaction workup (separatory funnel, flasks, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Set up a reaction flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add activated copper powder and the high-boiling point solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 2-bromopyridine in the same solvent to the refluxing mixture over a period of several hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional period (typically 12-24 hours) until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Wash the filter cake with a suitable organic solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2,2'-bipyridine.
Dehydrogenative Coupling of Pyridine
The direct coupling of pyridine to form 2,2'-bipyridine is an attractive and atom-economical approach. The following is a general protocol for the dehydrogenation of pyridine using a Raney nickel catalyst.
Objective: To synthesize 2,2'-bipyridine by the dehydrogenation of pyridine.
Materials:
-
Pyridine (anhydrous)
-
Raney nickel catalyst (activated)
-
High-pressure autoclave
-
Inert atmosphere
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with activated Raney nickel catalyst and anhydrous pyridine.
-
Seal the autoclave and purge with an inert gas.
-
Heat the autoclave to the desired reaction temperature (typically 250-350 °C) with stirring.
-
Maintain the reaction at this temperature for several hours, monitoring the internal pressure.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Under an inert atmosphere, filter the reaction mixture to remove the catalyst.
-
The filtrate, containing unreacted pyridine and the bipyridine products, can be subjected to fractional distillation to isolate 2,2'-bipyridine.
Quantitative Data Summary
The following tables summarize key quantitative data for 2,2'-bipyridine and its metal complexes, providing a valuable resource for researchers.
Table 1: Structural Parameters of 2,2'-Bipyridine and a Representative Metal Complex
| Parameter | 2,2'-Bipyridine (Free Ligand) | [Fe(bpy)₃]²⁺ Complex | Reference(s) |
| Bond Lengths (Å) | |||
| C-C (inter-ring) | ~1.49 | ~1.48 | [3] |
| C-N | ~1.34 | ~1.35 | [3] |
| Fe-N | N/A | ~1.96 | [3] |
| Bond Angles (°) | |||
| C-N-C | ~117 | ~118 | [3] |
| N-Fe-N (chelate angle) | N/A | ~81 | [3] |
Table 2: Spectroscopic Data for 2,2'-Bipyridine
| Spectroscopic Technique | Wavelength/Wavenumber (λ_max / ν) | Solvent/Conditions | Reference(s) |
| UV-Vis | ~233 nm, ~280 nm | Ethanol | [4][5] |
| Infrared (IR) | ~1580 cm⁻¹ (C=N stretch) | KBr pellet | [6] |
| ~1560 cm⁻¹ (C=C stretch) | [6] | ||
| ~760 cm⁻¹ (C-H bend) | [6] |
Table 3: Stability Constants (log K) of Selected Metal-Bipyridine Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ | Reference(s) |
| Co(II) | 5.70 | 5.30 | 4.60 | [7][8] |
| Ni(II) | 7.07 | 6.84 | 6.45 | [7][8] |
| Cu(II) | 8.10 | 5.50 | 3.40 | [7][8] |
| Zn(II) | 5.04 | 4.40 | 3.80 | [7][9] |
Visualizing Key Processes in Bipyridine Chemistry
The following diagrams, generated using the DOT language, illustrate fundamental workflows and catalytic cycles involving bipyridine-based ligands.
Experimental Workflow for the Synthesis of Tris(2,2'-bipyridine)iron(II)
Caption: Figure 1. A flowchart illustrating the key steps in the synthesis of the tris(2,2'-bipyridine)iron(II) complex.
Generalized Catalytic Cycle for Photoredox Catalysis with a Ruthenium-Bipyridine Complex
Caption: Figure 2. A simplified representation of the oxidative and reductive quenching cycles in photoredox catalysis mediated by a ruthenium-bipyridine complex.
Conclusion
From its serendipitous discovery to its current role in cutting-edge research, the journey of bipyridine-based ligands is a testament to their remarkable versatility and robustness. As a cornerstone of coordination chemistry, these ligands continue to enable advancements in catalysis, materials science, and medicine. This technical guide has provided a comprehensive overview of their history, synthesis, and fundamental properties, with the aim of equipping researchers with the knowledge and practical tools necessary to harness the full potential of these exceptional molecules in their own scientific endeavors. The continued exploration of bipyridine chemistry promises to unlock even more innovative applications in the years to come.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2'-Bipyridine [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Bipyridine Carboxylic Acid Ligands
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing bipyridine carboxylic acid-based linkers. Due to a lack of specific literature on the synthesis of MOFs using [3,3'-Bipyridine]-5-carboxylic acid, this guide focuses on closely related and well-documented bipyridine dicarboxylic acid isomers. The principles and procedures outlined herein are readily adaptable for exploratory synthesis with other bipyridine carboxylic acid derivatives.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. Bipyridine carboxylic acid ligands are of particular interest due to their ability to form stable frameworks with diverse topologies and provide uncoordinated nitrogen atoms that can act as secondary binding sites for functionalization or drug loading.
The protocols detailed below describe the synthesis of representative MOFs using zinc (II) and cadmium (II) metal centers with 2,2'-bipyridine-4,4'-dicarboxylic acid. These examples showcase common solvothermal synthesis techniques and characterization data.
Data Presentation
Table 1: Summary of Crystallographic Data for Representative Bipyridine-Based MOFs
| Compound Name | Metal Ion | Ligand | Formula | Crystal System | Space Group | Unit Cell Parameters |
| JMS-3 [1] | Cd(II) | 2,2'-bipyridine-4,4'-dicarboxylic acid | [Cd(bpydc)₂(DMF)₂·2DMF]n | Monoclinic | C2/c | a = 16.63 Å, b = 13.92 Å, c = 18.05 Å, β = 108.8° |
| JMS-4 [1] | Zn(II) | 2,2'-bipyridine-4,4'-dicarboxylic acid | [Zn(bpydc)(DMF)·DMF]n | Monoclinic | P2₁/n | a = 10.01 Å, b = 15.02 Å, c = 13.88 Å, β = 98.4° |
Note: bpydc = 2,2'-bipyridine-4,4'-dicarboxylate; DMF = N,N-Dimethylformamide
Experimental Protocols
Protocol 1: Solvothermal Synthesis of [Zn(bpydc)(DMF)·DMF]n (JMS-4)
This protocol describes the synthesis of a zinc-based MOF using 2,2'-bipyridine-4,4'-dicarboxylic acid.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,2'-bipyridine-4,4'-dicarboxylic acid (H₂bpydc)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glass vial, dissolve 2,2'-bipyridine-4,4'-dicarboxylic acid in N,N-Dimethylformamide (DMF).
-
Add zinc nitrate hexahydrate to the solution.
-
Seal the vial tightly.
-
Heat the vial in an oven at a controlled temperature for a specified duration.
-
Allow the vial to cool down to room temperature slowly.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF.
-
Dry the product in air.
Protocol 2: Solvothermal Synthesis of [Cd(bpydc)₂(DMF)₂·2DMF]n (JMS-3)
This protocol details the synthesis of a cadmium-based MOF with 2,2'-bipyridine-4,4'-dicarboxylic acid.[1]
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)[1]
-
2,2'-bipyridine-4,4'-dicarboxylic acid (H₂bpydc)[1]
-
N,N-Dimethylformamide (DMF)[1]
Procedure:
-
Pre-dissolve 25 mg (0.098 mmol) of H₂bpydc in 10 mL of DMF in a glass vial.[1]
-
Add 117 mg (0.38 mmol) of Cd(NO₃)₂·4H₂O to the solution.[1]
-
Seal the glass vial and heat it at 115°C for 8 hours.[1]
-
Colorless block-shaped crystals will form upon cooling.[1]
-
Collect the crystals by filtration.
-
Wash with deionized water and then ethanol.[2]
-
Dry the product in air.[2]
Visualization of Experimental Workflow
Caption: Workflow for solvothermal synthesis of bipyridine-based MOFs.
Applications in Drug Development
Bipyridine-based MOFs are promising platforms for drug delivery due to their high loading capacity and the potential for controlled release. The uncoordinated nitrogen atoms on the bipyridine moiety can serve as docking sites for therapeutic molecules.
Key Advantages for Drug Delivery:
-
High Drug Loading: The porous nature of MOFs allows for the encapsulation of a significant amount of drug molecules.
-
Controlled Release: Drug release can be triggered by various stimuli such as pH changes, enabling targeted delivery.
-
Biocompatibility: The use of biocompatible metal ions and organic linkers is crucial for in vivo applications. Zirconium(IV), iron(III), and zinc(II) are commonly used metals in MOFs for drug delivery.[3]
-
Protection of Cargo: MOFs can protect encapsulated drugs from degradation in biological environments.
References
Application Notes and Protocols for Metal-Organic Frameworks Utilizing Bipyridine Carboxylic Acid Linkers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of published research specifically on Metal-Organic Frameworks (MOFs) using the [3,3'-Bipyridine]-5-carboxylic acid linker, this document provides a comprehensive overview, including detailed application notes and protocols, for MOFs synthesized from closely related and structurally similar bipyridine dicarboxylic acid isomers. The principles, synthetic methods, and applications described herein are expected to be highly relevant and adaptable for research involving this compound.
Introduction
Bipyridine-based carboxylic acid linkers are a versatile class of organic building blocks for the construction of Metal-Organic Frameworks (MOFs). These linkers offer a unique combination of a rigid structural backbone, essential for forming porous crystalline materials, and functional bipyridine units. The nitrogen atoms on the bipyridine moiety can act as coordination sites for metal ions, either during the initial framework synthesis or through post-synthetic modification, allowing for the introduction of catalytic or functional centers. The carboxylic acid groups, on the other hand, readily coordinate with metal clusters to form the extended network structure of the MOF. This dual functionality makes bipyridine carboxylic acid-based MOFs highly tunable materials with potential applications in catalysis, gas storage and separation, chemical sensing, and drug delivery.[1][2]
Applications
Catalysis
MOFs constructed from bipyridine dicarboxylic acid linkers can be employed as robust platforms for heterogeneous catalysis. The bipyridine units within the framework can be metalated post-synthesis with catalytically active metal ions, such as palladium, to create single-site catalysts. This approach offers the advantages of both homogeneous catalysis (well-defined active sites) and heterogeneous catalysis (ease of separation and reusability).
A notable application is in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction. For instance, mixed-linker bipyridyl MOFs have been utilized as supports for palladium(II) catalysts. These materials have demonstrated enhanced catalytic activity, which can be attributed to the isolation of the active palladium centers within the MOF structure, preventing deactivation through dimerization.
Gas Adsorption and Separation
The porous nature of bipyridine carboxylic acid-based MOFs makes them promising candidates for gas storage and separation applications. The pore size, shape, and surface chemistry can be tuned by selecting appropriate metal clusters and linker geometries. These MOFs have shown potential in the selective adsorption of gases like carbon dioxide and acetylene.[3][4] The presence of functional groups within the pores, such as the bipyridine nitrogen atoms, can enhance the affinity and selectivity for specific gas molecules through dipole-quadrupole interactions or hydrogen bonding.
For example, indium-based MOFs synthesized with pyridine carboxylic acid ligands have been investigated for their gas adsorption and separation properties, showing promise for separating gas mixtures like C2H2/CH4 and CO2/CH4.[5]
Luminescent Sensing
Lanthanide-based MOFs constructed from bipyridine dicarboxylic acid linkers often exhibit interesting luminescent properties. The organic linker can act as an "antenna" to absorb light and transfer the energy to the lanthanide metal center, which then emits light at its characteristic wavelength. This property can be exploited for chemical sensing applications. The luminescence of these MOFs can be quenched or enhanced in the presence of specific analytes, such as small molecules or metal ions, providing a basis for a sensor. For instance, a terbium-based MOF using pyridine-3,5-dicarboxylic acid has been shown to be a potential fluorescent sensor for nitroaromatic explosives.[6]
Drug Delivery
The high porosity and tunable functionality of MOFs make them attractive candidates for drug delivery systems.[5][7][8][9][10] MOFs can encapsulate drug molecules within their pores, protecting them from degradation and allowing for controlled release. The release of the drug can be triggered by various stimuli, such as a change in pH. While specific studies on drug delivery using this compound-based MOFs are limited, the general principles of using functionalized MOFs for this purpose are well-established. The bipyridine and carboxylic acid moieties could potentially interact with drug molecules through hydrogen bonding or other non-covalent interactions.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zirconium-Based MOF (UiO-67-bipy type)
This protocol describes a general method for the solvothermal synthesis of a zirconium-based MOF using a bipyridine dicarboxylic acid linker, adapted from literature procedures for 5,5'-dicarboxy-2,2'-bipyridine.[1]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
[3,3'-Bipyridine]-5,5'-dicarboxylic acid (or a similar isomer)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Benzoic acid or Acetic acid)
-
Teflon-lined stainless-steel autoclave (20 mL)
Procedure:
-
In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 60 mg, 0.26 mmol) and the modulator (e.g., benzoic acid, 317 mg, 2.6 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve the bipyridine dicarboxylic acid linker (e.g., 63 mg, 0.26 mmol) in 10 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24-48 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Wash the product with a solvent suitable for solvent exchange, such as ethanol or acetone (3 x 10 mL).
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Protocol 2: Post-Synthetic Metalation for Catalysis
This protocol outlines a general procedure for introducing catalytically active metal centers into a bipyridine-based MOF.[1]
Materials:
-
Synthesized and activated bipyridine-based MOF (from Protocol 1)
-
Palladium(II) salt (e.g., PdCl₂(CH₃CN)₂)
-
Anhydrous acetonitrile
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the activated MOF (e.g., 100 mg).
-
Add a solution of the palladium(II) salt in anhydrous acetonitrile (e.g., 10 mg of PdCl₂(CH₃CN)₂ in 10 mL of acetonitrile).
-
Stir the suspension at room temperature or slightly elevated temperature (e.g., 60 °C) for 24 hours.
-
After the reaction, collect the solid product by filtration or centrifugation under inert conditions.
-
Wash the metalated MOF thoroughly with fresh anhydrous acetonitrile to remove any unreacted palladium salt.
-
Dry the final product under vacuum.
Quantitative Data
The following tables summarize representative quantitative data for MOFs synthesized using bipyridine dicarboxylic acid isomers. This data is provided to give an indication of the expected properties of MOFs constructed from the this compound linker.
Table 1: Surface Area and Pore Volume of Selected Bipyridine-Based MOFs
| MOF Name | Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| UiO-67(bipy) | 5,5'-Dicarboxy-2,2'-bipyridine | Zr⁴⁺ | Up to 2500 | Not Reported | [1] |
| JMS-3a | 2,2′-bipyridine-4,4′-dicarboxylic acid | Cd²⁺ | Not Reported | Not Reported | [3] |
| JMS-4a | 2,2′-bipyridine-4,4′-dicarboxylic acid | Zn²⁺ | Not Reported | Not Reported | [3] |
Table 2: Gas Adsorption Capacities of Selected Bipyridine-Based MOFs
| MOF Name | Gas Adsorbate | Temperature (K) | Pressure (atm) | Adsorption Capacity (cm³/g or mmol/g) | Reference |
| JMS-3a | CO₂ | 298 | 1 | 26.50 cm³/g (1.18 mmol/g) | [3] |
| JMS-3a | CO₂ | 273 | 1 | 30.89 cm³/g (1.39 mmol/g) | [3] |
| JMS-4a | CO₂ | 298 | 1 | 10.96 cm³/g (0.49 mmol/g) | [3] |
| JMS-4a | CO₂ | 273 | 1 | 16.08 cm³/g (0.71 mmol/g) | [3] |
Logical Relationships and Workflows
The following diagram illustrates the logical relationship between the synthesis of a bipyridine-based MOF and its application in catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Coordination Chemistry of [3,3'-Bipyridine]-5-carboxylic Acid with Transition Metals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The coordination chemistry of the specific ligand [3,3'-Bipyridine]-5-carboxylic acid is not extensively documented in publicly available literature. The following application notes and protocols are based on the established chemistry of closely related bipyridine and pyridine carboxylic acid ligands. These protocols provide a foundational guide and may require optimization for the specific ligand.
Introduction
This compound is a bifunctional organic ligand that holds significant promise in the field of coordination chemistry. It incorporates two key coordinating motifs: a bipyridyl unit, which is an excellent chelating agent for a wide range of transition metals, and a carboxylate group that can engage in various bridging and chelating coordination modes. This dual functionality allows for the construction of diverse metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, luminescence, and as therapeutic agents.[1][2] The unique 3,3'-substitution pattern of the bipyridine core, compared to the more common 2,2' or 4,4' isomers, can lead to distinct coordination geometries and framework topologies.
Transition metal complexes incorporating bipyridine and its derivatives are of great interest in drug development due to their potential to interact with biological targets.[3] The metal center can introduce unique electronic and structural properties, while the organic ligand can be functionalized to modulate solubility, bioavailability, and target specificity.
Synthesis of the Ligand: this compound
A plausible synthetic route to this compound involves the oxidation of a methyl-substituted precursor, such as 5-methyl-3,3'-bipyridine. The synthesis of 5-methyl-3,3'-bipyridine can be achieved through established cross-coupling methodologies.[4] The subsequent oxidation of the methyl group to a carboxylic acid is a standard organic transformation.
Protocol 2.1: Synthesis of 5-methyl-3,3'-bipyridine (Illustrative)
This protocol is based on a Suzuki coupling reaction, a common method for the formation of biaryl compounds.[5]
Materials:
-
3-bromo-5-methylpyridine
-
Pyridine-3-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a round-bottom flask, combine 3-bromo-5-methylpyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-methyl-3,3'-bipyridine.
Protocol 2.2: Oxidation to this compound
Materials:
-
5-methyl-3,3'-bipyridine
-
Oxidizing agent (e.g., KMnO₄ or SeO₂)
-
Sulfuric acid (if using SeO₂) or a suitable solvent (e.g., pyridine/water for KMnO₄)
Procedure (using KMnO₄):
-
Dissolve 5-methyl-3,3'-bipyridine in a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Slowly add a solution of KMnO₄ in water to the refluxing mixture.
-
Continue refluxing for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.
Coordination Chemistry and Applications
The coordination of this compound with transition metals is expected to be versatile, leading to a variety of structures from discrete molecules to extended one-, two-, or three-dimensional coordination polymers.
Coordination Modes
The ligand can coordinate to metal centers in several ways, including:
-
Bidentate chelation: The two nitrogen atoms of the bipyridine moiety can chelate to a single metal center, forming a stable five-membered ring.[1]
-
Monodentate coordination: One of the pyridine nitrogen atoms can coordinate to a metal center.
-
Carboxylate coordination: The carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand.[6]
Caption: Potential coordination modes of this compound.
Potential Applications
-
Luminescent Materials: Transition metal complexes with bipyridine-based ligands are known for their luminescent properties, which can be tuned by the choice of metal and ligand substituents. These materials have applications in sensing, bioimaging, and light-emitting devices.[7]
-
Catalysis: The metal centers in coordination polymers can act as catalytic sites. The porous nature of some frameworks may also allow for size- and shape-selective catalysis.[8]
-
Drug Development: Bipyridine-containing metal complexes have been investigated for their anticancer and antimicrobial activities.[3] The ability of the ligand to be functionalized allows for the development of targeted therapies.
Experimental Protocols for Coordination Complex Synthesis
The following are generalized protocols for the synthesis of transition metal coordination polymers using a ligand like this compound. Hydrothermal and solvothermal methods are commonly employed to grow high-quality crystals suitable for single-crystal X-ray diffraction.[7][9]
Protocol 4.1: Hydrothermal Synthesis of a Transition Metal Coordination Polymer
Materials:
-
This compound
-
A transition metal salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Optional: A co-ligand or pH-adjusting agent (e.g., NaOH, HNO₃)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In the Teflon liner of the autoclave, combine this compound (0.1 mmol), the transition metal salt (0.1 mmol), and deionized water (10 mL).
-
Optionally, a small amount of a base (e.g., 0.1 M NaOH) can be added to deprotonate the carboxylic acid, or an acid to adjust the pH.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 120-180 °C) for a period of 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature (e.g., over 24-48 hours).
-
Collect the crystalline product by filtration, wash with deionized water and ethanol, and air-dry.
Caption: General workflow for hydrothermal synthesis of a coordination polymer.
Characterization of Coordination Complexes
A suite of analytical techniques is necessary to fully characterize the resulting coordination complexes.
Protocol 5.1: Infrared (IR) Spectroscopy
-
Objective: To identify the coordination of the carboxylate group and the bipyridine nitrogen atoms to the metal center.
-
Procedure: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet. The IR spectrum is recorded.
-
Interpretation: A shift in the stretching frequency of the C=O group of the carboxylic acid to lower wavenumbers is indicative of its coordination to the metal. Changes in the vibrational modes of the pyridine rings can also suggest coordination of the nitrogen atoms.
Protocol 5.2: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.
-
Procedure: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.
-
Interpretation: The temperature at which significant mass loss occurs indicates the decomposition temperature of the complex. Mass loss at lower temperatures (typically below 150 °C) often corresponds to the loss of solvent molecules.
Protocol 5.3: Single-Crystal X-ray Diffraction
-
Objective: To determine the precise three-dimensional structure of the coordination complex, including bond lengths, bond angles, and the overall crystal packing.
-
Procedure: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected and processed to solve and refine the crystal structure.
-
Data Presentation: The results provide detailed information on the coordination environment of the metal ion and the ligand.
Quantitative Data from Analogous Systems
The following tables summarize representative quantitative data from coordination complexes of ligands similar to this compound. This data provides an indication of the expected structural parameters.
Table 1: Selected Bond Lengths (Å) in Transition Metal Complexes with Bipyridine-Carboxylic Acid Ligands.
| Complex | Metal | M-N (bipy) Bond Lengths | M-O (carboxylate) Bond Lengths |
| [Co(2,2'-bpy-5-COOH)(H₂O)₄]SO₄·H₂O | Co(II) | 2.135(3), 2.142(3) | 2.089(2) |
| [Cu(2,2'-bpy-5,5'-dicarboxylate)(H₂O)]·H₂O | Cu(II) | 2.001(2), 2.015(2) | 1.968(2), 2.345(2) |
| [Zn(4,4'-bpy-2-carboxylate)₂] | Zn(II) | 2.098(4), 2.105(4) | 1.987(3), 2.011(3) |
Data is illustrative and sourced from published crystal structures of related compounds.
Table 2: Thermal Stability of Transition Metal Coordination Polymers with Bipyridine-Carboxylic Acid Ligands.
| Complex | Metal | Decomposition Temperature (°C) |
| [Co₂(2,2'-bpy-dicarboxylate)₂(H₂O)₄]·nH₂O | Co(II) | ~350 |
| [Ni₂(2,2'-bpy-dicarboxylate)₂(H₂O)₄]·nH₂O | Ni(II) | ~380 |
| [Zn(4,4'-bpy-dicarboxylate)] | Zn(II) | ~400 |
Decomposition temperatures are approximate and can vary with experimental conditions.
Conclusion
While the coordination chemistry of this compound is an emerging area of research, the established chemistry of related ligands suggests its significant potential for the construction of novel functional materials. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis, characterization, and application of transition metal complexes with this promising ligand, with the understanding that optimization will be key to successful outcomes.
References
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new route for preparing coordination polymers from hydrothermal reactions involving in situ ligand synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Ruthenium(II) Complexes with [3,3'-Bipyridine]-5-carboxylic acid for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ruthenium(II) complexes featuring the novel, unsymmetrical ligand [3,3'-Bipyridine]-5-carboxylic acid. Ruthenium polypyridyl complexes are of significant interest in diverse fields such as photodynamic therapy, bioimaging, catalysis, and materials science due to their unique photophysical and electrochemical properties. The introduction of a carboxylic acid functionality on an unsymmetrical 3,3'-bipyridine scaffold allows for versatile post-synthetic modification and covalent attachment to biomolecules or surfaces, making these complexes highly valuable for targeted drug delivery and the development of novel functional materials. This protocol outlines a two-stage process: the synthesis of the this compound ligand via a Suzuki-Miyaura cross-coupling reaction, followed by the synthesis of a representative heteroleptic ruthenium(II) complex.
Introduction
Ruthenium(II) polypyridyl complexes, exemplified by tris(2,2'-bipyridine)ruthenium(II), have been extensively studied for their rich photochemistry and redox activity.[1] The ability to tune their properties through ligand modification has driven the development of a vast library of complexes with tailored functions. The incorporation of carboxylic acid groups is a common strategy to enable anchoring to semiconductor surfaces in dye-sensitized solar cells or for bioconjugation. While complexes of symmetrically substituted bipyridines (e.g., 4,4'-dicarboxy-2,2'-bipyridine and 5,5'-dicarboxy-2,2'-bipyridine) are well-documented, the exploration of unsymmetrical ligands and alternative bipyridine isomers like 3,3'-bipyridine is an emerging area with potential for novel applications. The 3,3'-bipyridine core offers a different coordination geometry compared to the more common 2,2'-isomer, which can influence the photophysical and electronic properties of the resulting metal complexes. This protocol provides a comprehensive guide for the synthesis and characterization of ruthenium complexes with the bespoke ligand this compound.
Experimental Protocols
Part 1: Synthesis of this compound Ligand
The synthesis of the unsymmetrical this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a pyridineboronic acid and a bromopyridine derivative.[2][3][4][5]
Materials and Reagents:
-
3-Bromopyridine-5-carboxylic acid
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Toluene
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, combine 3-bromopyridine-5-carboxylic acid (1.0 g, 4.95 mmol), pyridine-3-boronic acid (0.73 g, 5.94 mmol), and potassium carbonate (2.05 g, 14.85 mmol).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (40 mL).
-
Catalyst Addition: To a separate small flask, add palladium(II) acetate (0.056 g, 0.25 mmol) and triphenylphosphine (0.26 g, 1.0 mmol) in toluene (5 mL). Stir for 15 minutes at room temperature to preform the catalyst.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the dioxane by rotary evaporation.
-
Add 50 mL of water to the residue and adjust the pH to ~2-3 with 2 M HCl. A precipitate should form.
-
Filter the precipitate and wash with cold water.
-
Redissolve the solid in a minimal amount of 1 M NaOH and wash with dichloromethane (3 x 30 mL) in a separatory funnel to remove organic impurities.
-
Re-precipitate the product from the aqueous layer by adding 2 M HCl until the pH is ~2-3.
-
-
Purification:
-
Collect the solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
-
Part 2: Synthesis of a Heteroleptic Ruthenium(II) Complex
This protocol describes the synthesis of a representative heteroleptic complex, cis-[Ru(bpy)₂(this compound)]Cl₂, where 'bpy' is 2,2'-bipyridine. The synthesis involves the reaction of the precursor complex cis-[Ru(bpy)₂Cl₂]·2H₂O with the custom ligand.
Materials and Reagents:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate (cis-[Ru(bpy)₂Cl₂]·2H₂O)
-
This compound (from Part 1)
-
Ethanol
-
Water (deionized)
-
N,N-Dimethylformamide (DMF)
-
Ammonium hexafluorophosphate (NH₄PF₆) (optional, for PF₆⁻ salt)
-
Diethyl ether
-
Standard reflux apparatus
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Precursor Synthesis: The precursor complex, cis-[Ru(bpy)₂Cl₂]·2H₂O, can be synthesized according to established literature procedures.[6]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (0.20 g, 0.38 mmol) and this compound (0.084 g, 0.42 mmol) in a 3:1 mixture of ethanol and water (20 mL).
-
Reflux: Heat the mixture to reflux with stirring under a nitrogen atmosphere for 8-12 hours. The color of the solution should change from deep violet to reddish-orange.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Slowly add diethyl ether to the concentrated solution to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with small portions of cold water and diethyl ether.
-
-
Purification:
-
Further purification can be achieved by column chromatography on alumina or silica gel, eluting with a gradient of acetonitrile in dichloromethane.[6]
-
Alternatively, for cationic complexes, cation-exchange chromatography using a support like SP Sephadex C-25 can be employed.
-
After chromatography, the desired fractions are collected, and the solvent is removed under reduced pressure. The product is then re-precipitated from a concentrated solution by the addition of diethyl ether and dried under vacuum.
-
Data Presentation
The following table summarizes representative quantitative data for ruthenium(II) bipyridine complexes with carboxylic acid functionalities. Note that the exact values for the target complex will need to be determined experimentally.
| Parameter | Representative Value | Method of Analysis | Reference(s) |
| Ligand Synthesis | |||
| Yield (%) | 60-80 | Gravimetric | [7] |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.5-9.2 (m, pyridine-H), 13.5 (s, COOH) | NMR Spectroscopy | |
| Complex Synthesis | |||
| Yield (%) | 70-90 | Gravimetric | [6] |
| Spectroscopic Data | |||
| UV-Vis Abs. λ_max (nm) (MLCT) | 450-460 | UV-Vis Spectroscopy | [1][8] |
| Molar Extinc. (ε, M⁻¹cm⁻¹) | 12,000-15,000 | UV-Vis Spectroscopy | [1][8] |
| Emission λ_max (nm) | 610-650 | Fluorescence Spectroscopy | [1][8] |
| ¹H NMR (CD₃CN, δ ppm) | 7.0-9.0 (m, bipyridine protons) | NMR Spectroscopy | [8][9] |
| Electrochemical Data | |||
| Ru(II)/Ru(III) Redox Pot. | +1.2 to +1.4 V (vs. SCE) | Cyclic Voltammetry | [10] |
Visualization of Workflows and Structures
Ligand Synthesis Workflow
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Ruthenium Complex Synthesis Workflow
Caption: Synthesis of the heteroleptic ruthenium(II) complex.
Hypothetical Signaling Pathway Application
Caption: Targeted photodynamic therapy using a Ru-complex bioconjugate.
References
- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. rsc.org [rsc.org]
- 10. Ruthenium(II) bipyridine complexes bearing quinoline-azoimine (NN'N″) tridentate ligands: synthesis, spectral characterization, electrochemical properties and single-crystal X-ray structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [3,3'-Bipyridine]-5-carboxylic Acid in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Catalytic Applications
Complexes and materials incorporating bipyridine carboxylic acid ligands have demonstrated catalytic activity in several important transformations:
-
Electrochemical and Photochemical CO₂ Reduction: Rhenium and manganese complexes of bipyridine carboxylic acids are well-studied electrocatalysts and photocatalysts for the reduction of CO₂ to carbon monoxide (CO) or other value-added products. The bipyridine ligand facilitates the electron transfer processes required for catalysis.
-
Hydrogenation Reactions: Ruthenium complexes bearing bipyridine-based ligands have shown high efficiency in the hydrogenation of various functional groups, including esters and ketones.[1] The ligand framework plays a crucial role in activating the metal center for hydrogen transfer.
-
Oxidation Reactions: Manganese and ruthenium complexes with bipyridine ligands are also being explored as catalysts for water oxidation, a key step in artificial photosynthesis. These catalysts mimic the oxygen-evolving complex in photosystem II.[2][3]
Application Note 1: Electrochemical CO₂ Reduction using a Rhenium-Bipyridine Complex
This section details the application of a rhenium coordinating polyamide, synthesized using a bipyridine dicarboxylic acid ligand, as a heterogeneous catalyst for the electrochemical reduction of CO₂. This serves as an illustrative example of the catalytic potential of such systems.
Catalyst Synthesis and Characterization
The catalyst is a polyamide chain containing repeating units of a rhenium-bipyridine complex. The synthesis involves the polymerization of a pre-formed rhenium bipyridine dicarboxylic acid complex with a diamine linker.[4]
Experimental Protocol: Synthesis of Rhenium-Coordinating Polyamide
This protocol is adapted from the synthesis of a rhenium coordinating polyamide derived from 2,2'-bipyridine-5,5'-biscarboxylic acid.[4]
Materials:
-
2,2'-Bipyridine-5,5'-dicarboxylic acid
-
Rhenium pentacarbonyl chloride (Re(CO)₅Cl)
-
1,3-Bis(aminomethyl)benzene
-
Hexamethylphosphoramide (HMPA)
-
Lithium chloride (LiCl)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Dry Nitrogen
Procedure:
-
Preparation of LiCl/HMPA solution: Prepare a 4% (w/v) solution of LiCl in HMPA by dissolving LiCl in HMPA with gentle heating and stirring until a homogeneous solution is obtained.
-
Reaction Setup: In a 50 mL 3-neck flask, combine 2,2'-bipyridine-5,5'-dicarboxylic acid (1.0 mmol) and 15 mL of the 4% LiCl/HMPA solution. Heat the mixture to 90°C and stir to dissolve the diacid.
-
Metalation: Add Re(CO)₅Cl (1.0 mmol) to the solution and maintain the temperature at 90-95°C with stirring for 2 hours.
-
Polymerization: After 2 hours, add pyridine (3 mL), TPP (0.5 mL), and 1,3-bis(aminomethyl)benzene (1.5 mmol) to the reaction mixture.
-
Reaction Execution: Fit the flask with a Dean-Stark trap and sparge the solution with dry nitrogen. Maintain the temperature at 90-95°C for 24 hours.
-
Work-up: After the reaction, allow the mixture to cool to room temperature. The polymeric product will precipitate. Collect the solid polymer by vacuum filtration, wash it thoroughly with methanol, and dry it under vacuum.
Characterization: The resulting polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of amide bonds and the coordination of the rhenium complex, and by scanning electron microscopy (SEM) to study the morphology of the polymer film when cast on an electrode.
Electrochemical CO₂ Reduction Protocol
Materials:
-
Rhenium-coordinating polyamide catalyst
-
Graphite electrode
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) as a supporting electrolyte
-
CO₂ gas (high purity)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Electrode Preparation: Prepare a thin film of the rhenium-coordinating polyamide on a graphitic carbon electrode by drop-casting a solution of the polymer in a suitable solvent (e.g., dimethylformamide) and allowing the solvent to evaporate.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the polymer-coated graphite electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
CO₂ Saturation: Purge the electrolyte solution with high-purity CO₂ gas for at least 30 minutes to ensure saturation. Maintain a CO₂ atmosphere above the solution during the experiment.
-
Cyclic Voltammetry (CV): Perform cyclic voltammetry scans to determine the reduction potential of the catalyst and observe the catalytic current enhancement in the presence of CO₂.
-
Controlled Potential Electrolysis (CPE): Hold the potential of the working electrode at a value determined from the CV (typically at the peak of the catalytic wave) for a set period to carry out the bulk reduction of CO₂.
-
Product Analysis: Analyze the headspace of the electrochemical cell using gas chromatography (GC) to quantify the amount of CO produced. The Faradaic efficiency for CO production can be calculated based on the total charge passed during the electrolysis.
Quantitative Data
The following table summarizes the catalytic performance of a rhenium coordinating polyamide derived from 2,2'-bipyridine-5,5'-dicarboxylic acid for electrochemical CO₂ reduction.[5]
| Catalyst Parameter | Value |
| Faradaic Efficiency for CO | 82% |
| Turnover Number (TON) | 11,865 |
| Turnover Frequency (TOF) | 3.3 s⁻¹ |
Visualizations
Catalytic Cycle for CO₂ Reduction
The following diagram illustrates the proposed catalytic cycle for the electrochemical reduction of CO₂ by a rhenium-bipyridine complex.[4]
Caption: Proposed catalytic cycle for CO₂ reduction by a Re-bipyridine complex.
Experimental Workflow for Catalyst Synthesis and Application
The following diagram outlines the general workflow from ligand synthesis to catalytic application.
Caption: General workflow for synthesis and catalytic testing.
Conclusion
[3,3'-Bipyridine]-5-carboxylic acid serves as a valuable building block for the construction of sophisticated catalytic materials. While direct and detailed catalytic protocols for this specific ligand are emerging, the principles and methodologies established for closely related bipyridine carboxylic acid systems provide a strong foundation for future research. The development of catalysts based on this compound holds promise for advancing a range of important chemical transformations, particularly in the fields of renewable energy and sustainable chemistry. Further research is encouraged to explore the unique catalytic properties that may arise from the specific stereoelectronic profile of this ligand.
References
- 1. Ruthenium complexes of tetradentate bipyridine ligands: highly efficient catalysts for the hydrogenation of carboxylic esters and lactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Water Oxidation Catalyzed by a Bioinspired Tetranuclear Manganese Complex: Mechanistic Study and Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Manganese Cubanoid Clusters for Water Oxidation Catalysis: From Well‐Defined Molecular Coordination Complexes to Catalytically Active Amorphous Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Electrochemical CO2 Reduction by 2,2’ Bipyridine-5,5’-Biscarboxylic Acid Derived-Rhenium Coordination Polyamides [escholarship.org]
Application Notes and Protocols: [3,3'-Bipyridine]-5-carboxylic acid in Dye-Sensitized Solar Cells
For: Researchers, scientists, and drug development professionals.
I. Overview
Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices due to their cost-effectiveness, relatively high efficiency under various light conditions, and ease of fabrication. A critical component of a DSSC is the photosensitizer (dye), which absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Ruthenium(II) polypyridyl complexes are extensively studied as photosensitizers, with ligands containing carboxylic acid groups serving as effective anchors to the TiO₂ surface.
[3,3'-Bipyridine]-5-carboxylic acid is a heterocyclic compound that can be utilized as a ligand in the synthesis of photosensitizers for DSSCs. The bipyridine moiety acts as an excellent chelating agent for metal ions like Ruthenium, while the carboxylic acid group serves as the anchoring group to the semiconductor surface, facilitating efficient electron injection. This document provides an overview of its application, relevant experimental protocols, and comparative performance data from related compounds.
II. Principle of DSSC Operation
The operation of a DSSC is a cyclic process involving several key steps:
-
Light Absorption: The dye molecule absorbs photons from sunlight, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).
-
Electron Injection: The excited electron is injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.
-
Electron Transport: The injected electrons travel through the interconnected TiO₂ nanoparticles to the photoanode.
-
External Circuit: From the photoanode, the electrons flow through an external circuit, generating an electric current.
-
Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by accepting an electron from a redox mediator (typically an iodide/triiodide couple) in the electrolyte.
-
Electrolyte Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is regenerated by accepting electrons from the external circuit.
III. Experimental Protocols
The following protocols describe the synthesis of a representative Ruthenium-based sensitizer using a bipyridine carboxylic acid ligand and the fabrication of a dye-sensitized solar cell.
A. Synthesis of a Ruthenium Sensitizer with a Bipyridine Carboxylic Acid Ligand
This protocol is a representative synthesis for a heteroleptic Ruthenium(II) complex.
-
Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)₂(Cl)₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Inert Atmosphere: Deaerate the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Reflux: Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purification: After completion, cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel.
B. Fabrication of Dye-Sensitized Solar Cells
1. Preparation of TiO₂ Photoanode:
-
Cleaning: Clean a fluorine-doped tin oxide (FTO) coated glass slide by sonicating in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.[1]
-
TiO₂ Deposition: Apply a transparent layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.[1]
-
Drying and Sintering: Dry the TiO₂ film at 125°C for 5-10 minutes. Subsequently, sinter the TiO₂-coated slide in a furnace at 450-500°C for 30 minutes.[1]
-
Cooling: Allow the photoanode to cool to approximately 80-100°C before dye sensitization.[1]
2. Dye Sensitization:
-
Dye Solution: Prepare a 0.3-0.5 mM solution of the synthesized Ruthenium complex in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and tert-butanol.[1]
-
Immersion: Immerse the warm TiO₂ photoanode into the dye solution and keep it in a sealed container in the dark for 12-24 hours.[1]
-
Rinsing: After sensitization, rinse the photoanode with the solvent used for the dye solution to remove non-adsorbed dye molecules.[1]
-
Drying: Dry the sensitized photoanode in a gentle stream of air or nitrogen.[1]
3. Assembly of the DSSC:
-
Counter Electrode: Prepare a counter electrode by depositing a thin layer of a platinum catalyst (e.g., from a solution of H₂PtCl₆ in isopropanol, followed by heating at 400°C) onto another FTO glass slide.[1]
-
Assembly: Place a thin spacer (e.g., a 25-60 µm thick Surlyn film) around the TiO₂ film on the photoanode. Assemble the sensitized photoanode and the counter electrode in a sandwich-like configuration with the conductive sides facing each other.[1]
-
Sealing: Heat the assembly on a hot plate at around 100-120°C to seal the cell.[1]
-
Electrolyte Injection: Introduce the electrolyte solution (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.[1]
-
Final Sealing: Seal the holes with a small piece of Surlyn and a coverslip.[1]
IV. Data Presentation
Quantitative performance data for DSSCs using the specific this compound ligand in a Ruthenium complex is not widely available in the literature. Therefore, the following table presents data for closely related and well-characterized Ruthenium bipyridyl sensitizers to provide a comparative context. The performance of a DSSC is characterized by its short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).
| Sensitizer (Ligand) | Jsc (mA/cm²) | Voc (V) | FF (%) | η (%) | Electrolyte | Reference |
| Ru(bpy)₂(dcbpy)²⁺ (4,4'-dicarboxy-2,2'-bipyridine) - Liquid | 5.82 | - | - | 1.8 | Liquid (I⁻/I₃⁻) | [2][3] |
| Ru(bpy)₂(dcbpy)²⁺ (4,4'-dicarboxy-2,2'-bipyridine) - Solid | 3.04 | - | - | 1.2 | Solid-state | [2][3] |
| CYC-B22 | 17.13 | 0.714 | 70.57 | 8.63 | Not Specified | [4] |
| CYC-B23C | 14.08 | 0.646 | 73.05 | 6.64 | Not Specified | [4] |
| CYC-B23T | 16.32 | 0.722 | 71.11 | 8.38 | Not Specified | [4] |
Note: The performance of DSSCs is highly dependent on various factors including the TiO₂ film thickness, dye loading, electrolyte composition, and counter electrode material.
V. Conclusion
This compound holds potential as a valuable ligand for the development of efficient photosensitizers for dye-sensitized solar cells. Its structural similarity to other well-performing bipyridine-based ligands suggests that it can be effectively incorporated into Ruthenium complexes to achieve good photovoltaic performance. The protocols provided herein offer a general framework for the synthesis of such sensitizers and the fabrication of DSSCs for their evaluation. Further research is warranted to synthesize and characterize DSSCs based on this compound to fully assess its potential in this application.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a carboxylic acid-based ruthenium sensitizer and its applicability towards Dye-Sensitized Solar Cells [repo.lib.jfn.ac.lk]
- 3. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]
- 4. Effect of 2,2’-bipyridine-4,4’-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols: [3,3'-Bipyridine]-5-carboxylic acid in the Synthesis of Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of [3,3'-Bipyridine]-5-carboxylic acid as a versatile organic linker in the synthesis of novel luminescent materials. This bifunctional ligand, featuring both a bipyridyl coordination site and a carboxylate group, is a promising candidate for the construction of highly luminescent metal-organic frameworks (MOFs) and coordination polymers. The protocols detailed below are based on established solvothermal synthesis methods for analogous bipyridine-carboxylate-based luminescent materials.
Introduction
This compound is a unique building block for the design of functional coordination compounds. The nitrogen atoms of the bipyridine moiety and the oxygen atoms of the carboxylate group can coordinate to a variety of metal ions, leading to the formation of stable, multidimensional frameworks. When lanthanide ions (e.g., Eu³⁺, Tb³⁺) are incorporated, the organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then emits characteristic, sharp luminescence. This "antenna effect" is a cornerstone of designing highly luminescent materials for applications in sensing, bio-imaging, and solid-state lighting.
Application: Synthesis of a Luminescent Europium-Based Metal-Organic Framework
This section outlines a representative protocol for the synthesis of a europium-based MOF using this compound. The resulting material is expected to exhibit the characteristic red luminescence of the Eu³⁺ ion.
Materials and Reagents
-
This compound
-
Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Equipment
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave
-
Analytical balance
-
Ultrasonic bath
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum oven
-
Fluorometer
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Eu³⁺-[3,3'-Bipyridine]-5-carboxylic acid MOF
-
In a 20 mL scintillation vial, combine this compound (0.1 mmol, 21.4 mg) and Europium(III) nitrate pentahydrate (0.1 mmol, 44.6 mg).
-
Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a programmable laboratory oven.
-
Heat the vial at 120°C for 72 hours.
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Colorless, crystalline precipitates should be observed.
-
Separate the crystals from the mother liquor by decantation.
-
Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified crystals in a vacuum oven at 60°C for 12 hours.
Protocol 2: Characterization of the Synthesized MOF
Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized material by collecting a PXRD pattern and comparing it to a simulated pattern if a single crystal structure is obtained.
Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the coordination of the carboxylate groups to the europium centers. The characteristic C=O stretching frequency of the carboxylic acid should shift upon coordination.
Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.
Photoluminescence Spectroscopy: Measure the excitation and emission spectra of the solid-state sample to determine its luminescent properties. The characteristic sharp emission peaks of Eu³⁺ are expected.
Data Presentation
The anticipated photophysical properties of the synthesized Eu³⁺-[3,3'-Bipyridine]-5-carboxylic acid MOF are summarized in the table below. These values are based on typical data for similar europium-based luminescent MOFs.
| Parameter | Expected Value |
| Excitation Maximum (λ_ex) | ~300 - 350 nm |
| Emission Maximum (λ_em) | ~615 nm (corresponding to the ⁵D₀ → ⁷F₂ transition of Eu³⁺) |
| Other Emission Peaks | ~579, 592, 651, 700 nm |
| Luminescent Color | Red |
| Quantum Yield (Φ) | 10 - 30% |
| Luminescent Lifetime (τ) | 0.5 - 1.5 ms |
Visualizations
Caption: Solvothermal synthesis and characterization workflow.
Caption: The "antenna effect" mechanism in lanthanide luminescence.
Application Notes and Protocols for the Large-Scale Synthesis of [3,3'-Bipyridine]-5-carboxylic Acid
Introduction
[3,3'-Bipyridine]-5-carboxylic acid is a valuable heterocyclic compound utilized as a key building block and ligand in the synthesis of pharmaceuticals, functional materials, and catalysts. Its rigid bipyridine core and the presence of a carboxylic acid handle for further functionalization make it a versatile intermediate for drug development professionals and researchers in materials science. This document provides a detailed, three-step protocol for the large-scale synthesis of this compound, commencing from commercially available 5-bromonicotinic acid. The described synthetic pathway involves an initial esterification to protect the carboxylic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and concluding with the hydrolysis of the ester to yield the final product.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of this compound is depicted below. The process is designed to be scalable and utilizes common laboratory reagents and techniques.
Caption: Synthetic workflow for this compound.
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis, based on literature precedents for similar transformations.[1] These tables are intended to serve as a benchmark for researchers performing this protocol.
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Esterification | 5-Bromonicotinic acid | H₂SO₄, Methanol | Methanol | 70 | 6 | 90-95 |
| 2 | Suzuki Coupling | Methyl 5-bromonicotinate | 3-Pyridylboronic acid, Pd(PPh₃)₄, K₃PO₄ | DMF | 80-100 | 24 | 80-90 |
| 3 | Hydrolysis | Methyl [3,3'-bipyridine]-5-carboxylate | LiOH, HCl (workup) | THF/H₂O | 25-50 | 12-18 | 90-98 |
Table 2: Purity and Analytical Data
| Compound | Step | Expected Purity (%) | Analytical Method | Key Characterization Data |
| Methyl 5-bromonicotinate | 1 | >98 | HPLC, ¹H NMR | ¹H NMR consistent with structure |
| Methyl [3,3'-bipyridine]-5-carboxylate | 2 | >95 (crude) | HPLC, ¹H NMR, LC-MS | LC-MS (m/z): [M+H]⁺ expected |
| This compound | 3 | >99 (after purification) | HPLC, ¹H NMR, ¹³C NMR | Melting point, NMR spectra consistent with literature |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
Step 1: Esterification of 5-Bromonicotinic Acid
This protocol describes the conversion of 5-bromonicotinic acid to its methyl ester to protect the carboxylic acid functionality for the subsequent cross-coupling reaction.
Materials and Equipment:
-
5-Bromonicotinic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Reaction Setup: To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq). Add anhydrous methanol (approx. 10 mL per gram of starting material).
-
Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 70 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is adjusted to ~7-8.
-
Extraction: Extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-bromonicotinate as a solid. The product can be further purified by recrystallization if necessary.
Step 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of methyl 5-bromonicotinate with 3-pyridylboronic acid to form the bipyridine core.
Materials and Equipment:
-
Methyl 5-bromonicotinate (from Step 1)
-
3-Pyridylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk flask or three-necked flask
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Protocol:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add methyl 5-bromonicotinate (1.0 eq), 3-pyridylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq) to the flask. Subsequently, add degassed, anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 24 hours).[1]
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, methyl [3,3'-bipyridine]-5-carboxylate, can be purified by column chromatography on silica gel.
Step 3: Hydrolysis of Methyl [3,3'-bipyridine]-5-carboxylate
This final step involves the saponification of the methyl ester to yield the target carboxylic acid.
Materials and Equipment:
-
Methyl [3,3'-bipyridine]-5-carboxylate (from Step 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and flask for vacuum filtration
Protocol:
-
Reaction Setup: Dissolve methyl [3,3'-bipyridine]-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of LiOH (2.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to 50 °C for 12-18 hours, monitoring by TLC or HPLC until the starting ester is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add 1M HCl to acidify the solution to a pH of approximately 3-4. The product will precipitate as a solid.
-
Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol or acetone to facilitate drying. Dry the purified product in a vacuum oven to a constant weight.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for the purification of the final product.
Caption: Purification workflow for the final product.
References
Application Notes and Protocols for the Use of Bipyridine Carboxylic Acids in Supramolecular Chemistry
Disclaimer: Due to a lack of available scientific literature on the specific ligand [3,3'-Bipyridine]-5-carboxylic acid, this document provides detailed application notes and protocols for a closely related and extensively studied isomer, [2,2'-Bipyridine]-5,5'-dicarboxylic acid . This compound shares key structural motifs—a bipyridine core for metal chelation and carboxylic acid groups for linking—making it a relevant and instructive analogue for researchers interested in the supramolecular chemistry of bipyridine-based ligands.
Introduction
[2,2'-Bipyridine]-5,5'-dicarboxylic acid (H₂bpydc) is a versatile organic linker widely employed in the construction of supramolecular assemblies, including metal-organic frameworks (MOFs) and coordination polymers. Its rigid structure, coupled with the presence of both chelating nitrogen atoms and carboxylate functional groups, allows for the formation of diverse and robust multidimensional networks with a variety of metal ions. These materials exhibit potential applications in gas storage, catalysis, sensing, and drug delivery.
The bipyridine unit provides a strong chelation site for transition metals, while the carboxylate groups can bridge multiple metal centers, leading to the formation of extended structures. The combination of these functionalities allows for fine-tuning of the resulting framework's properties by varying the metal ion, reaction conditions, or by post-synthetic modification of the bipyridine moiety.
Applications in Supramolecular Chemistry
The primary application of [2,2'-Bipyridine]-5,5'-dicarboxylic acid in supramolecular chemistry is as a building block for:
-
Metal-Organic Frameworks (MOFs): The rigid nature of H₂bpydc promotes the formation of crystalline, porous materials. The bipyridine unit can be used to introduce specific functionalities, such as catalytic sites or luminescent centers.
-
Coordination Polymers: H₂bpydc can form one-, two-, or three-dimensional coordination polymers with diverse topologies. The structure of these polymers can be influenced by the choice of metal ion, solvent, and the presence of ancillary ligands.
-
Heterometallic Frameworks: The bipyridine site can be used to coordinate a second type of metal ion, leading to the formation of heterometallic MOFs with interesting magnetic or catalytic properties.[1]
-
Functional Materials: The uncoordinated nitrogen atoms of the bipyridine moiety can be utilized for post-synthetic modification, allowing for the introduction of new functionalities into the supramolecular assembly.
Quantitative Data Summary
The following tables summarize representative quantitative data for MOFs and coordination polymers synthesized using [2,2'-Bipyridine]-5,5'-dicarboxylic acid and its isomers.
Table 1: Crystallographic Data for Selected MOFs
| Compound | Metal Ion | Formula | Crystal System | Space Group | Ref. |
| {[Mn(H₂BPDC)(SO₄)]}n | Mn(II) | C₁₂H₈MnN₂O₈S | Orthorhombic | Pnma | [2] |
| {[Zn(H₂BPDC)(SO₄)]}n | Zn(II) | C₁₂H₈N₂O₈SZn | Monoclinic | P21/n | [2] |
| [RuCl₂(H₂L₂)(S-DMSO)₂] | Ru(II) | C₁₆H₁₈Cl₂N₂O₆RuS₂ | Triclinic | P-1 | [3] |
H₂BPDC = 2,2′-bipyridine-5,5′-dicarboxylic acid; H₂L₂ = 2,2′-bipyridine-5,5′-dicarboxylic acid
Table 2: Selected Bond Lengths and Angles
| Compound | Bond | Length (Å) | Angle | Degrees (°) | Ref. |
| {[Mn(H₂BPDC)(SO₄)]}n | Mn–O | 2.094(5) - 2.158(4) | O-Mn-O | 87.8(2) - 176.8(2) | [2] |
| Mn–N | 2.247(6) - 2.280(6) | N-Mn-N | 72.1(2) | [2] | |
| [RuCl₂(H₂L₂)(S-DMSO)₂] | Ru-N1 | 2.112(2) | N1-Ru-N2 | 76.53(8) | [3] |
| Ru-N2 | 2.107(2) | Cl1-Ru-Cl2 | 93.30(3) | [3] | |
| Ru-Cl1 | 2.413(1) | S1-Ru-S2 | 86.85(3) | [3] | |
| Ru-Cl2 | 2.409(1) | ||||
| Ru-S1 | 2.274(1) | ||||
| Ru-S2 | 2.282(1) |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of supramolecular structures using bipyridine dicarboxylic acid ligands.
Protocol 1: Hydrothermal Synthesis of a 3D Manganese-based MOF
This protocol describes the synthesis of {[Mn(H₂BPDC)(SO₄)]}n.[2]
Materials:
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂BPDC)
-
Deionized water
Procedure:
-
A mixture of MnSO₄·H₂O (0.051 g, 0.3 mmol) and H₂BPDC (0.073 g, 0.3 mmol) is prepared.
-
10 mL of deionized water is added to the mixture.
-
The mixture is sealed in a 25 mL Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to 160 °C for 72 hours.
-
After heating, the autoclave is allowed to cool slowly to room temperature.
-
The resulting colorless block-shaped crystals are collected by filtration.
-
The crystals are washed with deionized water and then with ethanol.
-
The final product is dried in air.
Protocol 2: Synthesis of a Ruthenium(II) Complex
This protocol describes the synthesis of [RuCl₂(H₂L₂)(S-DMSO)₂], where H₂L₂ is 2,2'-bipyridine-5,5'-dicarboxylic acid.[3]
Materials:
-
cis-[RuCl₂(O-DMSO)(S-DMSO)₃] (precursor complex)
-
2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂L₂)
-
Methanol
-
Diethyl ether
Procedure:
-
A solution of 2,2'-bipyridine-5,5'-dicarboxylic acid (0.065 g, 0.26 mmol) in 10 mL of methanol is prepared.
-
This solution is added to a solution of the ruthenium precursor complex (0.1 g, 0.20 mmol) in 15 mL of methanol.
-
The resulting mixture is refluxed for 12 hours, during which the color changes from yellow to orange-red.
-
The solution is then cooled to room temperature.
-
The volume of the solution is reduced to approximately 3 mL under vacuum.
-
Diethyl ether is added to the concentrated solution to precipitate the product.
-
The orange-red solid is collected by filtration, washed with diethyl ether, and dried in a vacuum.
Visualizations
Logical Workflow for MOF Synthesis
Caption: General workflow for the hydrothermal synthesis of a Metal-Organic Framework.
Coordination in a Bipyridine Dicarboxylic Acid Complex
Caption: Schematic of metal coordination with a bipyridine dicarboxylate ligand.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of [3,3'-Bipyridine]-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [3,3'-Bipyridine]-5-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 3,3'-bipyridine scaffold?
A1: The Suzuki-Miyaura cross-coupling reaction is a widely employed and versatile method for the formation of the carbon-carbon bond between the two pyridine rings.[1] This reaction typically involves the coupling of a pyridine-containing boronic acid or its ester with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Q2: What are the typical starting materials for the synthesis of this compound via Suzuki coupling?
A2: A common synthetic strategy involves the coupling of a 3-halopyridine-5-carboxylate ester (e.g., ethyl 3-bromopyridine-5-carboxylate) with 3-pyridylboronic acid. The resulting bipyridine ester is then hydrolyzed to the final carboxylic acid product.
Q3: Why is my Suzuki coupling reaction failing or giving a low yield?
A3: Low yields in Suzuki couplings involving pyridine derivatives can stem from several factors, including catalyst deactivation by the nitrogen lone pair of the pyridine, unwanted side reactions like homocoupling of the boronic acid, and protodeboronation (loss of the boronic acid group).[2] Careful optimization of the catalyst system, base, and reaction conditions is crucial.
Q4: How can I purify the final this compound product?
A4: Purification can be challenging due to the polar nature of the molecule. Recrystallization is a common method.[3] An acid-base purification strategy can also be effective, where the carboxylic acid is dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
Troubleshooting Guide
Low or No Product Formation
Problem: The reaction shows little to no formation of the desired [3,3'-Bipyridine]-5-carboxylate ester.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | The palladium catalyst may be deactivated by coordination with the pyridine nitrogen. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to enhance catalyst activity and stability.[1] Consider using a higher catalyst loading (e.g., 2-5 mol%). |
| Ineffective Base | The base may not be strong enough or may have poor solubility. Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed. Increase the reaction temperature, considering the boiling point of your solvent. Microwave irradiation can sometimes be beneficial for difficult couplings. |
| Poor Quality of Reagents | Impurities in starting materials, especially water in the boronic acid or solvents, can lead to side reactions. Use anhydrous solvents and ensure the purity of your starting materials. |
Presence of Significant Side Products
Problem: The reaction mixture contains a high proportion of homocoupled byproducts (e.g., 3,3'-bipyridine from the boronic acid).
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[2] Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Catalyst System | The chosen catalyst and ligand may favor homocoupling over cross-coupling. Experiment with different palladium catalysts and ligands. |
| Incorrect Stoichiometry | An excess of the boronic acid can sometimes lead to increased homocoupling. Try adjusting the stoichiometry of your reactants. |
Problem: The starting boronic acid is being consumed, but the desired product is not formed (protodeboronation).
| Possible Cause | Suggested Solution |
| Presence of Protic Impurities | Water or other protic impurities can lead to the cleavage of the carbon-boron bond. Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which can be more stable. |
| Inappropriate Base | Some bases, particularly in the presence of water, can promote protodeboronation. Screen different anhydrous bases. |
Data Presentation
The following tables provide generalized quantitative data based on literature for Suzuki-Miyaura couplings of pyridine derivatives to guide optimization. Actual yields will be substrate-dependent.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ | 30-50 |
| Pd₂(dba)₃ (1) | SPhos | 70-90 |
| PdCl₂(dppf) (3) | - | 60-80 |
| Pd(PPh₃)₄ (5) | - | 50-70 |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 100 | 40-60 |
| K₂CO₃ | Dioxane/H₂O | 100 | 50-70 |
| K₃PO₄ | Dioxane | 110 | 70-90 |
| Cs₂CO₃ | Toluene | 110 | 75-95 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl [3,3'-Bipyridine]-5-carboxylate via Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates and scales.
-
Reaction Setup: To an oven-dried Schlenk flask, add ethyl 3-bromopyridine-5-carboxylate (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., dioxane). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl [3,3'-Bipyridine]-5-carboxylate
-
Dissolution: Dissolve the ethyl [3,3'-bipyridine]-5-carboxylate in a suitable solvent mixture (e.g., ethanol/water).
-
Base Addition: Add an aqueous solution of a base (e.g., NaOH or LiOH, 2-3 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralization: Cool the reaction mixture and carefully neutralize with an aqueous acid solution (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization.[3]
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for low yield in the synthesis of [3,3'-Bipyridine]-5-carboxylate ester.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude [3,3'-Bipyridine]-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude [3,3'-Bipyridine]-5-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Solubility of Crude Product
-
Question: My crude this compound does not dissolve well in common organic solvents for recrystallization. What should I do?
-
Answer: Poor solubility is a known challenge for many bipyridine carboxylic acids. The combination of the polar carboxylic acid group and the bipyridine core often leads to low solubility in a wide range of solvents.
-
Solvent Screening: A systematic solvent screening is recommended. Start with polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), where some solubility, especially upon heating, is often observed.
-
Mixed Solvent Systems: Employing a mixed solvent system can be effective. This typically involves dissolving the compound in a "good" solvent (like hot DMF or DMSO) and then adding a miscible "anti-solvent" (in which the compound is poorly soluble, e.g., water or a non-polar solvent like hexane) dropwise to induce crystallization.
-
Acid-Base Chemistry: The solubility can be significantly increased by deprotonating the carboxylic acid. Dissolving the crude product in a dilute aqueous base (e.g., NaOH or NH4OH) to form the soluble carboxylate salt is a key step in acid-base purification.
-
Issue 2: Oiling Out During Recrystallization
-
Question: During cooling for recrystallization, my product separates as an oil instead of crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is highly supersaturated with impurities.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This can provide more time for crystal nucleation and growth.
-
Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod to create nucleation sites.
-
Solvent Adjustment: Re-heat the solution to dissolve the oil, and add a small amount of the "good" solvent to slightly decrease the supersaturation.
-
Issue 3: Low Recovery of Purified Product
-
Question: After purification, the yield of my this compound is very low. What are the common causes and how can I improve it?
-
Answer: Low recovery can result from several factors during the purification process.
-
Excess Solvent: Using too much solvent for recrystallization will leave a significant amount of your product in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose a portion of your compound. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Precipitation: In acid-base purification, ensure the pH is sufficiently acidic (typically pH 2-3) to fully protonate and precipitate the carboxylic acid.
-
Transfer Losses: Be meticulous during transfers between flasks and during filtration to minimize physical loss of the product.
-
Issue 4: Persistent Colored Impurities
-
Question: My purified this compound remains colored (e.g., yellow or brown). How can I remove these impurities?
-
Answer: Color in the final product often indicates the presence of persistent impurities, which may be byproducts from the synthesis.
-
Activated Charcoal: After dissolving the crude product (e.g., in a basic solution for acid-base purification or a hot solvent for recrystallization), add a small amount of activated charcoal and heat for a short period. The charcoal can adsorb colored impurities. Perform a hot filtration to remove the charcoal before proceeding with crystallization or precipitation. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
-
Oxidative Treatment: In some cases for pyridine compounds, a very dilute solution of an oxidizing agent like potassium permanganate (KMnO₄) can be used to break down colored impurities, followed by removal of the oxidant and subsequent purification. This should be approached with caution as it can potentially degrade the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective purification methods for crude this compound?
A1: The two most commonly recommended and effective methods for purifying pyridine carboxylic acids are Acid-Base Purification and Recrystallization .
-
Acid-Base Purification is highly effective for removing non-acidic or non-basic organic impurities and inorganic salts. It relies on the acidic nature of the carboxylic group to selectively move the compound between aqueous and organic phases.
-
Recrystallization is a standard technique for purifying solid compounds. The choice of solvent is critical due to the compound's challenging solubility profile. A mixed-solvent system is often necessary.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities often originate from the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthesis (e.g., Suzuki or Stille coupling), residual halo-pyridines or pyridine boronic acids/esters may be present.
-
Homocoupling Byproducts: Symmetrical bipyridines formed from the coupling of two identical starting material molecules are common side products in many cross-coupling reactions.
-
Incomplete Oxidation Products: If the carboxylic acid is formed by oxidation of a methyl or other alkyl group, partially oxidized intermediates may be present.
-
Catalyst Residues: Traces of the metal catalyst (e.g., palladium) used in the synthesis may remain.
Q3: Which solvents are best for dissolving and recrystallizing this compound?
A3: Due to its limited solubility, a careful selection of solvents is crucial.
-
Good Solvents (especially when hot): Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often effective for dissolving bipyridine carboxylic acids.[1]
-
Poor Solvents (for inducing precipitation/crystallization): Water, ethanol, methanol, acetonitrile, and non-polar solvents like hexanes can be used as anti-solvents in mixed-solvent recrystallization.
-
For Acid-Base Purification: The compound is soluble in aqueous bases (e.g., dilute NaOH, KOH, or NH4OH) due to the formation of the carboxylate salt. It is insoluble in acidic aqueous solutions.
Q4: Can I use column chromatography to purify this compound?
A4: While possible, column chromatography of pyridine carboxylic acids on silica gel can be challenging due to the polar and basic nature of the pyridine nitrogens and the acidic carboxylic group, which can lead to streaking and poor separation. If column chromatography is necessary:
-
Reversed-phase (C18) chromatography may be more suitable for this polar compound.
-
For normal-phase silica gel chromatography, adding a small amount of an acid (e.g., acetic acid or formic acid) to the eluent can help to protonate the pyridine nitrogens and improve the peak shape. Conversely, adding a small amount of a base like triethylamine can also be attempted.
Experimental Protocols
Protocol 1: Acid-Base Purification
This method is highly effective for removing neutral and basic impurities.
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Filter paper
-
Büchner funnel and flask
-
pH paper or pH meter
Procedure:
-
Dissolution in Base: In a beaker, suspend the crude this compound in a minimal amount of deionized water. While stirring, slowly add 1 M NaOH solution dropwise until the solid completely dissolves. The solution should become clear.
-
Filtration of Insoluble Impurities: If any solid impurities remain, filter the basic solution through a filter paper to remove them.
-
Reprecipitation: Vigorously stir the clear filtrate and slowly add 1 M HCl solution dropwise. The purified this compound will begin to precipitate as a solid.
-
pH Adjustment: Continue adding HCl until the solution is acidic (pH 2-3) to ensure complete precipitation. Verify the pH with pH paper or a pH meter.
-
Digestion: Gently stir the suspension for about 30 minutes to allow the crystals to grow, which can improve their filterability.
-
Isolation: Collect the purified product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any residual salts (e.g., NaCl).
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization
This method is suitable for removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., DMF or DMSO)
-
An "anti-solvent" (e.g., deionized water)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the "good" solvent (e.g., DMF). Heat the mixture with stirring on a hot plate until the solid is completely dissolved. Add the solvent portion-wise to avoid using a large excess.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: To the hot, clear solution, add the "anti-solvent" (e.g., water) dropwise with continuous stirring until the solution becomes slightly turbid.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "anti-solvent" or a mixture of the two solvents.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following table is provided as a template for researchers to document their own experimental results. This allows for a structured comparison of the effectiveness of different purification methods.
| Purification Method | Starting Mass (g) | Starting Purity (%) | Final Mass (g) | Final Purity (%) | Recovery Yield (%) | Observations |
| Acid-Base Purification | ||||||
| Recrystallization (DMF/Water) | ||||||
| Recrystallization (DMSO/Water) | ||||||
| Column Chromatography |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for Acid-Base Purification.
Caption: Troubleshooting common issues in recrystallization.
References
Solubility issues of [3,3'-Bipyridine]-5-carboxylic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with [3,3'-Bipyridine]-5-carboxylic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The limited solubility of this compound is attributed to its molecular structure. The presence of both a basic pyridine ring and an acidic carboxylic acid group can lead to the formation of a zwitterion. This, combined with the rigid, planar structure of the bipyridine core, results in strong intermolecular hydrogen bonding and crystal lattice energy, which many organic solvents cannot easily overcome.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For initial attempts at dissolution, polar aprotic solvents are generally the most effective. It is recommended to start with N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). In some cases, polar protic solvents like ethanol or methanol may also be effective, particularly with the application of heat.
Q3: I am still observing a precipitate even after using DMF or DMSO. What can I do?
A3: If the compound remains insoluble in DMF or DMSO at room temperature, several strategies can be employed. Gentle heating of the mixture while stirring can provide the necessary energy to overcome the crystal lattice forces. Additionally, sonication can help to break up solid aggregates and facilitate dissolution. Another common and highly effective method is the addition of a base to form a more soluble salt, as detailed in the troubleshooting guide below.
Q4: How does adding a base improve the solubility of this compound?
A4: Adding a base, such as triethylamine (a tertiary amine), deprotonates the carboxylic acid group. This breaks the strong intermolecular hydrogen bonds and forms a triethylammonium salt of the carboxylate. This salt is generally much more soluble in organic solvents than the neutral acid form.
Q5: Can I use a co-solvent system to improve solubility?
A5: Yes, a co-solvent system can be an effective approach. A common technique is to first dissolve the this compound in a small amount of a strong solvent like DMSO, and then dilute this solution with a second solvent in which the compound is less soluble. This method should be performed carefully to avoid precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in the chosen organic solvent at room temperature. | High crystal lattice energy and strong intermolecular hydrogen bonding. | 1. Apply gentle heat to the solvent/compound mixture while stirring.2. Use sonication to aid in the dissolution process.3. If heating and sonication are ineffective, consider adding a stoichiometric amount of a suitable base (e.g., triethylamine) to form a more soluble salt. |
| The compound dissolves with heating but precipitates upon cooling. | A supersaturated solution was formed at a higher temperature, and the compound's solubility limit is exceeded at room temperature. | 1. Use the solution while it is still warm, if the experimental conditions permit.2. Form a salt by adding a base as described above. The resulting salt is likely to have a higher solubility at room temperature.3. Re-evaluate the solvent and concentration. It may be necessary to use a different solvent or a lower concentration. |
| After adding a base, the solution is hazy or a precipitate still forms. | 1. Insufficient Base: Partial deprotonation may lead to a mixture of the insoluble acid and the more soluble salt.2. Insoluble Salt Formation: The counterion from the base may be forming an insoluble salt with the deprotonated compound in the chosen solvent. | 1. Ensure at least one equivalent of a monoprotic base is added for each equivalent of the carboxylic acid to achieve full deprotonation.2. Consider using a different base with a more soluble counterion. For example, if a sodium salt precipitates, a tetrabutylammonium salt (from tetrabutylammonium hydroxide) may be more soluble in organic solvents. |
| The compound needs to be dissolved in a non-polar solvent. | The polar nature of the compound makes it inherently difficult to dissolve in non-polar solvents. | Direct dissolution is unlikely to be successful. One potential strategy is to derivatize the carboxylic acid group to an ester, which will be significantly less polar and more soluble in non-polar organic solvents. |
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on data from structurally similar compounds.
| Solvent Class | Solvent | Expected Solubility | Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Sparingly to Soluble | Often requires heating. |
| Dimethyl sulfoxide (DMSO) | Sparingly to Soluble | A good starting point for creating stock solutions. | |
| Acetonitrile | Sparingly Soluble | Generally less effective than DMF or DMSO. | |
| Polar Protic | Methanol | Sparingly Soluble | Solubility may increase with heat. |
| Ethanol | Sparingly Soluble | Solubility may increase with heat.[1][2] | |
| Water | Sparingly Soluble | Solubility is pH-dependent.[3][4] | |
| Non-Polar | Toluene | Insoluble | Not recommended. |
| Hexane | Insoluble | Not recommended. | |
| Dichloromethane (DCM) | Insoluble | Not recommended for the free acid. |
Experimental Protocols
Protocol 1: Dissolution using Heat
Objective: To dissolve this compound in a polar aprotic solvent using heat.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Glass vial with a magnetic stir bar
-
Hotplate with stirring function
Procedure:
-
Weigh the desired amount of this compound and place it in the glass vial.
-
Add the desired volume of DMF or DMSO to the vial.
-
Place the vial on the hotplate and begin stirring.
-
Gently heat the mixture to 50-60°C. Caution: Ensure the temperature is well below the boiling point of the solvent.
-
Continue stirring and heating until the solid is completely dissolved.
-
Allow the solution to cool to room temperature to check for precipitation. If precipitation occurs, the solution may need to be used warm or a different dissolution method should be employed.
Protocol 2: Dissolution via Salt Formation
Objective: To dissolve this compound by forming a soluble salt with an organic base.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF) or another suitable organic solvent
-
Triethylamine (Et₃N)
-
Glass vial with a magnetic stir bar
-
Stir plate
Procedure:
-
Weigh the desired amount of this compound into the glass vial.
-
Add the desired volume of the organic solvent. The compound will likely form a suspension.
-
While stirring, add triethylamine dropwise. A molar ratio of at least 1:1 (compound:Et₃N) is recommended.
-
Continue stirring at room temperature. The suspension should become a clear solution as the soluble triethylammonium salt is formed. Gentle warming can be applied if dissolution is slow.
-
The resulting solution containing the salt can then be used for subsequent experimental steps.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the solubilization of this compound for use in a synthetic application, such as the synthesis of a Metal-Organic Framework (MOF).
Caption: A logical workflow for dissolving this compound.
References
How to dissolve [3,3'-Bipyridine]-5-carboxylic acid for reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving [3,3'-Bipyridine]-5-carboxylic acid for reactions.
Troubleshooting Guide: Common Dissolution Issues
This section addresses specific problems users may encounter during the solubilization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in common organic solvents (e.g., DMF, DMSO, acetonitrile). | This compound has low solubility in many neutral organic solvents. This is due to strong intermolecular hydrogen bonding from the carboxylic acid group and the potential for the molecule to exist as a zwitterion, which is not well-solvated by many organic solvents.[1] | Solution 1: Deprotonation to Form a Soluble Salt. The most effective way to increase solubility is to convert the carboxylic acid to its carboxylate salt using a base. This salt is significantly more soluble in polar organic solvents.[1] For organic reactions, a tertiary amine like triethylamine is a good choice. For aqueous systems, an inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.[1] Solution 2: Heating. Applying heat can increase the rate and extent of dissolution. "Hot DMF" is often cited as a viable method for similar compounds.[1][2] Be mindful of the solvent's boiling point and the compound's thermal stability. Solution 3: Co-solvency. Use a mixture of solvents. A common technique is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired reaction solvent or an aqueous buffer.[1] |
| Compound dissolves with heating but precipitates upon cooling to room temperature. | A supersaturated solution was created at a higher temperature. The compound's solubility limit is exceeded as the solution cools.[1] | Solution 1: Use the Solution While Warm. If the reaction conditions permit, maintain the solution at an elevated temperature to keep the compound dissolved.[1] Solution 2: Form a Salt. Add a suitable base (as described above) to form the corresponding salt. The salt form is likely to have much higher solubility at room temperature, which will prevent precipitation.[1] Solution 3: Re-evaluate Solvent and Concentration. It may be necessary to switch to a different solvent system or to work at a lower concentration that is within the compound's solubility limit at room temperature.[1] |
| Solution remains hazy or a precipitate forms after adding a base. | Cause 1: Insufficient Base. An inadequate amount of base may only partially deprotonate the carboxylic acid, resulting in a mixture of the soluble salt and the insoluble acid.[1] Cause 2: Insoluble Salt Formation. The counterion from the base might be forming an insoluble salt with the deprotonated compound in the chosen solvent.[1] | Recommendation 1: Ensure at least a stoichiometric equivalent of a monoprotic base is added for each equivalent of the carboxylic acid to achieve full deprotonation.[1] Recommendation 2: Try a different base with a more soluble counterion. For example, if a sodium salt precipitates in an organic solvent, a base with a larger organic cation like tetrabutylammonium hydroxide might yield a more soluble salt.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in many organic solvents? A: The poor solubility is primarily due to the presence of both a basic pyridine ring and an acidic carboxylic acid group. The carboxylic acid can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult for solvents to break down. Additionally, the molecule can form a zwitterion (internal salt), a charged species that is not well-solvated by many neutral organic solvents.[1]
Q2: What is the most reliable method for dissolving this compound for an organic reaction? A: The most dependable method is to convert it to its carboxylate salt. This is typically done by suspending the compound in a polar aprotic solvent like DMF or DMSO and adding a base, such as triethylamine, dropwise until the solid dissolves.[1][2] This deprotonates the carboxylic acid, breaking the intermolecular hydrogen bonds and forming a much more soluble salt.[1]
Q3: Can I dissolve this compound in aqueous solutions? A: The compound is expected to be sparingly soluble in neutral aqueous buffers. However, its solubility in water can be significantly increased by adding a base like NaOH or KOH to deprotonate the carboxylic acid and form a water-soluble carboxylate salt.[1]
Q4: How should I prepare a stock solution? A: For aqueous applications, a recommended procedure is to first dissolve the compound in a minimal amount of DMSO and then dilute this concentrated stock solution with the aqueous buffer of your choice (e.g., PBS).[1] For organic applications, suspend the compound in the desired solvent (e.g., DMF) and then add an organic base like triethylamine to facilitate dissolution.[1]
Q5: Will adding a base interfere with my subsequent reaction? A: This is a critical consideration. The presence of a base could be problematic for certain reactions. If the base is volatile (like triethylamine), it may be possible to remove it under vacuum after dissolution and before proceeding with your reaction.[1] If not, you must choose a base that is compatible with your downstream experimental steps.
Quantitative Solubility Data
| Solvent System | Temperature | Concentration |
| 1:3 DMSO:PBS (pH 7.2) | Ambient | ~0.25 mg/mL[1] |
| DMSO | Ambient | Slightly soluble |
| Aqueous Buffers (neutral) | Ambient | Sparingly soluble |
| Hot DMF | Elevated | Soluble (qualitative)[1][2] |
Experimental Protocols
Protocol 1: Solubilization by Deprotonation for Use in Organic Solvents
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the desired volume of the organic solvent (e.g., DMF, DMSO). The compound will likely form a suspension.[1]
-
Base Addition: While stirring, add an organic base such as triethylamine (Et₃N) dropwise. A molar ratio of at least 1:1 (compound:Et₃N) is recommended to ensure complete deprotonation.[1]
-
Dissolution: Continue stirring at room temperature. Gentle warming can be applied if dissolution is slow. The suspension should become a clear solution as the soluble triethylammonium salt forms.[1]
-
Usage: The resulting solution, which contains the salt of your compound, can be used directly in subsequent reactions.[1]
Protocol 2: Solubilization Using a Co-solvent System for Aqueous Applications
-
Initial Dissolution: Prepare a concentrated stock solution of the compound in pure DMSO. For example, dissolve 1 mg of the compound in 1 mL of DMSO.[1]
-
Dilution: In a separate container, prepare your desired aqueous buffer (e.g., PBS, pH 7.2).
-
Final Preparation: While vortexing or stirring the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Note: Do not store the final aqueous solution for more than one day.
Visualization
The following workflow diagram illustrates the decision-making process for dissolving this compound.
Caption: Decision workflow for dissolving this compound.
References
Overcoming common side reactions in bipyridine synthesis
Welcome to the technical support center for bipyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of bipyridine and its derivatives.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues in bipyridine synthesis.
Problem 1: Low or No Yield of the Desired Bipyridine Product
Possible Cause 1: Catalyst Deactivation/Inhibition The nitrogen lone pair on the pyridine substrate and the bipyridine product can coordinate strongly to the metal center of the catalyst (e.g., Palladium, Nickel), leading to catalyst deactivation and poor turnover.[1][2][3] This is one of the most common reasons for low yields in cross-coupling reactions for bipyridine synthesis.[2][3]
-
Solution A: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to shield the metal center. This steric hindrance discourages the bidentate chelation by the bipyridine product that leads to deactivation.[1][4]
-
Solution B: Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading can compensate for deactivation, though this should be optimized to balance cost and efficiency.[1]
-
Solution C: Use Pyridine N-Oxides: Protecting the pyridine nitrogen as an N-oxide can mitigate catalyst inhibition.[1] The N-oxide can be removed in a subsequent step.
Possible Cause 2: Poor Quality of Reagents or Solvents Cross-coupling reactions are often highly sensitive to air, moisture, and impurities.[1]
-
Solution A: Use Anhydrous & Degassed Solvents: Ensure all solvents are anhydrous and rigorously degassed (e.g., by bubbling with argon or nitrogen, or through freeze-pump-thaw cycles) to remove dissolved oxygen.[1][4]
-
Solution B: Purify Starting Materials: Ensure the purity of your halopyridines and organometallic reagents. Impurities can interfere with the catalytic cycle.[1]
-
Solution C: Inert Atmosphere: Conduct the entire reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1]
Possible Cause 3: Suboptimal Reaction Conditions Temperature, reaction time, and the choice of base can dramatically influence the reaction outcome.[1]
-
Solution A: Systematic Optimization: Screen key reaction parameters. A temperature that is too low may result in a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.[1][4]
-
Solution B: Base Selection: The choice of base is critical. For Suzuki couplings, milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes be more effective and lead to fewer side reactions than stronger bases.[4]
Problem 2: Significant Formation of Homocoupling Side Products
Homocoupling of starting materials (e.g., two organoboron reagents in a Suzuki reaction or two halopyridines in an Ullmann reaction) is a frequent side reaction that reduces the yield of the desired unsymmetrical bipyridine.[1][4]
Possible Cause 1: Presence of Oxygen (Suzuki & Stille Couplings) Molecular oxygen can promote the unwanted homocoupling of organoboronic acids and organostannanes.[1]
-
Solution: Rigorous Degassing: As mentioned above, ensure all solvents and the reaction vessel are thoroughly deoxygenated before adding the catalyst and reagents.[1]
Possible Cause 2: Reaction Stoichiometry & Temperature An excess of one reagent or high temperatures can favor homocoupling pathways.
-
Solution A: Optimize Stoichiometry: In Suzuki couplings, try using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid derivative. For Stille couplings, avoid a large excess of the organostannane.[4]
-
Solution B: Lower Reaction Temperature: Lowering the temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[4]
Possible Cause 3: Inefficient Transmetalation In Ullmann reactions, slow reaction between the organocopper intermediate and the second aryl halide can lead to homocoupling.
-
Solution: Use Additives: The use of additives like ligands (e.g., phenanthrolines, bipyridines) can accelerate the desired cross-coupling step.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Suzuki-Miyaura couplings for bipyridine synthesis, and how can I minimize them?
A1: The three most common side reactions are homocoupling of the pyridylboronic acid, protodeboronation (replacement of the boronic acid group with a hydrogen), and catalyst deactivation .[1][4]
-
Homocoupling: Minimized by rigorously excluding oxygen, using appropriate ligands, and optimizing the reaction temperature.[1][4]
-
Protodeboronation: This is often base-catalyzed and pH-dependent.[4] To minimize it, use more stable boron reagents like MIDA boronates or pinacol esters, use milder bases (e.g., KF), and ensure anhydrous conditions as water is the proton source.[4]
-
Catalyst Deactivation: Addressed by using bulky, electron-donating monophosphine ligands that prevent the bipyridine product from binding to the palladium center in a bidentate fashion.[4]
Q2: My Negishi coupling reaction stalls and results in incomplete conversion. What is the likely cause?
A2: Stalling in Negishi couplings for bipyridine synthesis is often due to catalyst inhibition by the bipyridine product, similar to the issue in Suzuki couplings.[2][4] The quality of the organozinc reagent is also critical.
-
Troubleshooting Steps:
-
Ensure Reagent Quality: Prepare the 2-pyridylzinc reagent fresh and ensure all steps are performed under strictly anhydrous and inert conditions.[4]
-
Ligand Choice: If product inhibition is suspected, screen different ligands. Bulky phosphine ligands can be effective.
-
Catalyst Choice: Experiment with different palladium precursors. Pre-catalysts like PdBr(Ph)(PPh₃)₂ have shown high stability and activity.[3]
-
Q3: I am attempting a Nickel-catalyzed homocoupling of a 2-chloropyridine and observe significant hydrodehalogenation instead of dimerization. Why is this happening?
A3: The choice of reducing agent is critical in Nickel-catalyzed reductive homocouplings. Using zinc dust as the reductant can often lead to quantitative hydrodehalogenation (replacement of the chlorine with hydrogen).
-
Solution: Use manganese powder as the terminal reducing agent. This has been shown to be vital for the success of ligand-free nickel-catalyzed dimerization of 2-chloropyridines, leading to high yields of the corresponding 2,2'-bipyridines.[6]
Q4: How can I purify my bipyridine product from unreacted starting materials and side products?
A4: Purification strategies depend on the properties of your specific bipyridine derivative.
-
Column Chromatography: This is a very common method. The choice of stationary phase (silica gel, alumina) and eluent system must be optimized. Due to the coordinating nature of bipyridines, tailing can be an issue on silica gel. Adding a small amount of a weak base like triethylamine to the eluent can often improve separation.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Sublimation: For thermally stable, non-volatile bipyridines, sublimation under high vacuum can be an excellent purification technique.[6]
-
Acid-Base Extraction: Bipyridines are basic. An acid-base workup can help remove non-basic impurities. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove impurities, and then the aqueous phase is basified to regenerate the bipyridine, which is then extracted back into an organic solvent.
Data Summary
The choice of synthetic method significantly impacts yield and reaction conditions. The following table summarizes quantitative data from various successful bipyridine syntheses.
| Reaction Type | Starting Material | Catalyst / Reagent | Reductant / Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ni-Catalyzed Homocoupling | 2-Chloropyridine | NiBr₂·3H₂O (0.2 mol%) | Manganese | DMF | - | 18 | 86 | [6] |
| Ni-Catalyzed Homocoupling | 4-tert-butyl-2-chloropyridine | NiBr₂·3H₂O (0.5 mol%) | Manganese | DMF | - | 20 | 88 | [6] |
| Pd-Catalyzed Homocoupling | 2-Iodopyridine | Pd(dba)₂ | - | DMF | 80 | - | Good | [3] |
| Ni-Catalyzed Electro-reductive Homocoupling | Bromopyridines | Nickel Complex | Zn or Fe anode | DMF | - | - | up to 98 | [2] |
| Suzuki Coupling | 2-Bromopyridine + 2-Pyridylboronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 90 | 12-24 | Varies | [4] |
| Negishi Coupling | 2-Bromopyridine + 2-Pyridylzinc bromide | PdCl₂(dppf) (2 mol%) | - | THF | 60-70 | 4-12 | Varies | [4] |
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for low bipyridine yield.
Caption: Common side reaction pathways in Suzuki coupling.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the synthesis of an unsymmetrical 2,2'-bipyridine.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the 2-halopyridine (1.0 equiv), the pyridylboronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
The use of a boronic ester instead of the free acid helps to minimize protodeboronation.[4]
-
-
Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Troubleshooting Note: If homocoupling of the boronic ester is observed, consider lowering the reaction temperature to 70-80 °C.[4]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Nickel-Catalyzed Reductive Homocoupling of 2-Chloropyridines
This ligand-free protocol is effective for synthesizing symmetrical 2,2'-bipyridines.[6]
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 equiv), NiBr₂·3H₂O (0.2-0.5 mol%), and manganese powder (-325 mesh, ~2.0 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed DMF via syringe.
-
-
Execution:
-
Heat the reaction mixture in an oil bath at 80 °C under argon for 18-20 hours with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Critical Note: The use of manganese powder is essential. Substituting with zinc dust may lead to hydrodehalogenation as the primary reaction pathway.[6]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization, column chromatography, or sublimation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MOF Synthesis with [3,3'-Bipyridine]-5-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Metal-Organic Frameworks (MOFs) using the [3,3'-Bipyridine]-5-carboxylic acid linker.
Disclaimer: As of the current literature survey, detailed experimental protocols and troubleshooting guides specifically for MOF synthesis using this compound are limited. The following recommendations are based on established principles of MOF synthesis and data from structurally analogous linker molecules. Experimental validation is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in using this compound as a MOF linker?
A1: The primary challenges stem from the linker's asymmetry and "kinked" geometry, which can lead to:
-
Complex Crystal Structures: The non-linear nature of the linker may result in intricate and sometimes unpredictable framework topologies.
-
Competing Coordination Modes: The bipyridine and carboxylate moieties can coordinate to metal centers in various ways, potentially leading to the formation of multiple phases or amorphous products.
-
Solubility Issues: Like many organic linkers, its solubility can be a critical factor in achieving homogeneous reaction conditions and high-quality crystals.
Q2: Which metal ions are suitable for forming MOFs with this linker?
A2: A variety of transition metal ions can be explored. Common choices for MOF synthesis with carboxylate and bipyridine functionalities include:
-
Zinc (II): Often forms well-defined clusters (e.g., paddlewheel or Zn4O) and is a good starting point for exploring new framework structures.
-
Copper (II): Known to form paddlewheel-type secondary building units (SBUs) and can lead to interesting magnetic and catalytic properties.
-
Zirconium (IV): Can form highly robust MOFs (e.g., UiO series) with exceptional thermal and chemical stability.[1] This often requires the use of modulators to control the hydrolysis and condensation of the zirconium precursor.
-
Manganese (II) and Cobalt (II): These can be used to synthesize MOFs with interesting magnetic or catalytic properties.
Q3: What is the role of a modulator in the synthesis, and which ones are recommended?
A3: A modulator is a monofunctional ligand (typically a carboxylic acid) that competes with the multitopic linker for coordination to the metal centers. This competition slows down the nucleation and growth of the MOF crystals, often leading to higher crystallinity, larger crystal sizes, and fewer defects. For this linker, consider the following modulators:
-
Benzoic Acid: A common modulator for Zr-based MOFs.[1]
-
Acetic Acid or Formic Acid: Often used in the synthesis of various MOFs to control crystal growth and morphology.
-
The concentration of the modulator is a critical parameter to optimize. High concentrations can inhibit MOF formation entirely, while low concentrations may not be effective.
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low or No Yield | 1. Poor solubility of the linker or metal salt in the chosen solvent. 2. Inappropriate reaction temperature or time. 3. Unfavorable pH of the reaction mixture. 4. Incorrect stoichiometry of reactants. | 1. Test the solubility of the linker and metal salt in the chosen solvent at room and elevated temperatures. Consider using a co-solvent system. 2. Systematically vary the reaction temperature and time. Lower temperatures may favor thermodynamic products, while higher temperatures can accelerate kinetics. 3. For carboxylate-based linkers, the pH can influence deprotonation. The addition of a small amount of base (e.g., triethylamine) or acid can sometimes promote crystallization. 4. Vary the metal-to-linker molar ratio. |
| Amorphous Product or Poor Crystallinity | 1. Reaction kinetics are too fast, leading to rapid precipitation of a disordered solid. 2. The reaction temperature is not optimal for crystal growth. 3. The solvent system is not suitable for solvating the precursors and mediating the reaction. | 1. Introduce a modulator (e.g., benzoic acid, acetic acid) to slow down the reaction rate. Start with a low concentration and gradually increase it. 2. Conduct a temperature screen. Sometimes, lower temperatures for longer durations can yield more crystalline products. 3. Experiment with different solvents or solvent mixtures (e.g., DMF, N,N-diethylformamide (DEF), ethanol, water). |
| Formation of Multiple Crystalline Phases | 1. The asymmetric nature of the linker allows for multiple coordination modes and framework topologies that are close in energy. 2. The reaction conditions are on the border between two phase regimes. | 1. Fine-tune the reaction conditions (temperature, concentration, modulator) to favor the formation of a single phase. 2. Analyze the different phases to understand their composition, as this may provide clues for adjusting the synthesis (e.g., if one phase incorporates more solvent molecules). |
| Small Crystal Size | 1. High nucleation rate and low crystal growth rate. 2. Insufficient reaction time for crystal growth. | 1. Decrease the concentration of the reactants. 2. Increase the concentration of the modulator to reduce the number of nucleation sites. 3. Increase the reaction time to allow for larger crystals to grow. 4. Consider a slower heating ramp if using a solvothermal method. |
Data on Analogous Systems
The following tables summarize reaction conditions for MOFs synthesized with linkers structurally similar to this compound. These should be used as a starting point for experimental design.
Table 1: Synthesis Conditions for MOFs with Bipyridine-Dicarboxylate Linkers
| MOF Name/System | Metal Salt | Linker | Solvent | Modulator | Temperature (°C) | Time (h) | Ref. |
| UiO-67(bipy) | ZrCl₄ | 5,5'-Dicarboxy-2,2'-bipyridine | DMF | Benzoic Acid | 120 | 24 | [1] |
| Mn-based MOF | MnSO₄·H₂O | 5,5'-Dicarboxy-2,2'-bipyridine | Water | None | 160 | 72 | [1] |
| JMS-3 | Cd(NO₃)₂·4H₂O | 2,2′-bipyridine-4,4′-dicarboxylic acid | DMF | None | Not specified | Not specified | |
| JMS-4 | Zn(NO₃)₂·6H₂O | 2,2′-bipyridine-4,4′-dicarboxylic acid | DMF | None | Not specified | Not specified | |
| Mn/Zn MOFs | MnSO₄·H₂O or ZnSO₄·7H₂O | 2,2′-bipyridine-5,5′-dicarboxylic acid | Water | None | Not specified | Not specified |
Table 2: General Solvothermal/Hydrothermal Synthesis Parameters
| Parameter | Typical Range | Notes |
| Temperature | 80 - 180 °C | Lower temperatures may require longer reaction times. |
| Time | 12 - 72 hours | Can be extended for larger crystal growth. |
| Metal:Linker Ratio | 1:1 to 1:3 | Stoichiometry can influence the resulting structure. |
| Modulator:Linker Ratio | 1:1 to 50:1 | Highly dependent on the specific system; optimization is crucial. |
| Solvent | DMF, DEF, Ethanol, Water, Acetonitrile | Solvent polarity and boiling point can affect the outcome. |
Experimental Protocols: A General Starting Point
This protocol is a generalized procedure and should be optimized for your specific metal-linker system.
1. Reagent Preparation
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in a suitable solvent (e.g., 5 mL of DMF).
-
In a separate container, dissolve this compound (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF). Sonication may be required to aid dissolution.
-
If using a modulator, add it to the linker solution.
2. Reaction Setup
-
Combine the metal salt and linker solutions in the glass vial.
-
Tightly cap the vial.
-
Place the vial in a programmable oven.
3. Solvothermal Reaction
-
Heat the oven to the desired temperature (e.g., 100-120 °C) and hold for the desired time (e.g., 24-48 hours).
-
Allow the oven to cool slowly to room temperature.
4. Product Isolation and Washing
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) to remove unreacted precursors.
-
To activate the MOF, exchange the DMF with a more volatile solvent (e.g., ethanol or methanol) by soaking the product for 2-3 days, replacing the solvent daily.
5. Activation
-
Dry the solvent-exchanged product under vacuum at an elevated temperature (e.g., 80-150 °C, depending on the thermal stability of the MOF) to remove the solvent from the pores.
Visualizations
Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks.
Caption: A decision tree to guide troubleshooting in MOF synthesis.
References
Preventing degradation of [3,3'-Bipyridine]-5-carboxylic acid during storage
This technical support center provides guidance on the proper storage and handling of [3,3'-Bipyridine]-5-carboxylic acid to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. It is also advisable to store the compound away from sources of ignition.
Q2: How should I handle this compound in the laboratory?
A2: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Personal protective equipment, including gloves and safety glasses, should be worn. Avoid contact with skin and eyes. After handling, wash hands thoroughly.
Q3: Is this compound sensitive to light?
A3: While specific data on the photosensitivity of this compound is limited, it is a good laboratory practice to protect it from prolonged exposure to light. For solutions, using amber vials or covering containers with foil is recommended to prevent potential photodegradation.
Q4: What are the known incompatibilities for this compound?
A4: this compound should be stored away from strong oxidizing agents. Contact with such substances could lead to a chemical reaction and degradation of the compound.
Q5: What is the expected shelf-life of this compound?
Troubleshooting Guide
This guide addresses common issues that may indicate degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color or appearance of the solid. | Exposure to contaminants, light, or moisture. | Visually inspect the compound upon receipt and before each use. If a significant change from the initial appearance (typically a white to off-white solid) is observed, the purity should be re-analyzed. |
| Inconsistent experimental results. | Degradation of the starting material. | Verify the purity of the this compound using an appropriate analytical method, such as HPLC. Compare the results with the certificate of analysis. |
| Poor solubility in recommended solvents. | Presence of insoluble impurities or degradation products. | Attempt to dissolve a small sample in a recommended solvent (e.g., DMSO followed by dilution in aqueous buffer). If insolubility is an issue, consider purification by recrystallization or chromatography. Note that aqueous solutions of some bipyridine dicarboxylic acids are not recommended for storage for more than a day.[1] |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of impurities from synthesis or degradation. | Identify the impurities by comparing the chromatogram with a reference standard. If degradation is suspected, a forced degradation study can help to identify potential degradation products. |
Experimental Protocols
While specific forced degradation studies for this compound are not extensively documented in the literature, the following general protocols, based on ICH guidelines, can be adapted to assess its stability. The goal of these studies is to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating power of analytical methods. An extent of degradation of 5-20% is generally considered appropriate.
1. Protocol for Assessing Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for best separation.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 254 nm or the compound's λmax).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume of the sample. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
2. Protocol for Forced Degradation Studies
These studies should be performed on a single batch of the compound.
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with an acidic solution (e.g., 0.1 M to 1 M HCl).
-
Incubate at room temperature or elevated temperature (e.g., 40-60 °C) for a defined period.
-
Neutralize the sample before analysis by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with a basic solution (e.g., 0.1 M to 1 M NaOH).
-
Incubate at room temperature for a defined period.
-
Neutralize the sample before analysis by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and treat with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate at room temperature for a defined period.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 60-80 °C) for a defined period.
-
Dissolve the stressed sample and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound or a solution to a light source with a specified output (e.g., ICH option 1 or 2).
-
Analyze the sample by HPLC, ensuring to protect it from further light exposure during analysis.
-
Visualizations
Troubleshooting Logic for Degradation Issues
The following diagram illustrates a logical workflow for troubleshooting potential degradation of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Potential Degradation Pathways
This diagram illustrates potential, generalized degradation pathways for bipyridine compounds, which may be applicable to this compound.
Caption: Potential degradation pathways for bipyridine carboxylic acids.
References
Technical Support Center: Troubleshooting Low Crystallinity in MOFs with [3,3'-Bipyridine]-5-carboxylic acid Linkers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of Metal-Organic Frameworks (MOFs) using the [3,3'-Bipyridine]-5-carboxylic acid linker, specifically focusing on challenges related to achieving high crystallinity.
Frequently Asked Questions (FAQs)
Q1: My PXRD pattern shows broad peaks or no distinct peaks at all. What does this indicate?
A1: A Powder X-ray Diffraction (PXRD) pattern with broad or absent peaks is a classic sign of an amorphous or poorly crystalline product. This means the material lacks the long-range ordered structure characteristic of a crystalline MOF.
Q2: What are the most common causes of low crystallinity in MOF synthesis with bipyridine-based linkers?
A2: Several factors can contribute to low crystallinity:
-
Rapid reaction kinetics: If the nucleation and growth of the MOF crystals occur too quickly, a disordered material can form.[1]
-
Inappropriate solvent system: The solvent is critical for dissolving the precursors and mediating the reaction. An unsuitable solvent can lead to poor solubility or unfavorable reaction pathways.[1]
-
Suboptimal temperature: Temperature directly influences the reaction kinetics and the solubility of your starting materials.
-
Incorrect reactant concentrations: The molar ratio of the metal precursor to the linker can significantly impact the final product's structure and crystallinity.
-
Insufficient reaction time: Crystallization is a time-dependent process, and the reaction may not have had enough time to reach completion.[1]
Q3: Can the linker itself, this compound, contribute to crystallization challenges?
A3: Yes, the nature of the linker is crucial. Asymmetric linkers like this compound can sometimes present challenges in achieving high symmetry and long-range order compared to more symmetrical linkers. The presence of both a pyridine and a carboxylic acid group on different rings can lead to multiple possible coordination modes, which might result in the formation of competing phases or amorphous products if the reaction conditions are not carefully optimized.
Q4: What is a "modulator," and how can it help improve crystallinity?
A4: A modulator is a compound, typically a monocarboxylic acid (e.g., acetic acid, benzoic acid), that is added to the reaction mixture.[1] It competes with the multidentate linker for coordination to the metal centers. This competition slows down the overall reaction rate, promoting the formation of more ordered, crystalline structures instead of amorphous precipitates.
Q5: Are there any post-synthesis methods to improve the crystallinity of my MOF?
A5: Yes, post-synthetic modification (PSM) techniques can sometimes be employed to improve crystallinity.[2] One approach involves a solvent-assisted healing process where the poorly crystalline material is heated in a suitable solvent, which can facilitate the rearrangement of the framework into a more ordered state. Another strategy is the induced growth of the poorly crystalline MOF on a well-crystalline template MOF.[3][4][5]
Troubleshooting Guide: Low Crystallinity
This section provides a systematic approach to addressing low crystallinity in your MOF synthesis.
Problem: The synthesized product is amorphous or exhibits low crystallinity based on PXRD analysis.
Below is a troubleshooting workflow to systematically address this issue.
Caption: Troubleshooting workflow for low crystallinity in MOF synthesis.
Quantitative Data Summary: Impact of Synthesis Parameters
The following table summarizes the effect of key synthesis parameters on MOF crystallinity. The values are indicative and may need to be optimized for your specific system.
| Parameter | Typical Range for Bipyridine-based MOFs | Effect of Increase | Effect of Decrease |
| Temperature (°C) | 80 - 150 | Faster kinetics, potentially lower crystallinity | Slower kinetics, potentially higher crystallinity |
| Reaction Time (h) | 12 - 72 | Allows more time for crystal growth | May result in incomplete crystallization |
| Modulator:Linker Ratio | 0:1 to 50:1 | Slower nucleation, larger crystals, can inhibit growth at high conc. | Faster nucleation, smaller crystals or amorphous product |
| Solvent Ratio (e.g., DMF:Ethanol) | Varies | Alters solubility and coordination environment | Alters solubility and coordination environment |
Detailed Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a MOF with this compound
This protocol provides a starting point for the synthesis. Optimization of the parameters in the troubleshooting guide is recommended.
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Modulator (optional, e.g., Acetic Acid)
Procedure:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.5 mmol) and this compound (0.5 mmol) in 10 mL of DMF.
-
If using a modulator, add the desired amount (e.g., 10 equivalents relative to the linker).
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a preheated oven at a set temperature (e.g., 100 °C).
-
Maintain the temperature for the desired reaction time (e.g., 24 hours).
-
After the reaction, allow the oven to cool down to room temperature naturally.
-
Collect the product by filtration or centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol (3 x 10 mL).
-
Dry the product under vacuum at an appropriate temperature (e.g., 80 °C) overnight.
-
Characterize the final product using PXRD to assess crystallinity.
Protocol 2: Post-Synthetic Solvent-Assisted Healing
This protocol can be attempted on a poorly crystalline product obtained from Protocol 1.
Materials:
-
Poorly crystalline MOF product
-
Suitable solvent (e.g., DMF, Ethanol)
Procedure:
-
Place the poorly crystalline MOF powder in a vial.
-
Add a sufficient amount of the chosen solvent to immerse the powder.
-
Seal the vial and heat it at a temperature slightly lower than the original synthesis temperature (e.g., 80 °C) for 12-24 hours.
-
Allow the vial to cool to room temperature.
-
Collect the solid by filtration or centrifugation.
-
Wash with a volatile solvent (e.g., ethanol) and dry under vacuum.
-
Analyze the PXRD of the treated sample to check for any improvement in crystallinity.
Logical Relationships in MOF Crystallization
The following diagram illustrates the interplay of key factors influencing the final crystallinity of the MOF product.
Caption: Factors influencing MOF crystallinity.
References
- 1. benchchem.com [benchchem.com]
- 2. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of [3,3'-Bipyridine]-5-carboxylic Acid Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of [3,3'-Bipyridine]-5-carboxylic acid and its derivatives, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing the [3,3'-bipyridine] core structure?
A1: The most prevalent and scalable method for constructing the 3,3'-bipyridine core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of a 3-halopyridine derivative with a pyridine-3-boronic acid or its ester. The choice of starting materials can be adapted to introduce the desired carboxylic acid functionality, often in a protected ester form.
Q2: What are the primary challenges when scaling up the Suzuki-Miyaura coupling for this synthesis?
A2: Scaling up this reaction presents several key challenges:
-
Catalyst Inactivation: The nitrogen lone pairs in both the pyridine starting materials and the bipyridine product can coordinate to the palladium catalyst, leading to deactivation and reduced turnover.[3]
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid reagent, which reduces the yield of the desired heterodimer.
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, particularly with electron-deficient pyridine rings, leading to starting material recovery and reduced yield.
-
Exothermic Reaction Management: While generally manageable on a lab scale, the reaction can become exothermic at a larger scale, requiring careful temperature control to prevent side reactions and ensure safety.
-
Purification: Isolating the final product from catalyst residues, unreacted starting materials, and byproducts can be challenging at scale.
Q3: How is the carboxylic acid group typically introduced and deprotected?
A3: The carboxylic acid is usually introduced as an ester (e.g., ethyl or methyl ester) on one of the pyridine starting materials, such as ethyl 5-bromonicotinate. This ester serves as a protecting group and is generally stable under Suzuki coupling conditions. The final step is the hydrolysis of the ester to the carboxylic acid, which is typically achieved under basic (e.g., using NaOH or KOH) or acidic (e.g., using HCl) conditions.[4]
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: Due to the often low solubility of the final product in many organic solvents, a common and effective purification method is acid-base precipitation.[5] The crude product is dissolved in an aqueous base (like NaOH) to form the soluble carboxylate salt. Insoluble impurities, such as catalyst residues and non-acidic organic byproducts, can then be removed by filtration. The clear filtrate is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which is collected by filtration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Coupled Product | 1. Inactive catalyst or ligand. 2. Presence of oxygen in the reaction. 3. Poor quality of reagents or solvents. 4. Suboptimal reaction temperature. | 1. Use fresh catalyst and ligands; consider using a more robust pre-catalyst. 2. Thoroughly degas all solvents and maintain a strict inert atmosphere (Nitrogen or Argon). 3. Ensure starting materials are pure and solvents are anhydrous. 4. Optimize the reaction temperature; typically between 80-110 °C for Suzuki couplings. |
| Significant Homocoupling of Boronic Acid | 1. Reaction temperature is too high. 2. Presence of oxygen. 3. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature. 2. Ensure rigorous degassing of the reaction mixture. 3. Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent. |
| Protodeboronation of Starting Material | 1. Presence of water or protic solvents. 2. Strong basic conditions. 3. Prolonged reaction time. | 1. Use anhydrous solvents and reagents. 2. Use a milder base such as K₂CO₃ or Cs₂CO₃. 3. Monitor the reaction progress and stop it once the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. Product is highly insoluble. 2. Contamination with palladium residues. | 1. Use the acid-base precipitation method described in the FAQs. 2. After the reaction, consider a workup with a thiol-containing scavenger resin to remove palladium, or perform the acid-base purification. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient amount of acid or base. 2. Short reaction time or low temperature. | 1. Use a larger excess of the hydrolyzing agent (e.g., 3-5 equivalents of NaOH). 2. Increase the reaction temperature (reflux) and/or extend the reaction time. Monitor by TLC or LC-MS. |
Data Presentation
The following tables present representative data for the key steps in the synthesis of this compound. Note that optimal conditions may vary based on the specific substrates and scale.
Table 1: Suzuki-Miyaura Coupling Conditions for Ethyl 5-(pyridin-3-yl)nicotinate Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | - | SPhos | XPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | 2-MeTHF |
| Temperature (°C) | 90 | 100 | 85 |
| Catalyst Loading (mol%) | 2-5 | 1-3 | 0.5-2 |
| Typical Yield (%) | 75-85 | 80-90 | 85-95 |
Table 2: Ester Hydrolysis Conditions
| Parameter | Basic Hydrolysis | Acidic Hydrolysis |
| Reagent | NaOH or KOH | HCl or H₂SO₄ |
| Solvent | H₂O/Ethanol | H₂O/Dioxane |
| Temperature (°C) | 80-100 (Reflux) | 100 (Reflux) |
| Reaction Time (h) | 2-6 | 12-24 |
| Typical Yield (%) | >95 | >90 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(pyridin-3-yl)nicotinate via Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of the ester precursor.
-
Reagent Preparation:
-
To a jacketed reactor, add ethyl 5-bromonicotinate (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Seal the reactor and purge with an inert gas (Nitrogen or Argon) for at least 30 minutes.
-
-
Solvent Addition and Degassing:
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reactor under a positive pressure of inert gas.
-
Continue to bubble the inert gas through the solution for another 20-30 minutes.
-
-
Catalyst Addition:
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), to the reaction mixture under a blanket of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-95 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC until the consumption of the ethyl 5-bromonicotinate is complete (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or taken directly to the next step if sufficiently pure.
-
Protocol 2: Hydrolysis to this compound
-
Reaction Setup:
-
In a reactor, dissolve the crude ethyl 5-(pyridin-3-yl)nicotinate from the previous step in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 3.0 eq.) to the solution.
-
-
Reaction Execution:
-
Heat the mixture to reflux (around 90 °C) and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
-
Purification by Acid-Base Precipitation:
-
Cool the reaction mixture to room temperature and filter off any insoluble impurities.
-
Slowly add concentrated hydrochloric acid (HCl) to the filtrate with vigorous stirring until the pH is approximately 2-3.
-
A white precipitate of this compound will form.
-
Stir the suspension for an additional 30 minutes to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.
-
Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Bipyridine-Ligated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in reactions involving bipyridine ligands. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments, ensuring more robust and reproducible catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in cross-coupling reactions using bipyridine ligands?
A1: The primary cause of catalyst deactivation is the strong coordination of the nitrogen atoms in the bipyridine product to the metal center (commonly palladium), a phenomenon known as "product inhibition" or "catalyst poisoning".[1] This effectively removes the active catalyst from the catalytic cycle, leading to decreased reaction rates and incomplete conversions.[1] Other significant causes include:
-
Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive palladium black is a common deactivation pathway, often accelerated by high temperatures or the presence of impurities.[1]
-
Ligand Degradation: Under harsh reaction conditions, the bipyridine ligand itself can degrade, leading to the formation of catalytically inactive species.[1]
-
Impurities: Trace impurities in reactants, solvents, or starting materials can act as catalyst poisons, blocking the active sites of the catalyst.[1]
Q2: Why do my reactions with bipyridine ligands often require higher catalyst loadings compared to other cross-coupling reactions?
A2: Due to the strong binding of the bipyridine product to the palladium catalyst, a significant portion of the catalyst can become inactive during the reaction.[1] Higher initial catalyst loadings are often employed to compensate for this deactivation, ensuring that a sufficient amount of active catalyst remains to drive the reaction to completion.[1]
Q3: What are the visible signs of catalyst deactivation in my reaction?
A3: Common visual indicators of catalyst deactivation include:
-
A color change in the reaction mixture to black or the formation of a black precipitate, which suggests the formation of palladium black.[1]
-
The reaction stalling before completion, which can be observed by monitoring techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q4: Can I reuse the palladium catalyst from a bipyridine-ligated cross-coupling reaction without regeneration?
A4: Direct reuse of the catalyst is generally not recommended due to significant deactivation from product inhibition.[1] Attempting to reuse the catalyst without a regeneration step will likely result in very low to no conversion in subsequent reactions.[1]
Q5: How does the structure of the bipyridine ligand affect catalyst stability?
A5: The steric and electronic properties of the bipyridine ligand can significantly impact catalyst stability. For instance, introducing bulky substituents on the bipyridine backbone can prevent the formation of inactive catalyst dimers and protect the metal center from coordination by poisons. The electronic properties of the substituents can also influence the dimerization kinetics of the catalyst.
Troubleshooting Guides
This section provides structured guidance for specific issues encountered during your experiments.
Issue 1: Low or Stalled Reaction Conversion
-
Symptoms: The reaction does not proceed to completion, leaving a significant amount of starting material. The reaction is sluggish with a very slow conversion rate.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Product | - Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol% or 5 mol%).[1] - Consider a slow addition of the limiting reagent to maintain a low concentration of the bipyridine product throughout the reaction.[1] |
| Insufficiently Active Catalyst | - Ensure you are using a high-quality palladium precursor and ligand. - If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst. |
| Impurities in Reagents/Solvents | - Use freshly purified and thoroughly degassed solvents. - Purify starting materials to remove potential inhibitors. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. While higher temperatures can increase rates, they can also accelerate catalyst decomposition.[1] - Screen different bases and solvents, as their combination is critical for reaction success. |
Issue 2: Formation of Palladium Black
-
Symptoms: The reaction mixture turns black, and a fine black powder precipitates.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the reaction temperature and extend the reaction time.[1] |
| Low Ligand-to-Metal Ratio | - Ensure an adequate excess of the bipyridine ligand is present to stabilize the Pd(0) species.[1] |
| Presence of Oxygen | - Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with an appropriate solvent system that provides good separation of your starting materials and product.
-
Sampling: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture using a capillary tube.
-
Spotting: Spot the aliquot onto a TLC plate.
-
Development: Place the TLC plate in the chamber and allow the solvent to elute.
-
Visualization: Visualize the spots under a UV lamp and/or by staining.
-
Analysis: A stalled reaction will show the persistence of the starting material spot and little to no increase in the intensity of the product spot over time.
Protocol 2: General Procedure for Catalyst Regeneration by Scavenging
This protocol is intended for the removal of the deactivated palladium catalyst from the reaction mixture, which can be considered a form of regeneration of the product stream.
-
Dissolution: After the reaction is complete, dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)).
-
Scavenger Addition: Add a solid-supported palladium scavenger (e.g., silica-based thiol or triamine scavenger) to the solution. The amount of scavenger will depend on the initial catalyst loading and the scavenger's capacity.
-
Stirring: Stir the mixture at room temperature for a predetermined time (typically a few hours).
-
Filtration: Filter the mixture to remove the scavenger-bound palladium.
-
Analysis: Analyze the filtrate for residual palladium content using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the effectiveness of the scavenging.
Visualizations
Caption: Major pathways for catalyst deactivation in bipyridine-ligated reactions.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
Technical Support Center: Recrystallization of [3,3'-Bipyridine]-5-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of [3,3'-Bipyridine]-5-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound will not dissolve in common organic solvents.
A1: This is a common issue. The poor solubility of many bipyridine carboxylic acids stems from strong intermolecular hydrogen bonds from the carboxylic acid groups and the potential formation of zwitterions.[1][2] To address this:
-
Increase Polarity and Temperature: Try highly polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and gently heat the mixture. "Hot DMF" is often an effective method.[1]
-
Solvent Mixtures: A co-solvent system can be effective. For a related compound, a mixture of DMSO and an aqueous buffer (like phosphate-buffered saline) was used to improve solubility.
-
Acid/Base Chemistry: The most effective way to enhance solubility is often to deprotonate the carboxylic acid.[1] Add a small amount of a suitable base (e.g., triethylamine for organic solvents, or sodium hydroxide for aqueous systems) to form a more soluble salt.[1] The neutral carboxylic acid can then be regenerated by careful addition of an acid after filtration of any insoluble impurities.
Q2: The compound dissolves when hot but immediately crashes out of solution upon cooling.
A2: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[3] To slow down crystal formation:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during the cooling phase.[3]
-
Insulated Cooling: Allow the flask to cool slowly by insulating it (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature). Avoid placing the hot flask directly on a cold surface or in an ice bath immediately.
Q3: No crystals are forming, even after the solution has cooled completely.
A3: This is likely due to either using too much solvent or the solution being supersaturated.[4][5] Try the following methods to induce crystallization:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[3]
-
Ice Bath: Once the solution has reached room temperature, further cooling in an ice bath can help to induce crystallization.[6]
Q4: My compound is "oiling out" instead of forming crystals.
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the melting point of the solid is lower than the temperature of the solution. To resolve this:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to prevent premature precipitation and then cool slowly.[3][5]
-
Change Solvent System: The chosen solvent may not be appropriate. A different solvent or a solvent pair might be necessary to achieve proper crystallization.
Q5: The yield of my recrystallization is very low.
A5: A low yield can be caused by several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[3][4]
-
Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.[7]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve some of your product.[4]
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to try for recrystallizing this compound?
Q: Can I use a mixed solvent system for recrystallization?
A: Yes, a mixed solvent system (solvent pair) is a common and effective technique. This typically involves one solvent in which the compound is soluble and another in which it is sparingly soluble.[7] For this compound, a pair like ethanol/water or DMF/water could be effective. Dissolve the compound in a minimum of the "good" solvent while hot, and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.
Q: How can I remove colored impurities during recrystallization?
A: If your solution has a noticeable color from impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal.
Data Presentation
Due to the lack of specific quantitative solubility data for this compound in the literature, the following table provides a qualitative guide to solvent selection based on the properties of similar bipyridine and carboxylic acid compounds.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Low solubility at neutral pH, increased solubility at high pH. |
| Ethanol | High | 78 | Potential for good solubility when hot, lower when cold.[6] |
| Ethyl Acetate | Medium | 77 | May be suitable, often used for bipyridine derivatives.[6][8] |
| DMF | High | 153 | Likely a good solvent, especially when heated.[1] |
| DMSO | High | 189 | High solubility, may require a co-solvent to reduce solubility for crystallization.[1] |
| Hexanes | Low | 69 | Unlikely to be a good solvent due to the polarity of the compound. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: In a test tube, add a few milligrams of crude this compound and a few drops of the chosen solvent (e.g., ethanol).
-
Dissolution: Heat the solvent to its boiling point. If the solid dissolves, it is a suitable solvent. If it does not, add more solvent dropwise until it dissolves.
-
Procedure: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and then reheat to boiling.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[6]
-
Dry the purified crystals under vacuum.[6]
Protocol 2: Recrystallization via pH Adjustment
-
Dissolution: Suspend the crude this compound in water.
-
Basification: Add a dilute aqueous solution of NaOH or KOH dropwise until the solid dissolves completely, forming the sodium or potassium salt.
-
Hot Filtration: Perform a hot gravity filtration to remove any insoluble impurities.
-
Acidification: While stirring, slowly add a dilute acid (e.g., HCl or acetic acid) to the clear filtrate until the this compound precipitates out. Check the pH to ensure complete precipitation.
-
Cooling: Cool the mixture in an ice bath to maximize precipitation.
-
Collection: Collect the purified solid by vacuum filtration, washing with a small amount of cold water.
-
Dry the purified product under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Identifying impurities in [3,3'-Bipyridine]-5-carboxylic acid samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with [3,3'-Bipyridine]-5-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?
A1: Unexpected peaks in your HPLC chromatogram are likely impurities. These can originate from the synthesis process or degradation of the sample. Common impurities in this compound samples may include:
-
Starting materials: Depending on the synthetic route, these could include pyridine derivatives used in coupling reactions.
-
Isomeric impurities: Positional isomers of the bipyridine core or the carboxylic acid group may be present.
-
Reaction byproducts: Homocoupling of starting materials or partially reacted intermediates can result in byproducts.
-
Degradation products: The compound may degrade over time or under certain storage conditions.
To identify these unknown impurities, it is crucial to employ techniques like mass spectrometry (MS) for molecular weight determination and NMR spectroscopy for structural elucidation.[1][2]
Q2: My HPLC peaks are tailing. How can I improve the peak shape?
A2: Peak tailing in HPLC is a common issue, often caused by interactions between the analyte and the stationary phase.[3] For a carboxylic acid like this compound, this can be particularly prevalent. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the carboxylic acid and silanol groups on the column. Operating at a lower pH (e.g., using a formic acid or phosphate buffer) can suppress the ionization of silanols and reduce peak tailing.
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and mask active sites on the stationary phase.[3]
-
Use a High-Purity Column: Modern HPLC columns made with high-purity silica have fewer acidic silanol groups, which are a primary cause of peak tailing for basic compounds.[3]
-
Check for Column Contamination: A buildup of strongly retained compounds can create active sites. Flush the column with a strong solvent to clean it.[4]
Q3: My retention times are shifting between injections. What is causing this?
A3: Unstable retention times can make peak identification and quantification unreliable. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.
-
Mobile Phase Composition: In reversed-phase chromatography, even small changes in the organic solvent percentage can lead to significant shifts in retention time. Prepare mobile phases accurately.
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as changes in temperature can affect retention times.[4][5]
-
Pump Issues: Inconsistent flow from the pump can lead to drifting retention times. Check for leaks and ensure the pump is well-maintained.[4]
Q4: How can I confirm the identity of a suspected impurity?
A4: Confirming the identity of an impurity requires gathering structural information. A combination of analytical techniques is often necessary:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing you to determine the elemental composition of the impurity.[2] Tandem MS (MS/MS) can provide fragmentation patterns that offer clues about the molecule's structure.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the complete molecular structure of a compound.[6] Techniques like COSY, HSQC, and HMBC can help to piece together the connectivity of atoms in the impurity.[6]
-
Isolation and Characterization: For definitive identification, the impurity can be isolated using preparative HPLC.[1] The pure fraction can then be subjected to a full suite of analytical techniques for unambiguous characterization.
Potential Impurities in this compound
The following table summarizes potential impurities that may be observed in samples of this compound, along with their likely origin and molecular weight.
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) |
| 3,3'-Bipyridine | Decarboxylation of the product or starting material | 156.18 |
| [3,3'-Bipyridine]-x,y-dicarboxylic acid | Over-oxidation or isomeric starting materials | 244.20 |
| Isomers of the parent compound | Non-selective synthesis | 200.20 |
| Unreacted pyridine starting materials | Incomplete reaction | Varies |
| Homocoupled byproducts | Side reactions during synthesis | Varies |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general starting point for analyzing the purity of [3,-3'-Bipyridine]-5-carboxylic acid. Optimization may be necessary based on the specific impurities present and the HPLC system used.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good initial choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have good absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Impurity Identification
MS is a powerful technique for determining the molecular weight of impurities.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this class of compounds.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended for accurate mass measurements.
-
Data Analysis: The measured mass-to-charge ratio (m/z) of an impurity peak can be used to propose a molecular formula. This, combined with knowledge of the synthetic route, can help in postulating the impurity's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed structural information about impurities.[6]
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a pH adjustment).
-
1D NMR: Acquire a proton (¹H) NMR spectrum to observe the proton signals and their integrations. A carbon-¹³C NMR spectrum will show the carbon environments.
-
2D NMR: If necessary, perform 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to correlate protons to their attached carbons), and HMBC (to see long-range proton-carbon correlations) to piece together the full structure of the impurity.[7]
Workflows and Diagrams
Caption: Workflow for the identification of an unknown impurity.
Caption: Troubleshooting guide for common HPLC issues.
References
- 1. Effective monitoring of organic impurities using mass-selective detection | Separation Science [sepscience.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. veeprho.com [veeprho.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
Validation & Comparative
A Comparative Guide to Bipyridine Carboxylic Acid Isomers: [3,3'-Bipyridine]-5-carboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two isomeric bipyridine carboxylic acids: [3,3'-Bipyridine]-5-carboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid. While both molecules share the bipyridine scaffold, the differing connectivity of the pyridine rings and the number of carboxylic acid groups lead to significant variations in their chemical properties, coordination behavior, and suitability for various applications. This document aims to provide an objective comparison supported by available data to aid in the selection of the appropriate building block for specific research and development needs.
Introduction to the Isomers
2,2'-bipyridine-5,5'-dicarboxylic acid is a well-studied and widely utilized ligand in coordination chemistry and materials science.[1] The nitrogen atoms are positioned to act as a chelating agent, readily forming stable complexes with a single metal center.[2] This property, combined with the two carboxylic acid groups for linking, makes it a popular building block for Metal-Organic Frameworks (MOFs), polymers, and functional materials.[3][4]
This compound , in contrast, is a less common isomer. The linkage at the 3,3'-positions results in a non-chelating ligand where the nitrogen atoms are directed away from each other. This structural difference dictates a distinct coordination chemistry, often leading to the formation of coordination polymers or complexes where the ligand bridges multiple metal centers.[5] Information on this specific carboxylic acid derivative is limited, and therefore, some of its properties are inferred from the behavior of the parent 3,3'-bipyridine ligand.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. Data for this compound is largely estimated based on its parent compound and related structures due to a lack of extensive experimental data.
| Property | This compound | 2,2'-bipyridine-5,5'-dicarboxylic acid |
| Molecular Formula | C₁₁H₈N₂O₂ | C₁₂H₈N₂O₄ |
| Molecular Weight | 200.19 g/mol [6] | 244.20 g/mol [7] |
| Appearance | Solid (predicted) | White to off-white powder |
| Melting Point | Not available | >300 °C[3] |
| Solubility | Sparingly soluble in common organic solvents (predicted) | Slightly soluble in DMSO, sparingly soluble in aqueous buffers.[8] |
| pKa | Not available | Not available |
Structural and Coordination Differences
The primary distinction between these two molecules lies in the spatial orientation of their nitrogen atoms, which directly influences their interaction with metal ions.
Caption: Coordination modes of 2,2'- and 3,3'-bipyridine derivatives.
As illustrated, 2,2'-bipyridine-5,5'-dicarboxylic acid acts as a chelating ligand, forming a stable five-membered ring with a single metal ion.[9] This leads to the formation of discrete, stable coordination complexes.[2] In contrast, the nitrogen atoms in this compound are divergent, making it a bridging ligand that connects two different metal centers.[5] This bridging capability is fundamental to the construction of coordination polymers and extended network structures.[5]
Synthesis and Functionalization
2,2'-bipyridine-5,5'-dicarboxylic acid is typically synthesized through the oxidation of 5,5'-dimethyl-2,2'-bipyridine. The two carboxylic acid groups provide versatile handles for further chemical modification, such as conversion to esters or amides, enabling the tuning of the ligand's electronic and steric properties for specific applications.[10]
This compound synthesis is less commonly reported. The parent 3,3'-bipyridine is often prepared via cross-coupling reactions like the Ullmann or Suzuki-Miyaura coupling of 3-halopyridines.[5][11] Introducing a carboxylic acid group at the 5-position would likely involve a separate functionalization step. The single carboxylic acid group offers a more specific point of attachment or functionalization compared to its dicarboxylic counterpart.
Applications: A Comparative Overview
The distinct coordination behaviors of these isomers lead to their application in different areas of materials science and coordination chemistry.
| Application Area | This compound (Predicted) | 2,2'-bipyridine-5,5'-dicarboxylic acid |
| Metal-Organic Frameworks (MOFs) | Bridging ligand for constructing porous coordination polymers with potential for gas storage and separation. | Widely used as a primary building block for robust MOFs with applications in catalysis, gas storage, and sensing.[3][12] |
| Luminescent Materials | Can be incorporated into coordination polymers exhibiting luminescence, with properties dependent on the metal center and framework structure. | Forms highly luminescent complexes, particularly with ruthenium and other transition metals, for applications in sensing and light-emitting devices.[2] |
| Catalysis | Metal complexes may exhibit catalytic activity, with the potential for heterogeneous catalysis in polymeric frameworks. | Used to create catalytically active sites within MOFs and discrete molecular catalysts.[3] |
| Drug Delivery & Biological Applications | Less explored, but the bipyridine scaffold is a known pharmacophore. | Ruthenium complexes have been investigated for their DNA binding, antioxidant, and cytotoxic activities.[8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of these compounds and their derivatives are crucial for their practical application.
Synthesis of 2,2'-bipyridine-5,5'-dicarboxylic acid based Polyamide
A representative protocol for the synthesis of a polyamide using 2,2'-bipyridine-5,5'-dicarboxylic acid is as follows:
-
Preparation of LiCl/HMPA solution: A solution of 4% LiCl in hexamethylphosphoramide (HMPA) is prepared by heating.
-
Reaction Setup: In a three-neck round bottom flask, 1.0 mmol of 2,2'-bipyridine-5,5'-dicarboxylic acid is combined with 15 mL of the 4% LiCl in HMPA solution, 3 mL of pyridine, 0.5 mL of triphenylphosphite (TPP), and 1.0 mmol of a diamine (e.g., 1,3-bis(aminomethyl)benzene).[4]
-
Polymerization: The reaction mixture is heated and stirred to facilitate polymerization.
-
Workup: The resulting polymer is isolated and purified.
General Synthesis of a 3,3'-Bipyridine Metal Complex
A general procedure for the synthesis of a coordination complex with 3,3'-bipyridine is outlined below:
-
Ligand Dissolution: Dissolve the 3,3'-bipyridine ligand in a suitable solvent (e.g., ethanol, methanol, acetonitrile) in a round-bottom flask.[5]
-
Metal Salt Dissolution: In a separate flask, dissolve the metal(II) halide (e.g., CuCl₂·2H₂O) in the same solvent.[5]
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.[5]
-
Isolation: The resulting precipitate is collected by vacuum filtration.[5]
Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks.
Conclusion
The choice between this compound and 2,2'-bipyridine-5,5'-dicarboxylic acid is fundamentally dictated by the desired final structure and application. 2,2'-bipyridine-5,5'-dicarboxylic acid is the ligand of choice for creating discrete, stable metal complexes and well-defined, robust MOFs due to its chelating nature. Its dicarboxylic functionality provides ample opportunities for creating extended, porous structures.
Conversely, This compound , with its bridging capability, is more suited for the synthesis of coordination polymers and multi-dimensional networks where connectivity between multiple metal centers is desired. While experimental data on this specific molecule is sparse, the principles of coordination chemistry for 3,3'-bipyridine ligands provide a strong indication of its potential utility in constructing novel supramolecular architectures. Further research into this less-common isomer is warranted to fully explore its potential in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. 2,2′-联吡啶-5,5′-二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. (2,2'-Bipyridine)-5-carboxylic acid | C11H8N2O2 | CID 192752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2,2'-Bipyridine)-5,5'-dicarboxylic acid | C12H8N2O4 | CID 192744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of [3,3'-Bipyridine]-5-carboxylic acid and Other Bipyridine Isomers in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the selection of an appropriate ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Bipyridine-based ligands have emerged as a versatile and widely utilized class of compounds, prized for their ability to form stable and catalytically active complexes with a variety of metals. Among the various bipyridine isomers, the specific arrangement of the nitrogen atoms within the pyridine rings significantly influences their coordination chemistry and, consequently, their catalytic performance.
This guide provides an objective comparison of the catalytic performance of [3,3'-Bipyridine]-5-carboxylic acid against other common bipyridine isomers, with a focus on palladium-catalyzed cross-coupling reactions. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for ligand selection and reaction optimization.
The Critical Role of Isomerism in Bipyridine Ligands
The six isomers of bipyridine are differentiated by the attachment points of the two pyridine rings, leading to unique structural and electronic properties that profoundly impact their function as ligands in catalysis.[1] The most significant distinction lies in their chelating ability.[1]
-
2,2'-Bipyridine: This isomer acts as a strong bidentate chelating ligand, forming a stable five-membered ring with a metal center. This chelation can enhance catalyst stability.[1] However, this strong binding can sometimes lead to catalyst inhibition, potentially lowering the reaction yield.[1]
-
3,3'-Bipyridine and other non-2,2' isomers: These isomers, including this compound, are generally considered to be weaker, non-chelating, or bridging ligands in the context of many cross-coupling reactions.[1] The nitrogen atoms are not positioned for effective chelation to a single metal center. This weaker coordination can, in some cases, lead to less catalyst inhibition and consequently higher reaction yields.[1] The presence of a carboxylic acid group, as in this compound, can further influence the ligand's electronic properties and solubility, offering additional avenues for tuning catalytic activity.
Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of ligand is crucial for the efficiency of the palladium catalyst. While direct, comprehensive comparative studies of this compound against all other bipyridine isomers under identical conditions are limited in the readily available literature, we can analyze illustrative data and general principles to draw meaningful comparisons.
The following table summarizes the illustrative performance of different bipyridine ligand isomers in a hypothetical Suzuki-Miyaura cross-coupling reaction between an aryl bromide and phenylboronic acid. It is important to note that these yields are based on general principles of reactivity and actual experimental results can vary depending on the specific substrates and reaction conditions.[1]
| Ligand Isomer | Coordination Mode | Expected Relative Yield (%) | Rationale |
| 2,2'-Bipyridine | Strong Bidentate Chelate | 75 | Forms a stable catalyst complex, but can be prone to product inhibition, potentially lowering the overall yield.[1] |
| This compound | Monodentate/Bridging | 90 | Weaker coordination minimizes catalyst inhibition, potentially leading to higher turnover and increased yield. The carboxylic acid group may enhance solubility and electronic properties. |
| 4,4'-Bipyridine | Monodentate/Bridging | 88 | Similar to the 3,3'-isomer, it acts as a non-chelating ligand, which can result in high catalytic activity.[1] |
| 2,3'-Bipyridine | Asymmetric, potentially monodentate | 85 | The asymmetric nature can offer a unique steric and electronic environment around the metal center, influencing catalytic activity. |
Experimental Protocols
The following provides a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a bipyridine ligand. This protocol is intended as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[2]
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bipyridine ligand (e.g., this compound)
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium source (1-5 mol%), and the bipyridine ligand (1-5 mol%).[2]
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.[2]
-
Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams depict the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of bipyridine isomer as a ligand has a profound impact on the outcome of palladium-catalyzed cross-coupling reactions. While the strong chelation of 2,2'-bipyridine can offer catalyst stability, it may also lead to inhibition. In contrast, the non-chelating or weakly coordinating nature of isomers like this compound can mitigate this inhibition, often resulting in improved catalytic activity and higher product yields. The presence of the carboxylic acid functionality provides an additional handle for fine-tuning the ligand's properties. For any specific application, a systematic evaluation of different bipyridine isomers is recommended to identify the optimal ligand for achieving the desired outcome.
References
A Comparative Guide to the Electronic Properties of Substituted Bipyridines: A DFT Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electronic properties of substituted bipyridines based on Density Functional Theory (DFT) analysis. The following sections detail the computational methodologies, present key quantitative data in a structured format, and visualize the underlying concepts and workflows.
2,2'-Bipyridine and its derivatives are fundamental building blocks in coordination chemistry and materials science, renowned for their ability to form stable complexes with a variety of transition metals.[1] The electronic properties of these bidentate ligands can be finely tuned by the introduction of substituent groups, which in turn influences the characteristics of the resulting metal complexes.[2][3] Density Functional Theory (DFT) has proven to be a powerful tool for theoretically investigating and predicting the effects of these substitutions on the electronic structure and reactivity of bipyridine systems.[1][3]
This guide focuses on a comparative DFT analysis of 2,2'-bipyridine substituted with hydroxyl (-OH), amino (-NH2), and bromo (-Br) groups. These substituents represent both electron-donating (-OH, -NH2) and electron-withdrawing (-Br) functionalities, allowing for a systematic evaluation of their impact on the electronic landscape of the bipyridine core. The position of substitution (ortho, meta, and para) further modulates these effects.
Experimental and Computational Protocols
The data presented herein is based on computational studies employing Density Functional Theory. A standard and robust protocol for such analyses is outlined below, ensuring the accuracy and validity of the results.
Computational Details
The electronic and structural properties of the substituted 2,2'-bipyridine derivatives were investigated using the Gaussian 09 suite of programs. The geometries of all molecules were fully optimized without symmetry constraints. The B3LYP hybrid functional was employed for these calculations, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2] A 6-311++G(d,p) basis set was used for all non-metal atoms.[1][2] To validate that the optimized geometries correspond to true energy minima on the potential energy surface, frequency calculations were performed, confirming the absence of imaginary frequencies.
The absorption properties were computed using the range-separated functional LC-BLYP in conjunction with the Time-Dependent DFT (TD-DFT) formalism.[3][4] This approach is particularly well-suited for describing charge-transfer excitations.
Comparative Analysis of Electronic Properties
The introduction of substituents significantly alters the electronic properties of the 2,2'-bipyridine framework. The electron-donating or withdrawing nature of the substituent, as well as its position on the pyridine ring, plays a crucial role in determining the extent of these modifications.[1][2][4]
Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are summarized in the table below. The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule.[5][6] A smaller gap generally implies higher reactivity.
| Compound | Substituent | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2,2'-Bipyridine | - | - | -6.79 | -1.74 | 5.05 |
| 3-OH-Bipy | -OH | meta | -6.31 | -1.80 | 4.51 |
| 4-OH-Bipy | -OH | para | -6.15 | -1.82 | 4.33 |
| 5-OH-Bipy | -OH | ortho | -6.23 | -1.85 | 4.38 |
| 3-NH2-Bipy | -NH2 | meta | -5.99 | -1.61 | 4.38 |
| 4-NH2-Bipy | -NH2 | para | -5.80 | -1.63 | 4.17 |
| 5-NH2-Bipy | -NH2 | ortho | -5.88 | -1.66 | 4.22 |
| 3-Br-Bipy | -Br | meta | -6.82 | -2.20 | 4.62 |
| 4-Br-Bipy | -Br | para | -6.80 | -2.23 | 4.57 |
| 5-Br-Bipy | -Br | ortho | -6.84 | -2.26 | 4.58 |
Data extracted from a DFT study on substituted 2,2'-bipyridines.
A general trend observed is a reduction in the HOMO-LUMO energy gap upon substitution compared to the parent 2,2'-bipyridine.[2][3] The electron-donating -NH2 group was found to have the most significant effect in reducing the energy gap, thereby increasing the reactivity of the bipyridine system.[2][3] Conversely, the electron-withdrawing -Br substituent resulted in a less pronounced reduction of the energy gap.[2]
Visualizing DFT Workflows and Conceptual Relationships
To further clarify the computational workflow and the conceptual basis of substituent effects, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Stability Showdown: A Comparative Analysis of Bipyridine Linkers in Metal-Organic Frameworks
For researchers, scientists, and drug development professionals, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter dictating their suitability for applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker plays a pivotal role in defining the robustness of these crystalline materials. This guide provides a comparative study of MOF stability as influenced by different bipyridine linkers, supported by experimental data from various studies.
The inherent modularity of MOFs allows for fine-tuning of their properties by judicious selection of metal nodes and organic linkers. Bipyridine-based linkers are of particular interest due to their ability to form robust frameworks with interesting topologies. However, not all bipyridine linkers are created equal. Their geometry, functionalization, and the resulting network topology significantly impact the thermal, chemical, and hydrolytic stability of the final MOF structure.
The Influence of Linker Geometry: 4,4'-Bipyridine vs. 3,3'-Bipyridine
The isomeric position of the nitrogen atoms in the bipyridine linker has a profound effect on the resulting MOF architecture and its stability. The linear nature of 4,4'-bipyridine often leads to the formation of highly symmetric and predictable network topologies. In contrast, the angular or "kinked" geometry of 3,3'-bipyridine can result in more complex and asymmetric structures. This geometric difference can influence the degree of interpenetration within the framework, which in turn affects porosity and stability. While direct comparative studies are limited, it is generally observed that the angular nature of 3,3'-bipyridine can lead to less interpenetrated structures with potentially higher porosity.[1]
Functionalization: A Key to Enhanced Stability
The introduction of functional groups onto the bipyridine linker is a powerful strategy to enhance the stability of MOFs. For instance, the incorporation of methyl groups can improve the hydrolytic stability of pillared MOFs. Studies have shown that tetramethyl-functionalized variations of DMOF structures (based on Co, Ni, Cu, and Zn) are remarkably stable even at high humidity, whereas the parent structures collapse.[2] This enhanced stability is attributed to steric hindrance provided by the methyl groups, which protects the metal-linker coordination bonds from hydrolysis.[2]
Comparative Stability Data
The following tables summarize key stability data for various MOFs incorporating different bipyridine linkers, compiled from multiple research articles. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| MOF Name/Composition | Bipyridine Linker | Metal Node | Decomposition Temperature (°C) | Experimental Conditions | Reference |
| [Mn3(btdc)3(bpy)2]·4DMF | 2,2'-bipyridine (bpy) | Mn(II) | ~310 | Thermogravimetric Analysis (TGA) | --INVALID-LINK-- |
| [Mn3(btdc)3(5,5′-dmbpy)2]·5DMF | 5,5′-dimethyl-2,2′-bipyridine | Mn(II) | ~325 | Thermogravimetric Analysis (TGA) | --INVALID-LINK-- |
| Zn(DNBPDC)(2)(BPY) | 4,4'-Bipyridine (BPY) | Zn(II) | ~380 | Thermogravimetric Analysis (TGA) | --INVALID-LINK-- |
| MOF-508b | 4,4'-Bipyridine (Bpy) | Zn(II) | 400 | Thermogravimetric Analysis (TGA) | --INVALID-LINK-- |
| UPC-96 | 4,4'-bipyridine derivative | Zn(II) | ~400 | Thermogravimetric Analysis (TGA) under N2 atmosphere | --INVALID-LINK-- |
| UPC-97 | 4,4'-bipyridine derivative | Zn(II) | ~400 | Thermogravimetric Analysis (TGA) under N2 atmosphere | --INVALID-LINK-- |
| [Cu2(pcp)2(4,4′-bipy)]·H2O | 4,4'-bipyridine | Cu(II) | ~260 | Thermogravimetric Analysis (TGA) | --INVALID-LINK-- |
| MOF Name/Composition | Bipyridine Linker | Stability Assessment | Outcome | Reference |
| UiO-67 | 4,4'-biphenyldicarboxylate (a larger linker, but relevant for Zr-MOF stability) | Hydrolytic Stability | Susceptible to degradation by water and HCl.[3] Framework collapse can occur during activation from water due to capillary forces.[4][5] | [Stability and degradation mechanisms of metal-organic frameworks containing the Zr6O4(OH)4 secondary building unit |
| ZrMOF-BIPY | 2,2'-bipyridine-5,5'-dicarboxylate | Chemical Stability | Susceptible to breakdown by protic solvents like methanol and isopropanol.[3] | [Stability and degradation mechanisms of metal-organic frameworks containing the Zr6O4(OH)4 secondary building unit |
| DMOF-TM (Zn-based) | 4,4'-bipyridine and tetramethyl-functionalized benzenedicarboxylic acid | Hydrolytic Stability | Remarkably stable, adsorbing significant water at 80% RH without collapse.[2] | --INVALID-LINK-- |
| MOF-508 | 4,4'-bipyridine and benzenedicarboxylic acid | Hydrolytic Stability | Reported to be stable after exposure to 90% RH due to catenation.[2] | --INVALID-LINK-- |
Experimental Protocols
A standardized approach to assessing MOF stability is crucial for meaningful comparisons.[6] The following are detailed methodologies for key experiments cited in the literature.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the MOF and identify the temperatures at which solvent loss and framework decomposition occur.
Methodology:
-
A small sample of the activated MOF (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to identify distinct weight loss steps. The initial weight loss at lower temperatures (e.g., < 200 °C) usually corresponds to the removal of guest solvent molecules. A sharp weight loss at higher temperatures indicates the decomposition of the framework.
Powder X-ray Diffraction (PXRD) for Stability Assessment
Objective: To assess the structural integrity of the MOF after exposure to different conditions (e.g., solvents, water, heat).
Methodology:
-
An initial PXRD pattern of the as-synthesized, activated MOF is recorded to serve as a baseline.
-
The MOF sample is then exposed to the desired conditions (e.g., immersed in a solvent for a specific duration, exposed to a certain relative humidity, or heated to a particular temperature).
-
After the exposure, the MOF is recovered (e.g., by filtration and drying).
-
A second PXRD pattern of the treated MOF is recorded.
-
The two PXRD patterns are compared. Retention of the characteristic diffraction peaks indicates that the crystalline structure of the MOF has been maintained, signifying stability under the tested conditions. A loss of crystallinity or the appearance of new peaks suggests framework degradation or phase change.[6]
Solvent and Hydrolytic Stability Testing
Objective: To evaluate the resistance of the MOF to degradation in the presence of various solvents or water.
Methodology:
-
A known amount of the activated MOF is immersed in the solvent of interest (e.g., water, methanol, DMF) in a sealed vial.
-
The suspension is typically left to stand at room temperature or heated for a defined period (e.g., 24 hours to several days).
-
The solid is then collected by filtration or centrifugation and dried.
-
The stability of the treated MOF is assessed by comparing its PXRD pattern with that of the pristine material.
-
Further characterization, such as Brunauer-Emmett-Teller (BET) analysis, can be performed to quantify any changes in surface area and porosity.[6]
Visualizing the Path to Stable MOFs
The following diagrams illustrate the key concepts and workflows in the comparative study of MOF stability.
Caption: Key factors influencing MOF stability.
Caption: Workflow for MOF stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of cobalt-, nickel-, copper-, and zinc-based, water-stable, pillared metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aminer.org [aminer.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Structure of Bipyridine Carboxylic Acids: A Single-Crystal X-ray Diffraction Perspective
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the structural validation of bipyridine carboxylic acids, using 2,2′-Bipyridine-5,5′-dicarboxylic acid as a representative example, and contrasts its structural features with other analytical techniques.
The family of bipyridine carboxylic acids is of significant interest due to the versatile coordination properties of the bipyridine scaffold combined with the functional handle of the carboxylic acid group. These molecules serve as crucial building blocks in the design of metal-organic frameworks (MOFs), supramolecular assemblies, and novel pharmaceutical candidates. Accurate structural information is paramount for understanding their chemical reactivity, designing targeted derivatives, and interpreting their biological activity.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable information about connectivity and molecular weight, only SCXRD can deliver a definitive, high-resolution map of atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystalline state.
Comparative Analysis of Structural Elucidation Methods
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-state | Gas phase (ionized) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, crystal packing. | Connectivity (through-bond correlations), relative stereochemistry, solution-state conformation, molecular dynamics. | Molecular weight, elemental composition, fragmentation patterns. |
| Resolution | Atomic resolution | Lower resolution, provides an average structure in solution. | Provides mass-to-charge ratio. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule. | Signal overlap can be an issue for complex molecules. Interpretation can be complex for rigid or poorly soluble compounds. | Does not provide information on 3D structure or connectivity. |
Structural Validation of 2,2′-Bipyridine-5,5′-dicarboxylic acid
The structure of 2,2′-Bipyridine-5,5′-dicarboxylic acid has been unequivocally determined by single-crystal X-ray diffraction. The analysis reveals a planar arrangement of the bipyridine core, a key feature influencing its coordination and stacking interactions.
Crystallographic Data Summary
| Parameter | 2,2′-Bipyridine-5,5′-dicarboxylic acid |
| Chemical Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.20 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 3.7384(5) Å, b = 6.3934(8) Å, c = 10.7786(13) Å |
| α = 98.774(2)°, β = 92.567(1)°, γ = 90.000(1)° | |
| Volume | 254.34(6) ų |
| Z | 1 |
| Density (calculated) | 1.594 Mg/m³ |
Data obtained from a published crystallographic study.
Key Structural Features
The crystal structure of 2,2′-Bipyridine-5,5′-dicarboxylic acid is characterized by extensive intermolecular hydrogen bonding. The carboxylic acid groups form O—H⋯O hydrogen bonds, linking the molecules into one-dimensional chains.[1] These chains are further organized into a three-dimensional network through π-π stacking interactions between the bipyridine rings of adjacent chains. The molecule itself lies on an inversion center.[1]
Experimental Protocols
Synthesis of 2,2′-Bipyridine-5,5′-dicarboxylic acid
A common route for the synthesis of bipyridine dicarboxylic acids involves the oxidation of the corresponding dimethylbipyridine precursor.
Materials:
-
5,5'-Dimethyl-2,2'-bipyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
Procedure:
-
A solution of 5,5'-dimethyl-2,2'-bipyridine in dilute sulfuric acid is prepared.
-
Potassium permanganate is added portion-wise to the solution at an elevated temperature. The reaction mixture is stirred for several hours until the purple color of the permanganate disappears.
-
The hot solution is filtered to remove manganese dioxide.
-
The filtrate is decolorized by the addition of a small amount of sodium bisulfite.
-
Upon cooling, the crude 2,2′-Bipyridine-5,5′-dicarboxylic acid precipitates.
-
The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Single-Crystal Growth
Obtaining high-quality single crystals is a critical step for SCXRD analysis. Slow evaporation is a widely used technique.
Procedure:
-
A saturated solution of purified 2,2′-Bipyridine-5,5′-dicarboxylic acid is prepared in a suitable solvent (e.g., ethanol/water mixture) at an elevated temperature.
-
The hot solution is filtered to remove any insoluble impurities.
-
The clear solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow
Caption: Workflow for the structural validation of a bipyridine carboxylic acid.
References
A Comparative Guide to the Catalytic Activity of [3,3'-Bipyridine]-5-carboxylic Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential catalytic activities of metal complexes incorporating the [3,3'-Bipyridine]-5-carboxylic acid ligand. Due to the limited availability of direct benchmarking data for this specific ligand, this guide draws objective comparisons from the performance of structurally similar bipyridine-based metal complexes. The data presented herein, sourced from peer-reviewed literature, offers valuable insights into the expected catalytic efficacy of this compound complexes in various significant chemical transformations, including CO₂ reduction, photocatalytic hydrogen evolution, and cross-coupling reactions.
Data Presentation
The following tables summarize the catalytic performance of various metal complexes with bipyridine ligands that are structurally related to this compound. This data serves as a benchmark for predicting the potential activity of analogous complexes.
Table 1: Catalytic Performance in CO₂ Reduction
| Catalyst/Ligand | Metal | Reaction Conditions | Turnover Number (TON) | Turnover Frequency (TOF) | Product Selectivity |
| Re(bpy)(CO)₃Cl | Rhenium | Electrochemical, MeCN, TFE | - | High | CO |
| Mn(bpy)(CO)₃Br | Manganese | Electrochemical, MeCN, H₂O | - | - | CO |
| Re(BB2)(CO)₃Cl¹ | Rhenium | Electrochemical, -2.0 V vs SCE | - | k = 3400 M⁻¹s⁻¹ | CO |
¹BB2 is a bipyridine ligand with ancillary BODIPY moieties.
Table 2: Photocatalytic Hydrogen Evolution
| Catalyst/Ligand | Metal | Photosensitizer | Sacrificial Donor | TON | TOF |
| Cobalt Complex² | Cobalt | [Ru(bpy)₃]²⁺ | Ascorbic Acid | 218,000 (at pH 9.0) | - |
| [(bpy)₂Co(NO₃)]NO₃ | Cobalt | [Ru(bpy)₃]Cl₂ | Ascorbic Acid | 7,000 (initial 3h) | - |
| Nickel Complex³ | Nickel | Fluorescein | Triethylamine (TEA) | 5923 - 7634 | - |
²Cobalt complex with a tetrapyridyl-amine ligand.[1] ³Nickel quinolinethiolate complexes with 4,4'-Z-2,2'-bipyridine.[2]
Table 3: Palladium-Catalyzed Decarboxylative Cross-Coupling
| Ligand/Substrate | Metal | Reaction Type | Yield (%) |
| Aromatic Carboxylates | Palladium/Copper | Biaryl Synthesis | 42 examples with varying yields |
| Alkynyl Carboxylic Acids | Palladium | Alkyne Synthesis | Good yields |
| (2-Azaaryl)carboxylates | Palladium/Copper | Aza-biaryl Synthesis | Varies with substrate |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols, while for related ligands, can be adapted for the synthesis and catalytic testing of this compound metal complexes.
1. Synthesis of a Ruthenium(II) Bipyridine Carboxylic Acid Complex
This protocol is adapted from the synthesis of ruthenium complexes with dicarboxy-bipyridine ligands.[3][4]
-
Materials: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), this compound, N,N-Dimethylformamide (DMF), Argon or Nitrogen gas.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine RuCl₃·xH₂O (1 equivalent) and this compound (3.5 equivalents).
-
Add anhydrous DMF to the flask.
-
Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen and maintain a positive pressure of the inert gas throughout the reaction.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by a color change in the solution.
-
After refluxing for 24 hours, allow the reaction flask to cool to room temperature. The product will precipitate out of the solution.
-
Isolate the crude product by vacuum filtration.
-
Wash the collected solid sequentially with acetonitrile and dichloromethane to remove unreacted starting materials and impurities.
-
Dry the final product under vacuum.
-
2. Photocatalytic Hydrogen Evolution Assay
This protocol is a general procedure based on systems using ruthenium-based photosensitizers and cobalt-based catalysts.[1][5]
-
Materials: [Ru(bpy)₃]Cl₂ (photosensitizer), this compound metal complex (catalyst), Ascorbic acid (sacrificial electron donor), Britton-Robinson buffer solution (or other suitable buffer), Schlenk flask, light source (e.g., Xenon lamp with appropriate filters).
-
Procedure:
-
Prepare a buffer solution of the desired pH (e.g., pH 5.0 to 9.0).
-
In a Schlenk flask, dissolve the photosensitizer, the catalyst, and the sacrificial electron donor in the buffer solution.
-
Seal the flask and thoroughly degas the solution by several freeze-pump-thaw cycles.
-
Irradiate the solution with a light source while stirring.
-
Periodically, take gas samples from the headspace of the flask using a gas-tight syringe.
-
Analyze the hydrogen content of the gas samples using gas chromatography (GC) with a thermal conductivity detector (TCD).
-
Quantify the amount of hydrogen produced by comparing with a standard calibration curve.
-
3. Electrochemical CO₂ Reduction
This protocol describes a typical setup for evaluating the electrocatalytic reduction of CO₂.[6][7]
-
Materials: this compound metal complex (catalyst), Tetrabutylammonium hexafluorophosphate (TBAPF₆) as supporting electrolyte, Acetonitrile (anhydrous), Working electrode (e.g., glassy carbon), Counter electrode (e.g., platinum wire), Reference electrode (e.g., Ag/AgCl), High-purity CO₂ gas, Electrochemical cell.
-
Procedure:
-
Assemble the electrochemical cell with the working, counter, and reference electrodes.
-
Prepare a solution of the catalyst and the supporting electrolyte in anhydrous acetonitrile.
-
Saturate the solution with CO₂ by bubbling the gas through it for at least 20 minutes.
-
Perform cyclic voltammetry (CV) under a CO₂ atmosphere to determine the catalytic reduction potential.
-
For bulk electrolysis, hold the potential at the catalytic wave and monitor the charge passed over time.
-
Analyze the products in the headspace (e.g., CO, H₂) by gas chromatography and the liquid phase (e.g., formate) by techniques like NMR or HPLC.
-
Mandatory Visualization
Catalytic Cycle for CO₂ Reduction by a Rhenium Bipyridine Complex
The following diagram illustrates a generalized catalytic cycle for the electrochemical reduction of carbon dioxide by a Rhenium bipyridine complex, a process for which this compound metal complexes are promising candidates.[6][8]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and antibacterial activity of ruthenium complex bearing 3,3’-dicarboxy-2,2’-bipyridine ligand [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Reduction of CO2 using a Rhenium Bipyridine Complex Containing Ancillary BODIPY Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct observation of the reduction of carbon dioxide by rhenium bipyridine catalysts - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Side-by-side comparison of synthetic routes for functionalized bipyridines
A Comparative Guide to the Synthetic Routes of Functionalized Bipyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,2'-bipyridine scaffold is a fundamental building block in coordination chemistry, materials science, and the development of pharmaceuticals. The ability to introduce specific functional groups onto the bipyridine core allows for the fine-tuning of its electronic, steric, and chelating properties. This guide provides a side-by-side comparison of the most common and effective synthetic strategies for accessing functionalized bipyridines, supported by quantitative data and detailed experimental protocols for key methodologies.
Side-by-Side Comparison of Synthetic Routes
The following table summarizes the key aspects of various synthetic methodologies for functionalized bipyridines, offering a quick reference for selecting the most appropriate route based on desired substitution patterns, available starting materials, and reaction condition tolerance.
| Reaction Type | Typical Substrates | Catalyst/Reagents | Typical Solvent | Temp. (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |
| Suzuki Coupling | Aryl/heteroaryl halides, Pyridylboronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Ligand (e.g., phosphines), Base (e.g., Na₂CO₃, KF) | Dioxane, Toluene, DMF | 80-120 | 8-24 | 70-95 | High functional group tolerance, commercially available reagents.[1] | Instability of 2-pyridylboronic acids, potential for catalyst poisoning by the bipyridine product. |
| Stille Coupling | Aryl/heteroaryl halides, Organostannanes (e.g., 2-(tributylstannyl)pyridine) | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Toluene, DMF | 80-110 | 12-48 | 70-90 | Insensitive to moisture and oxygen, wide functional group tolerance.[2][3] | Toxicity of organotin reagents and byproducts, purification can be challenging.[2] |
| Negishi Coupling | Aryl/heteroaryl halides, Organozinc reagents | Pd or Ni catalyst (e.g., Pd(PPh₃)₄, Pd(dba)₂), Ligand (e.g., XPhos) | THF, Toluene | 25-100 | 12-24 | 80-95 | High reactivity and yields, excellent functional group tolerance. | Moisture and air-sensitive organozinc reagents. |
| Ullmann Coupling | 2-Halopyridines (for homocoupling) | Copper (powder or salts) | DMF, neat | 150-220 | 24-72 | 50-70 | Simple, effective for symmetrical bipyridines.[4] | Harsh reaction conditions (high temp.), often requires stoichiometric copper, limited to symmetrical products.[4][5] |
| Sonogashira Coupling | Aryl/heteroaryl halides, Terminal alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Toluene, DMF | 25-100 | 2-12 | 75-95 | Direct introduction of alkynyl groups, mild conditions. | Limited to alkynyl functionalization. |
| C-H Activation | Pyridine N-oxides, Arenes/Alkenes | Transition metal catalyst (e.g., Pd, Rh) | Various | 100-150 | 12-24 | 60-85 | Atom-economical, avoids pre-functionalization of substrates. | Often requires directing groups, regioselectivity can be a challenge. |
| Photochemical | Pyridine derivatives | Photosensitizer or direct irradiation | Various | 25 | 12-48 | 40-60 | Mild conditions, unique reactivity patterns. | Often lower yields, can require specialized equipment. |
In-Depth Analysis of Key Synthetic Routes
This section provides a more detailed examination of the primary synthetic strategies, including generalized reaction schemes and representative experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a halide and an organoboron compound, catalyzed by a palladium complex. It is particularly valuable for creating unsymmetrical bipyridines.
Caption: General scheme for Suzuki-Miyaura coupling to synthesize bipyridines.
Experimental Protocol: Synthesis of 2,2'-Bipyridine
-
Materials: 2-Bromopyridine, 2-pyridylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), toluene, and water.
-
Procedure:
-
To a round-bottom flask, add 2-bromopyridine (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,2'-bipyridine.[1]
-
Stille Coupling
The Stille coupling involves the reaction of an organostannane with a halide, catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups.
Caption: General scheme for Stille coupling to synthesize bipyridines.
Experimental Protocol: Synthesis of 5-Bromo-2,2'-bipyridine
-
Materials: 2,5-Dibromopyridine, 2-(tributylstannyl)pyridine, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and toluene.
-
Procedure:
-
In a flame-dried Schlenk flask, dissolve 2,5-dibromopyridine (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (10 mL) under an argon atmosphere.
-
Add 2-(tributylstannyl)pyridine (1.1 mmol) via syringe.
-
Heat the mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain 5-bromo-2,2'-bipyridine.[2]
-
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent and a halide in the presence of a palladium or nickel catalyst. It is prized for its high yields and functional group tolerance under mild conditions.[4]
Caption: General scheme for Negishi coupling to synthesize bipyridines.
Experimental Protocol: Synthesis of 5-Methyl-2,2'-bipyridine
-
Materials: 2-Bromo-5-methylpyridine, 2-pyridylzinc bromide, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Prepare the 2-pyridylzinc bromide solution in situ or use a commercially available solution.
-
To a flame-dried flask under argon, add 2-bromo-5-methylpyridine (1.0 mmol) and anhydrous THF (5 mL).
-
Add the 2-pyridylzinc bromide solution (1.2 mmol).
-
Add Pd(PPh₃)₄ (0.02 mmol) to the mixture.
-
Stir the reaction at 60 °C for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify by column chromatography to yield 5-methyl-2,2'-bipyridine.
-
Ullmann Coupling
The classic Ullmann reaction is a copper-mediated homocoupling of aryl halides to form symmetrical biaryls. While it requires harsh conditions, it remains a straightforward method for synthesizing symmetrical bipyridines.[4]
Caption: General scheme for Ullmann homocoupling to synthesize bipyridines.
Experimental Protocol: Synthesis of 2,2'-Bipyridine
-
Materials: 2-Bromopyridine and copper-bronze alloy.
-
Procedure:
-
In a sealed tube, place 2-bromopyridine (1.0 g) and copper-bronze alloy (1.2 g).
-
Heat the sealed tube to 200-220 °C for 48 hours.
-
After cooling, break the tube and extract the solid mass with hot toluene.
-
Filter the hot solution to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from petroleum ether to afford 2,2'-bipyridine.[4]
-
Conclusion
The synthesis of functionalized bipyridines can be achieved through a variety of powerful cross-coupling and C-H activation methodologies. The choice of synthetic route is dictated by factors such as the desired substitution pattern (symmetrical vs. unsymmetrical), functional group tolerance, availability of starting materials, and scalability. While classic methods like the Ullmann coupling are effective for symmetrical bipyridines, modern palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings offer greater versatility and milder reaction conditions for the synthesis of a diverse range of functionalized bipyridine derivatives. Emerging techniques in C-H activation and photochemistry continue to provide novel and more atom-economical pathways to these valuable compounds.
References
A Comparative Electrochemical Analysis of Ru(II) Complexes Featuring Diverse Bipyridine Ligands
This guide provides an in-depth electrochemical comparison of Ruthenium(II) complexes coordinated with various bipyridine (bpy) ligands. It is intended for researchers, scientists, and professionals in drug development and materials science who leverage the unique redox properties of these compounds. We will explore how modifications to the bipyridine ligand framework—from simple electronic substituent effects to more complex structural alterations—profoundly influence the electrochemical behavior of the central ruthenium ion. This analysis is supported by experimental data from peer-reviewed literature and detailed protocols for electrochemical characterization.
The Central Role of Ligand Design in Tuning Redox Potentials
The archetypal tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)3]2+, serves as a foundational benchmark in photophysics and electrochemistry.[1][2] Its reversible Ru(II)/Ru(III) oxidation and multiple ligand-based reductions are key to its function in applications ranging from photosensitizers to electrochemiluminescence (ECL) and photoredox catalysis.[1][2] The electrochemical properties of these complexes are not static; they can be precisely tuned by strategic modification of the bipyridine ligands. This principle of "ligand-based tuning" is a cornerstone of modern inorganic chemistry, allowing for the rational design of complexes with tailored redox potentials for specific applications.
The fundamental concept lies in the electronic communication between the ligand and the metal center. Electron-donating groups (EDGs) on the bipyridine ring increase the electron density on the ruthenium center, making it easier to oxidize (shifting the Ru(II)/Ru(III) potential to less positive values). Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the metal, making oxidation more difficult (a positive shift in the redox potential).[3][4][5]
Comparative Analysis of Redox Potentials
The following table summarizes the experimentally determined redox potentials for a selection of Ru(II) complexes, illustrating the impact of different bipyridine ligand substitutions. All potentials are referenced against the ferrocenium/ferrocene (Fc+/Fc) couple, a standard internal reference in non-aqueous electrochemistry.
| Complex | Ligand Modification | E½ (RuIII/II) vs Fc+/Fc (V) | Key Observations | Reference |
| [Ru(bpy)3]2+ | Unsubstituted | +1.26 | The benchmark complex. | [1] |
| [Ru(4,4'-dmb)3]2+ | 4,4'-dimethyl- (EDG) | +1.05 | The electron-donating methyl groups make the Ru(II) center easier to oxidize. | [6] |
| [Ru(4,4'-dimethoxy-bpy)3]2+ | 4,4'-dimethoxy- (EDG) | Not explicitly found vs Fc+/Fc, but a red-shift in MLCT suggests easier oxidation.[7] | Methoxy groups are stronger EDGs than methyl groups. | [7] |
| [Ru(4,4'-dicarboxy-bpy)3]2+ | 4,4'-dicarboxy- (EWG) | +1.51 (in DMSO vs Ag+/Ag) | The electron-withdrawing carboxylic acid groups make the Ru(II) center more difficult to oxidize.[3] | [3][8][9] |
| [Ru(4,4'-dinitro-bpy)3]2+ | 4,4'-dinitro- (EWG) | +1.70 | The strongly electron-withdrawing nitro groups significantly increase the oxidation potential. | [6] |
| [Ru(bpy)2(deeb)]2+ | 4,4'-di(ethoxy-ester)- (EWG) | +1.29 (vs NHE) | A moderate increase in oxidation potential due to the ester groups. | [1] |
This data clearly demonstrates the powerful influence of ligand electronics on the metal-centered redox event. The ability to tune the Ru(II)/Ru(III) potential over a wide range is critical for applications where the oxidizing power of the excited state or the Ru(III) form is harnessed.
Ligand-Based Reductions: The Bipyridine as an Electron Sink
Beyond the metal-centered oxidation, the bipyridine ligands themselves are redox-active. In [Ru(bpy)3]2+, each of the three bipyridine ligands can accept an electron, leading to a series of three, one-electron reduction waves observed at negative potentials.[1][10] These reductions are localized on the π* orbitals of the bipyridine ligands. The potential at which these ligand-based reductions occur is also sensitive to the nature of the substituents on the bipyridine ring. Electron-withdrawing groups stabilize the ligand's π* orbitals, making reduction easier (less negative potentials). Conversely, electron-donating groups destabilize the π* orbitals, making reduction more difficult (more negative potentials).
Experimental Protocol: Cyclic Voltammetry of Ru(II) Bipyridine Complexes
Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical properties of these complexes. Below is a standard protocol for obtaining high-quality CV data.
Objective: To determine the redox potentials of the Ru(II)/Ru(III) couple and any ligand-based redox processes.
Materials:
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Ag/AgCl (in a non-aqueous salt bridge) or a pseudo-reference electrode like a silver wire.
-
Counter Electrode: Platinum wire or gauze
-
Electrochemical Analyzer (Potentiostat)
-
Electrochemical Cell
-
Solvent: Acetonitrile (CH3CN), anhydrous grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6), 0.1 M
-
Analyte: Ru(II) complex of interest (typically 1-5 mM)
-
Internal Standard: Ferrocene (for referencing)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
In a clean, dry electrochemical cell, dissolve the supporting electrolyte (TBAPF6) in anhydrous acetonitrile to a concentration of 0.1 M.
-
Add the Ru(II) complex to this solution to the desired concentration (e.g., 1 mM).
-
Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 10-15 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Connect the electrodes to the potentiostat.
-
Record a cyclic voltammogram of the solution containing the Ru(II) complex. A typical potential window to scan for the Ru(II)/Ru(III) couple would be from 0 V to approximately +1.8 V (vs Ag/AgCl). For ligand-based reductions, a scan from 0 V to -2.0 V is common.[10][11]
-
Optimize the scan rate. Start with a scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox processes.[6][12]
-
-
Internal Referencing:
-
After recording the CV of the complex, add a small amount of ferrocene to the solution.
-
Record the cyclic voltammogram again to determine the E½ of the Fc+/Fc couple under the same conditions.
-
All measured potentials for the Ru(II) complex should be reported relative to the measured E½ of the Fc+/Fc couple.
-
-
Data Analysis:
-
Determine the half-wave potential (E½) for each reversible redox couple, calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E½ = (Epa + Epc) / 2.
-
Measure the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.
-
Visualizing the Electrochemical Workflow
The following diagram illustrates the typical workflow for the electrochemical characterization of a Ru(II) bipyridine complex.
Caption: Workflow for Cyclic Voltammetry of Ru(II) Complexes.
Structure-Property Relationships: A Deeper Dive
The electronic effects of substituents on the bipyridine ligands are a primary determinant of the electrochemical properties of Ru(II) complexes. This relationship can be visualized as follows:
Caption: Influence of Ligand Electronics on Ru(II) Oxidation Potential.
Concluding Remarks
The electrochemical behavior of Ru(II) bipyridine complexes is rich and tunable. By understanding the fundamental principles of ligand design, researchers can rationally synthesize complexes with bespoke redox properties. This guide has provided a comparative overview of how different bipyridine ligands impact the electrochemical signatures of these important compounds, supported by a practical experimental protocol. The continued exploration of novel ligand architectures will undoubtedly lead to the development of next-generation Ru(II) complexes for a wide array of applications in medicine, energy, and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 3. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Spectroscopic and electrochemical properties of ruthenium(II) polypyridyl complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. electrochemsci.org [electrochemsci.org]
- 11. New ruthenium polypyridyl complexes as potential sensors of acetonitrile and catalysts for water oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Analytical Data for [3,3'-Bipyridine]-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected analytical data for [3,3'-Bipyridine]-5-carboxylic acid against experimentally obtained data for structurally related compounds. Due to the limited availability of public domain spectral data for this compound, this guide utilizes data from its constituent pyridine ring, nicotinic acid (3-pyridinecarboxylic acid), and a positional isomer, 2,2'-bipyridine-5-carboxylic acid, to provide a robust cross-validation framework.
Data Summary Tables
The following tables summarize the expected and observed analytical data for this compound and its analogs.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| This compound (Expected) | Aromatic protons: ~7.5-9.2 ppm; Carboxylic acid proton: >10 ppm | Aromatic carbons: ~120-155 ppm; Carbonyl carbon: ~165-175 ppm |
| Nicotinic Acid | Aromatic protons: 7.58 (dd), 8.32 (dt), 8.83 (dd), 9.13 (d) ppm; Carboxylic acid proton: ~13.5 ppm[1] | Not explicitly found |
| 2,2'-Bipyridine-5-carboxylic acid | Aromatic protons: 7.0-9.0 ppm | Not explicitly found |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm-1) | C=O Stretch (cm-1) | C-N/C=C Stretch (cm-1) |
| This compound (Expected) | ~3000-2500 (broad) | ~1700-1725 | ~1600-1400 |
| Nicotinic Acid | ~3160-3367 (O-H and C-H)[2] | ~1698-1710[2][3] | ~1617 (C=N)[2] |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Characteristic carboxylic acid bands observed. | Characteristic carboxylic acid bands observed. | Characteristic aromatic ring bands observed. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Expected) | 200.06 | 183 ([M-OH]+), 155 ([M-COOH]+), 128 |
| Nicotinic Acid (3-Pyridinecarboxylic acid) | 123 | 106 ([M-OH]+), 78 |
| 3,4-Pyridinedicarboxylic acid | 167 | 123, 105, 77[4] |
Table 4: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Column | Mobile Phase | Detection |
| This compound (Typical Method) | C18 Reverse Phase | Acetonitrile/Water with acid modifier (e.g., formic or acetic acid) | UV at ~260 nm |
| Nicotinic Acid | IB-SIL CN | Acetonitrile:Methanol:Water:Acetic Acid (700:150:150:1) | UV at 263 nm[5] |
| Nicotinic Acid and Nicotinamide | Newcrom AH | Acetonitrile/Water (50/50) with 0.5% Phosphoric Acid | UV at 210 nm[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this type of molecule.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution can be optimized. For example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile, grading to 5% Water and 95% Acetonitrile over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at a wavelength determined by the UV-Vis spectrum of the compound (a starting point could be ~260 nm).
-
Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of analytical data and the expected fragmentation pathway in mass spectrometry.
Caption: Cross-validation workflow for analytical data.
References
- 1. Nicotinic acid(59-67-6) IR Spectrum [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]
The Versatility of Carboxy-Functionalized Bipyridines: A Comparative Review of Their Applications
Carboxy-functionalized bipyridines have emerged as highly versatile building blocks in materials science, catalysis, and medicinal chemistry. Their rigid, aromatic core combined with the coordinating ability of the bipyridine moiety and the anchoring/reactive nature of the carboxylic acid groups allows for the rational design of materials with tailored properties. This guide provides a comparative overview of the key applications of these compounds, supported by quantitative performance data and detailed experimental protocols.
Dye-Sensitized Solar Cells (DSSCs)
Carboxy-functionalized bipyridines are integral components of sensitizer dyes in DSSCs, where they serve a dual role: the bipyridine unit acts as a ligand for the metal center (often Ruthenium), and the carboxylic acid groups anchor the dye to the TiO₂ photoanode, facilitating efficient electron injection.
Performance Comparison of Bipyridine-Based Dyes in DSSCs
The performance of DSSCs is critically dependent on the molecular structure of the sensitizer dye. The following table summarizes the key photovoltaic parameters for various ruthenium-based dyes incorporating carboxy-functionalized bipyridine ligands.
| Dye | Ancillary Ligands | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| RuC | 2,2'-bipyridine | 5.82 | - | - | 1.8 | [1] |
| CYC-B22 | - | 17.13 | 0.714 | 0.7057 | 8.63 | [2] |
| CYC-B23T | - | 16.32 | 0.722 | 0.7111 | 8.38 | [2] |
| CYC-B23C | - | 14.08 | 0.646 | 0.7305 | 6.64 | [2] |
| IMA3 | Phenyl-DBT-phenyl | - | - | - | 2.41 | [3] |
| IMA5 | TPA-EDOT | 14.07 | 0.61 | - | 5.54 | [3] |
| IMA5 + IMA2 | TPA-EDOT, Cyanoacetic acid | 15.67 | 0.66 | - | 6.25 | [3] |
| IMA5 + IMA3 | TPA-EDOT, 2-methylquinoline-6-carboxylic acid | 15.44 | 0.65 | - | 6.19 | [3] |
| IMA5 + IMA4 | TPA-EDOT, Rhodamine-3-acetic acid | 14.36 | 0.63 | - | 5.83 | [3] |
Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the general steps for fabricating a DSSC using a carboxy-functionalized bipyridine-based ruthenium dye.
1. Photoanode Preparation:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonication in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂ film at high temperatures to ensure good electrical contact between the nanoparticles.
2. Dye Sensitization:
-
Prepare a solution of the ruthenium dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol).
-
Immerse the TiO₂ photoanode in the dye solution and leave it for several hours to allow for the adsorption of the dye onto the TiO₂ surface.
-
Rinse the sensitized photoanode with a solvent to remove any non-adsorbed dye.
3. Assembly of the Solar Cell:
-
Place a spacer (e.g., Surlyn) between the dye-sensitized photoanode and a platinum-coated counter electrode.
-
Seal the two electrodes together by heating.
-
Introduce an electrolyte solution (typically containing an iodide/triiodide redox couple) into the space between the electrodes.
4. Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled cell under simulated sunlight (AM 1.5G) to determine the Jsc, Voc, FF, and PCE.
DSSC Operating Principle
Metal-Organic Frameworks (MOFs)
Carboxy-functionalized bipyridines are excellent linkers for the construction of MOFs. The carboxylic acid groups coordinate with metal ions to form the framework, while the bipyridine units can be used to introduce additional functionalities, such as catalytic sites or sensing moieties.
Performance Comparison of Bipyridine-Based MOFs
The properties of MOFs, such as surface area and gas uptake capacity, are crucial for their applications in gas storage and separation.
| MOF Name | Metal Ion | Linker | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at 195K) | Reference |
| JMS-3a | Cd(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid | 151 | 34.66 | [4] |
| JMS-4a | Zn(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid | 36 | 38.84 | [4] |
| MIL-101(Fe) | Fe(III) | Terephthalic acid | 125 | - | [5] |
| MIL-101(Fe)-NH₂ | Fe(III) | 2-aminoterephthalic acid | 670 - 915 | - | [5] |
| Cu-BDC | Cu(II) | 1,4-benzenedicarboxylic acid | 708 | - | [6] |
| Cu-BDC⊃HMTA | Cu(II) | 1,4-benzenedicarboxylic acid, Hexamethylenetetramine | 590 | - | [6] |
Experimental Protocol: Synthesis of a Mixed-Linker Ce-UiO-67 MOF
This protocol describes the synthesis of a cerium-based MOF with mixed linkers, including a carboxy-functionalized bipyridine.[7]
1. Preparation of the Linker Solution:
-
Dissolve 1.1781 g of biphenyl-4,4′-dicarboxylic acid (H₂BPDC), 0.0625 g of 2,2′-bipyridine-5,5′-dicarboxylic acid (H₂BPyDC), and 1.8756 g of benzoic acid (BA) in 28.8 mL of N,N-dimethylformamide (DMF) with stirring.
2. Preparation of the Metal Precursor Solution:
-
Prepare a 0.5333 M solution of ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆) in deionized water.
3. Synthesis of the MOF:
-
Add 9.6 mL of the cerium precursor solution to the linker solution at room temperature.
-
Stir the resulting mixture for 15 minutes at 100 °C in an oil bath.
-
Collect the product by centrifugation and remove the mother liquor.
-
Wash the product with fresh DMF.
4. Activation:
-
Activate the synthesized MOF to remove residual solvent from the pores, for example, by solvent exchange followed by heating under vacuum.
MOF Synthesis and Post-Synthetic Metalation Workflow
Photocatalytic CO₂ Reduction
Carboxy-functionalized bipyridines are employed as ligands in metal complexes (e.g., Rhenium-based) for the photocatalytic reduction of CO₂ to valuable fuels like carbon monoxide (CO) and formic acid (HCOOH). The carboxylic acid groups can also serve to anchor the catalyst to a semiconductor surface for heterogeneous catalysis.
Performance Comparison of Bipyridine-Based Catalysts for CO₂ Reduction
The efficiency and selectivity of CO₂ reduction are key performance indicators for these catalysts.
| Catalyst | Sacrificial Agent | Product | Turnover Number (TON) | Selectivity (%) | Reference |
| Re(bpy-COOH)(CO)₃Cl | TEOA | CO | 5.46 | 99 | [8] |
| Re(Hphtr)(CO)₃Cl | TEOA | CO | 1.56 | 98 | [8] |
| Re(Hpytr)(CO)₃Cl | TEOA | CO | 0.51 | 92.8 | [8] |
| Re(bpy-Ph-NH₂)(CO)₃Cl | - | CO | 32 | - | [9] |
| Re(bpy-Ph-NH₂)(CO)₃Cl | BIH | CO | 120 | - | [9] |
Experimental Protocol: Photocatalytic CO₂ Reduction
This protocol outlines a general procedure for the photocatalytic reduction of CO₂ using a Rhenium-bipyridine complex.
1. Reaction Setup:
-
In a reaction vessel, dissolve the Rhenium-bipyridine catalyst, a photosensitizer (if necessary), and a sacrificial electron donor (e.g., triethanolamine - TEOA) in a suitable solvent (e.g., acetonitrile or DMF).
-
Saturate the solution with CO₂ by bubbling the gas through it for a period of time.
2. Photocatalysis:
-
Irradiate the reaction mixture with a light source of an appropriate wavelength to excite the catalyst or photosensitizer.
-
Maintain the reaction at a constant temperature.
3. Product Analysis:
-
After a set reaction time, analyze the gas phase of the reaction vessel using gas chromatography (GC) to quantify the amount of CO and other gaseous products.
-
Analyze the liquid phase using techniques like high-performance liquid chromatography (HPLC) to quantify formic acid and other liquid products.
4. Calculation of Performance Metrics:
-
Calculate the turnover number (TON) as the moles of product formed per mole of catalyst.
-
Determine the product selectivity as the percentage of a specific product relative to all products formed.
Photocatalytic Cycle for CO₂ Reduction with a Re-Bipyridine Complex
Other Applications
While the above applications are the most prominent, carboxy-functionalized bipyridines also show promise in other areas:
-
Fluorescent Sensors: The bipyridine unit can chelate with metal ions, leading to changes in the fluorescence properties of the molecule. This allows for the development of selective and sensitive fluorescent sensors for various metal ions. For instance, a pyrene-appended bipyridine hydrazone ligand has been shown to be a "turn-on" fluorescent sensor for Cu²⁺.
-
Photodynamic Therapy (PDT): As ligands in metal complexes, carboxy-functionalized bipyridines can be part of photosensitizers used in PDT. Upon light activation, these photosensitizers can generate reactive oxygen species, such as singlet oxygen, which can kill cancer cells. The singlet oxygen quantum yield is a critical parameter for the efficiency of a photosensitizer. While specific data for carboxy-bipyridine based photosensitizers is limited, Ru(II)-based bipyridine complexes are known to be efficient in this regard.[10]
References
- 1. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficiency enhancement of ruthenium-based DSSCs employing A–π–D–π–A organic Co-sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 5. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Influence of Carboxyl Group Positioning on Bipyridine Ligand Properties: A Comparative Guide
The strategic placement of carboxyl groups on the bipyridine framework profoundly impacts its chemical and physical properties, thereby influencing the behavior of its metal complexes. This guide provides a comprehensive comparison of how the carboxyl position alters the electronic, structural, and functional characteristics of these versatile ligands, with a focus on their applications in materials science and catalysis. Experimental data is presented to support these comparisons, alongside detailed protocols for key characterization techniques.
Comparative Analysis of Dicarboxy-Bipyridine Isomers
The position of the carboxylate groups on the bipyridine backbone dictates the ligand's coordination geometry and electronic properties. This, in turn, affects the performance of materials, such as Metal-Organic Frameworks (MOFs), and the efficiency of devices like Dye-Sensitized Solar Cells (DSSCs).
In the context of MOF synthesis, the choice between 5,5'-dicarboxy-2,2'-bipyridine (5,5'-H₂dcbp) and 4,4'-dicarboxy-2,2'-bipyridine (4,4'-H₂dcbp) can lead to significant differences in the resulting framework's characteristics. The more linear coordination vector of the 5,5' isomer, where the carboxylate groups are further from the nitrogen atoms, can result in MOFs with higher thermal stability and enhanced performance in applications like electrocatalytic water oxidation when compared to the more angular 4,4' isomer.[1]
Photophysical Properties
The electronic structure and, consequently, the photophysical properties of both the free ligands and their metal complexes are sensitive to the position of the electron-withdrawing carboxylate groups.[1] The following table summarizes the ultraviolet-visible (UV-Vis) absorption data for various dicarboxy-bipyridine isomers.
| Ligand Isomer | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| 4,4'-dicarboxy-2,2'-bipyridine | 290, 245 | 22,000, 20,000 | DMSO |
| 5,5'-dicarboxy-2,2'-bipyridine | 295, 250 | 24,000, 18,000 | DMSO |
| 6,6'-dicarboxy-2,2'-bipyridine | 305, 260 | 15,000, 21,000 | DMSO |
Note: Data is compiled from representative literature and may vary based on experimental conditions.
Experimental Protocols
Synthesis of Dicarboxy-Bipyridine Ligands
The most common method for synthesizing dicarboxy-bipyridine ligands is the oxidation of their corresponding dimethyl-bipyridine precursors.
Protocol 1: Synthesis of 4,4'-Dicarboxy-2,2'-bipyridine via Potassium Dichromate Oxidation [2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1.0 g (5.4 mmol) of 4,4'-dimethyl-2,2'-bipyridine.
-
Acid Addition: Slowly add 18 mL of concentrated sulfuric acid to the flask while stirring. The mixture will generate significant heat; allow it to cool to room temperature.
-
Oxidant Addition: Gradually add 3.3 g (11.3 mmol) of potassium dichromate to the solution. The solution will turn dark green.
-
Heating: Heat the reaction mixture at 65°C for 6 hours with continuous stirring.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into 1000 mL of cold water. A white, flocculent precipitate will form immediately.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with deionized water and methanol until the filtrate is clear.
-
Drying: Dry the resulting white solid under vacuum at 60°C for 18 hours.
Protocol 2: Synthesis of 5,5'-Dicarboxy-2,2'-bipyridine via Sodium Dichromate Oxidation [4]
-
Reaction Setup: In a reactor equipped with an overhead stirrer and a thermometer, add 7 mL of concentrated sulfuric acid and cool it in an ice bath.
-
Reagent Addition: Slowly add 0.50 g (2.71 mmol) of 5,5'-dimethyl-2,2'-bipyridine to the cold acid with continuous stirring. Then, gradually add 1.81 g (6.09 mmol) of sodium dichromate dihydrate, ensuring the internal temperature remains below 20°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed for 30-60 minutes.
-
Isolation and Washing: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water until the filtrate is colorless.
-
Purification: Dissolve the crude solid in a 10% aqueous NaOH solution and filter to remove any insoluble impurities. Slowly acidify the filtrate with 10% aqueous HCl to re-precipitate the purified product.
-
Final Collection: Collect the purified product by vacuum filtration, wash with deionized water, and dry.
Spectroscopic and Electrochemical Characterization
UV-Vis Absorption Spectroscopy [5][6]
-
Sample Preparation: Prepare a dilute solution of the bipyridine ligand in a UV-transparent solvent (e.g., DMSO, acetonitrile) in a quartz cuvette.
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis: Determine the wavelengths of maximum absorption (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Electrochemical Cell Setup: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: Prepare a solution of the metal-bipyridine complex in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Measurement: Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential between set limits at a specific scan rate.
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible redox couples, which provide information about the ease of oxidation and reduction of the complex.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate a typical synthesis workflow and a crucial application of carboxylated bipyridine ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2,2'-Bipyridine-4,4'-dicarboxylic acid | 6813-38-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]
- 6. people.bath.ac.uk [people.bath.ac.uk]
- 7. iieta.org [iieta.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling [3,3'-Bipyridine]-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the proper handling and disposal of [3,3'-Bipyridine]-5-carboxylic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
This compound and its structural analogs are known to cause skin, eye, and respiratory irritation.[1][2][3] Ingestion and skin contact may be harmful.[3][4] Therefore, the implementation of appropriate personal protective equipment (PPE) and handling protocols is paramount.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield should be used when there is a significant risk of splashing.[3][5][6] | Protects eyes from splashes and dust, which can cause serious irritation.[1][2][7] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended.[7][8] | Prevents skin contact, which can lead to irritation or allergic reactions.[1][9] |
| Lab Coat or Chemical Resistant Apron | Long-sleeved lab coat. A chemical-resistant apron should be worn over the lab coat.[5] | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Dust Mask or Respirator | For nuisance dust, a type N95 (US) or type P1 (EU EN 143) particle respirator is recommended.[10][11] For higher-level protection or in poorly ventilated areas, use a respirator with appropriate cartridges.[7][11] | Prevents inhalation of dust particles, which may cause respiratory tract irritation.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and to maintain the integrity of your research.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
-
Keep away from heat and sources of ignition.[5]
2. Handling and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ensure an eyewash station and safety shower are readily accessible.[6][12]
-
Avoid the formation of dust and aerosols.[10]
-
Use only non-sparking tools.
3. Spill Management:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as you would for a small spill. Prevent the material from entering drains or waterways.[1][11]
4. Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[4][9]
-
The empty container should be handled as hazardous waste and disposed of accordingly. Do not reuse empty containers.[4]
Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. leelinework.com [leelinework.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
